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  • Product: 2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde
  • CAS: 64179-67-5

Core Science & Biosynthesis

Foundational

Technical Monograph: 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde

This technical monograph details the physicochemical profile, synthetic pathways, and medicinal chemistry applications of 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde (also known as 1,4-benzodioxan-2-carboxaldehyde).[1] [1]...

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph details the physicochemical profile, synthetic pathways, and medicinal chemistry applications of 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde (also known as 1,4-benzodioxan-2-carboxaldehyde).[1]

[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The 2,3-dihydrobenzo[b]dioxine-2-carbaldehyde scaffold represents a privileged substructure in medicinal chemistry, distinct from its isomer (the 6-carbaldehyde) by the placement of the formyl group on the heterocyclic dioxane ring rather than the aromatic benzene ring.[1] This creates a chiral center at the C2 position, making the molecule a critical chiral building block for adrenergic receptor antagonists.

Datasheet Summary
ParameterTechnical Specification
IUPAC Name 2,3-Dihydro-1,4-benzodioxine-2-carbaldehyde
Common Synonyms 1,4-Benzodioxan-2-carboxaldehyde; 2-Formyl-1,4-benzodioxane
CAS Number 64179-67-5 (Racemic)
Molecular Formula C₉H₈O₃
Molecular Weight 164.16 g/mol
Physical State Pale yellow to viscous oil (at RT)
Boiling Point ~130–135 °C (at 12 mmHg) / Predicted: ~270 °C (atm)
Solubility Soluble in DCM, CHCl₃, DMSO, MeOH; Sparingly soluble in water
Chirality C2 is a stereocenter.[2][3][4] Available as (R), (S), or racemate.
Stability Oxidation-sensitive (auto-oxidation to carboxylic acid). Store under Ar/N₂ at -20°C.

Synthetic Routes & Process Chemistry

The synthesis of the 2-carbaldehyde is rarely performed via direct formylation of the benzodioxane ring (which favors the aromatic 6-position). Instead, it is constructed via the functionalization of catechol.[5]

Pathway Visualization (DOT)

The following diagram outlines the standard laboratory synthesis starting from catechol.

SynthesisPathway Catechol Catechol (Starting Material) Intermediate 2-(Hydroxymethyl)-1,4-benzodioxane (Stable Alcohol) Catechol->Intermediate K2CO3, Acetone Reflux, 12h Epichlo Epichlorohydrin (Alkylation Agent) Epichlo->Intermediate Aldehyde 1,4-Benzodioxan-2-carboxaldehyde (Target) Intermediate->Aldehyde Swern Oxidation (DMSO, (COCl)2, Et3N) Acid Carboxylic Acid (Over-oxidation Byproduct) Aldehyde->Acid Air Oxidation (Storage Instability)

Figure 1: Step-wise synthesis from Catechol to the target Aldehyde, highlighting the critical oxidation step.

Detailed Protocol: Alcohol Oxidation Route

Rationale: The alcohol intermediate is stable and commercially available. Oxidation provides the aldehyde freshly for use, avoiding stability issues.

Step 1: Synthesis of 2-(Hydroxymethyl)-1,4-benzodioxane

  • Reagents: Catechol (1.0 eq), Epichlorohydrin (1.2 eq), K₂CO₃ (2.0 eq), Acetone (0.5 M).

  • Procedure: Reflux the mixture for 12–16 hours. The base promotes the double nucleophilic attack of catechol on the epoxide and the chloride of epichlorohydrin.

  • Workup: Filter inorganic salts. Concentrate filtrate. Dissolve residue in DCM, wash with 1N NaOH (to remove unreacted catechol). Dry over MgSO₄.

  • Yield: Expect 70–80% of the alcohol (viscous oil).

Step 2: Swern Oxidation to Aldehyde (Self-Validating Protocol) Critical Control Point: Temperature control is vital to prevent over-oxidation or elimination.[1]

  • Activation: In a flame-dried flask under Nitrogen, dissolve oxalyl chloride (1.1 eq) in dry DCM. Cool to -78°C. Add dry DMSO (2.2 eq) dropwise. Observation: Gas evolution (CO/CO₂) indicates activation. Stir 15 min.

  • Addition: Add 2-(hydroxymethyl)-1,4-benzodioxane (1.0 eq) in DCM dropwise. Maintain temp < -60°C. Stir 30 min.

  • Termination: Add Et₃N (5.0 eq). The solution will turn cloudy/white. Allow to warm to RT over 1 hour.

  • Validation (TLC): Check TLC (Hexane/EtOAc 2:1).

    • Starting Material (Alcohol): Rf ~0.3[1]

    • Product (Aldehyde): Rf ~0.6 (UV active, stains yellow with DNP).

  • Purification: Flash chromatography (Silica, 10-20% EtOAc in Hexane). Do not distill unless vacuum is high (<1 mmHg) to avoid decomposition.

Reactivity & Synthetic Utility[1]

The aldehyde at the C2 position is a versatile "warhead" for diversifying the benzodioxane scaffold. The most high-value reaction in drug discovery contexts is Reductive Amination .[1]

Protocol: Reductive Amination (Synthesis of Idazoxan/Doxazosin Analogs)

This protocol uses Sodium Triacetoxyborohydride (STAB), the gold standard for avoiding racemization and suppressing dialkylation.

Reagents:

  • Aldehyde: 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde (1.0 mmol)[1]

  • Amine: Primary or Secondary amine (e.g., piperazine derivative) (1.0 - 1.2 mmol)[1]

  • Reductant: NaBH(OAc)₃ (1.5 mmol)

  • Solvent: 1,2-Dichloroethane (DCE) or THF[1]

Workflow:

  • Imine Formation: Mix Aldehyde and Amine in DCE. If the amine is a salt (e.g., HCl salt), add 1.0 eq of DIPEA. Stir for 30–60 mins.

    • Why? Pre-forming the imine/iminium ion ensures the reductant acts on the intermediate, not the aldehyde itself.

  • Reduction: Add NaBH(OAc)₃ in one portion. Stir at RT for 4–12 hours.[1]

  • Quench: Add saturated NaHCO₃ solution. Extract with DCM.[1][5]

  • Data Validation:

    • ¹H NMR (CDCl₃): Look for the disappearance of the aldehyde proton (singlet at ~9.7 ppm) and the appearance of the methylene protons adjacent to the nitrogen (~2.6–3.0 ppm).

Reaction Logic Diagram (DOT)

ReductiveAmination Aldehyde Aldehyde (C2-CHO) Hemiaminal Hemiaminal Intermediate (Transient) Aldehyde->Hemiaminal Mixing (DCE) Amine Amine (H-NR2) Amine->Hemiaminal Mixing (DCE) Iminium Iminium Ion (Activated Species) Hemiaminal->Iminium -H2O Product 2-Aminomethyl-1,4-benzodioxane (Final Drug Scaffold) Iminium->Product NaBH(OAc)3 (Hydride Transfer)

Figure 2: Mechanism of Reductive Amination using STAB. The Iminium reduction is the rate-determining step.[1]

Medicinal Chemistry Applications

The 2-substituted 1,4-benzodioxane motif is a pharmacophore historically associated with Alpha-Adrenergic Receptors (α-AR) .[1]

Key Therapeutic Areas[1][2]
  • α1-Antagonists (Hypertension/BPH):

    • Drugs like Doxazosin and Terazosin utilize the 1,4-benzodioxane ring (though linked via a carbonyl). The aldehyde allows researchers to synthesize reduced analogs (amines) to test binding affinity changes when the carbonyl is removed.

    • Mechanism:[1][6][7] The benzodioxane oxygen atoms participate in hydrogen bonding or electrostatic interactions within the receptor pocket.

  • α2-Antagonists (Antidepressants):

    • Idazoxan is the prototype. While Idazoxan itself is an imidazoline, analogs created by reacting the 2-carbaldehyde with diamines have been extensively explored for selectivity between α2-AR and Imidazoline I₂ receptors.[1]

  • Antitumor Agents:

    • Recent studies utilize the aldehyde to condense with hydrazides, forming hydrazone-based derivatives that show promise as tubulin polymerization inhibitors.[1]

References

  • Chapleo, C. B., et al. (1983). "Heteroaromatic analogues of the alpha 2-adrenoreceptor partial agonist clonidine."[1] Journal of Medicinal Chemistry, 26(6), 823-831.

  • Bolchi, C., et al. (2020).[8] "1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design." European Journal of Medicinal Chemistry, 200, 112419.[9][8] [9]

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

  • PubChem Compound Summary. (n.d.). "2,3-Dihydro-1,4-benzodioxine-2-carbaldehyde."[3] National Center for Biotechnology Information.

Sources

Exploratory

Technical Monograph: 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde

The following technical guide details the chemical identity, synthesis, and medicinal applications of 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde , a critical intermediate in the development of adrenoreceptor antagonists....

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and medicinal applications of 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde , a critical intermediate in the development of adrenoreceptor antagonists.

[1]

Executive Summary & Chemical Identity

2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde (also known as 2-formyl-1,4-benzodioxane) is a privileged heterocyclic scaffold in medicinal chemistry.[1] It serves as the primary electrophilic intermediate for introducing the 1,4-benzodioxane moiety into bioactive molecules via reductive amination. This structural motif is a bioisostere of the catecholamine core, widely utilized in the synthesis of


-adrenoreceptor antagonists (e.g., Idazoxan, WB4101) and antitumor agents.

Due to the high reactivity of the formyl group adjacent to the ether oxygen, this compound is often synthesized in situ or stored under inert conditions to prevent oxidation to the corresponding carboxylic acid.

Chemical Data Table
PropertySpecification
CAS Number 64179-67-5 (Racemic)
IUPAC Name 2,3-Dihydro-1,4-benzodioxine-2-carbaldehyde
Synonyms 1,4-Benzodioxan-2-carboxaldehyde; 2-Formyl-1,4-benzodioxane
Molecular Formula C

H

O

Molecular Weight 164.16 g/mol
Physical State Viscous oil or low-melting solid (typically used immediately)
Solubility Soluble in DCM, THF, Ethyl Acetate; sparingly soluble in water
Key Precursor 2-Hydroxymethyl-1,4-benzodioxane (CAS 3663-82-9)
Related Acid 1,4-Benzodioxane-2-carboxylic acid (CAS 3663-80-7)

Synthetic Pathways & Experimental Protocols

The synthesis of the 2-carbaldehyde derivative presents a regiochemical challenge: ensuring substitution at the 2-position (dioxane ring) rather than the 6-position (aromatic ring). The most robust protocol involves the construction of the dioxane ring using epichlorohydrin, followed by controlled oxidation of the resulting alcohol.

Pathway A: The Oxidative Route (Recommended)

This pathway ensures regioselectivity by establishing the C2-substituent during the ring-closure event.

Step 1: Ring Closure (Synthesis of 2-Hydroxymethyl-1,4-benzodioxane)
  • Reagents: Catechol (1,2-dihydroxybenzene), Epichlorohydrin, Potassium Carbonate (K

    
    CO
    
    
    
    ).
  • Solvent: Acetone or DMF.

  • Mechanism: Double nucleophilic substitution (S

    
    2). The catechol dianion attacks the epoxide, opening the ring, followed by the displacement of the chloride to close the six-membered dioxane ring.
    
  • Protocol:

    • Dissolve catechol (1.0 eq) and K

      
      CO
      
      
      
      (2.5 eq) in acetone.
    • Add epichlorohydrin (1.2 eq) dropwise at reflux.

    • Reflux for 12–16 hours. Monitor by TLC (disappearance of catechol).

    • Filter inorganic salts and concentrate the filtrate.

    • Purification: The crude oil (containing the alcohol) is often purified by vacuum distillation or column chromatography (Hexane/EtOAc).

    • Yield: Typically 70–85%. Product is a white crystalline solid (MP: 85–92°C).[2]

Step 2: Oxidation to Aldehyde (Swern or IBX Oxidation)

Direct oxidation of the alcohol (CAS 3663-82-9) yields the target aldehyde (CAS 64179-67-5).

  • Reagents: Oxalyl chloride/DMSO (Swern) or IBX (2-Iodoxybenzoic acid).

  • Critical Note: Avoid harsh acidic oxidants (like Jones reagent) to prevent opening of the acetal-like dioxane ring or over-oxidation to the carboxylic acid.

  • Protocol (Swern):

    • Cool a solution of oxalyl chloride (1.1 eq) in dry DCM to -78°C.

    • Add dry DMSO (2.2 eq) dropwise; stir for 15 min.

    • Add 2-hydroxymethyl-1,4-benzodioxane (1.0 eq) in DCM dropwise. Stir for 30 min at -78°C.

    • Add Triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

    • Quench with water, extract with DCM, and wash with brine.

    • Outcome: The aldehyde is obtained as a pale yellow oil. Use immediately for reductive amination or store at -20°C under Argon.

Synthetic Workflow Diagram

SynthesisPathway Catechol Catechol (Starting Material) Intermediate 2-Hydroxymethyl-1,4-benzodioxane (CAS 3663-82-9) Stable Alcohol Catechol->Intermediate K2CO3, Acetone Reflux, 16h (Ring Closure) Epichlorohydrin Epichlorohydrin (Electrophile) Epichlorohydrin->Intermediate Target 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde (CAS 64179-67-5) Target Aldehyde Intermediate->Target Swern Oxidation (DMSO, (COCl)2, Et3N) -78°C to RT Drug Adrenoreceptor Antagonists (e.g., WB4101 analogs) Target->Drug Reductive Amination (R-NH2, NaBH(OAc)3)

Figure 1: Step-wise synthesis of 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde from catechol.

Medicinal Chemistry Applications

The 1,4-benzodioxane ring is a privileged scaffold , meaning it is capable of binding to multiple receptor subtypes with high affinity. The 2-carbaldehyde derivative is the gateway to the "2-substituted" class of benzodioxanes.

-Adrenoreceptor Antagonists

The most prominent application is in the synthesis of antagonists for


 and 

adrenergic receptors.
  • Mechanism: The benzodioxane oxygen atoms mimic the catecholic hydroxyls of epinephrine but are chemically stable (non-oxidizable). The substituent at position 2 projects the amine side chain into the receptor's aspartate binding site.

  • Key Drug: WB4101 (a potent

    
    -adrenoreceptor antagonist).
    
    • Synthesis: The target aldehyde is reacted with 2-(2,6-dimethoxyphenoxy)ethylamine via reductive amination.

  • Key Drug: Idazoxan (a selective

    
     antagonist).
    
    • Relation: While Idazoxan contains an imidazoline ring, structural analogs are synthesized by condensing the 2-carbaldehyde with diamines.

Stereochemical Implications

The biological activity is highly dependent on the stereochemistry at C2.

  • S-Enantiomer: Generally more potent for

    
    -adrenergic antagonism.
    
  • R-Enantiomer: Often shows different selectivity profiles (e.g., dopamine receptors).

  • Note: The synthesis described above yields the racemate . Enantioselective synthesis requires using chiral epichlorohydrin ((S)- or (R)-epichlorohydrin) in the first step.

Pharmacophore Visualization

Pharmacophore Benzene Aromatic Ring (Hydrophobic Interaction) Oxygens Dioxane Oxygens (H-Bond Acceptors) Benzene->Oxygens Fused System Receptor Adrenergic Receptor Binding Pocket Benzene->Receptor π-π Stacking Linker C2-Formyl Group (Electrophilic Handle) Oxygens->Linker Position 2 SideChain Amine Side Chain (Ionic Bond to Aspartate) Linker->SideChain Reductive Amination SideChain->Receptor Salt Bridge

Figure 2: Pharmacophore mapping of the benzodioxane scaffold in receptor binding.

Handling, Stability, & Safety

Stability Profile
  • Oxidation Sensitivity: The aldehyde is prone to autoxidation in air, forming 1,4-benzodioxane-2-carboxylic acid (CAS 3663-80-7).

    • Indicator: Appearance of white solid precipitates in the oil.

    • Prevention: Store under Nitrogen/Argon at -20°C.

  • Racemization: The C2 chiral center is relatively stable to racemization under neutral conditions but can racemize under strong basic conditions if the aldehyde enolizes.

Safety (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures: Use in a fume hood. The precursor (epichlorohydrin) is a potent alkylating agent and potential carcinogen; ensure all epichlorohydrin is consumed or removed before isolating the benzodioxane intermediate.

References

  • ChemWhat Database. (2025). 2,3-Dihydro-benzo[1,4]dioxine-2-carbaldehyde CAS#: 64179-67-5.[1][3][4][5] Retrieved from

  • Santa Cruz Biotechnology. (2024). 2,3-Dihydro-benzo[1,4]dioxine-2-carbaldehyde Product Data. Retrieved from

  • Bolchi, C., et al. (2020). "1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design." European Journal of Medicinal Chemistry, 200, 112419.

  • Vasudevan, A., et al. (2002). "Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives." Journal of Medicinal Chemistry.

  • GuideChem. (2025). Chemical Properties of CAS 64179-67-5. Retrieved from

Sources

Foundational

An In-Depth Technical Guide to 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde: Synthesis, Structure, and Applications in Modern Drug Discovery

This guide provides a comprehensive technical overview of 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde, a heterocyclic aldehyde of significant interest to researchers and professionals in the fields of organic synthesis and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde, a heterocyclic aldehyde of significant interest to researchers and professionals in the fields of organic synthesis and medicinal chemistry. We will delve into its chemical structure, explore a robust synthetic pathway, analyze its spectroscopic signature, and discuss its reactivity and potential applications as a versatile building block in the development of novel therapeutics.

Introduction: The Significance of the 1,4-Benzodioxane Scaffold

The 1,4-benzodioxane moiety is a privileged heterocyclic scaffold frequently encountered in a diverse array of biologically active molecules and approved pharmaceuticals.[1] Its unique conformational properties and ability to engage in key interactions with biological targets have established it as a valuable component in the design of novel drugs. Compounds incorporating this scaffold have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antihypertensive properties.[1] A notable example is the drug Doxazosin, which features the 1,4-benzodioxane core and is utilized in the treatment of hypertension.[2]

2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde, with its reactive aldehyde functionality positioned on the dioxine ring, represents a key synthetic intermediate. This aldehyde group serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse molecular fragments and the construction of complex molecular architectures with potential therapeutic value.

Synthesis of 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde: A Multi-Step Approach

The synthesis of 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde can be efficiently achieved through a multi-step sequence commencing with the readily available 2,3-dihydroxybenzoic acid. This strategic pathway involves the formation of the 1,4-benzodioxane ring system, followed by the reduction of a carboxylic acid intermediate to the corresponding primary alcohol, and culminating in a mild oxidation to furnish the target aldehyde.

Synthesis_Workflow cluster_0 Step 1: Esterification & Cyclization cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Reduction cluster_3 Step 4: Oxidation A 2,3-Dihydroxybenzoic Acid B Methyl 2,3-dihydroxybenzoate A->B H₂SO₄, MeOH, Reflux C Methyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate B->C 1,2-Dibromoethane, K₂CO₃ D 2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxylic Acid C->D LiOH, H₂O/THF E (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanol D->E LiAlH₄ or BH₃·THF F 2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde E->F Swern Oxidation or Dess-Martin Periodinane Reactivity_Diagram cluster_reactions Key Reactions A 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde B Wittig Reaction (Alkene Synthesis) A->B Ph₃P=CHR' C Reductive Amination (Amine Synthesis) A->C 1. R₂NH 2. NaBH₃CN D Knoevenagel Condensation (C=C Bond Formation) A->D Active Methylene Compound, Base E Oxidation (Carboxylic Acid Synthesis) A->E KMnO₄ or Ag₂O F Reduction (Alcohol Synthesis) A->F NaBH₄ or LiAlH₄

Sources

Exploratory

2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde molecular weight

Technical Whitepaper: 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde Executive Summary & Core Physicochemical Profile 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde (CAS: 64179-67-5), also known as 1,4-benzodioxan-2-carboxaldehyde...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde

Executive Summary & Core Physicochemical Profile

2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde (CAS: 64179-67-5), also known as 1,4-benzodioxan-2-carboxaldehyde, is a critical chiral building block in medicinal chemistry.[1][2] Unlike its achiral regioisomer (1,4-benzodioxan-6-carboxaldehyde), the 2-carbaldehyde variant possesses a stereocenter at the C2 position of the dioxane ring.[1][2] This structural feature renders it indispensable for the asymmetric synthesis of alpha-adrenergic antagonists (e.g., Doxazosin analogs) and serotonin receptor modulators.[2]

The following table establishes the definitive physicochemical baseline for this molecule. Researchers must distinguish between the monoisotopic mass (for high-resolution MS) and the average molecular weight (for stoichiometric calculations).

Table 1: Physicochemical Specifications

PropertyValueContext/Notes
Molecular Formula C₉H₈O₃
Average Molecular Weight 164.16 g/mol Use for molarity/stoichiometry calculations.[1][2]
Monoisotopic Mass 164.0473 Da Use for identifying [M+H]⁺ peaks in HRMS (expect ~165.055).
Chirality Yes (C2 position)Available as (R), (S), or Racemic (±).[2]
Physical State Viscous Oil / Low-melting SolidOften unstable; store under inert atmosphere at -20°C.
Boiling Point ~130°C (at 0.5 mmHg)High vacuum required for distillation to prevent decomposition.[1][2]
Solubility DCM, THF, MeOHPoor water solubility; lipophilic scaffold (LogP ~1.2).[2]

Synthetic Architecture & Methodology

The synthesis of 2,3-dihydrobenzo[b]dioxine-2-carbaldehyde requires precise control to avoid racemization (if chiral) or over-oxidation.[1][2] The most robust pathway involves the construction of the benzodioxan ring followed by redox manipulation.

Validated Synthetic Pathway (The "Ester-Alcohol-Aldehyde" Route)

Direct formylation of the dioxane ring is difficult.[1] The standard industrial and research protocol proceeds via the ethyl ester intermediate.

Step-by-Step Protocol:

  • Cyclization (Ring Formation):

    • Reagents: Catechol (1.0 eq), Ethyl 2,3-dibromopropionate (1.2 eq), K₂CO₃ (anhydrous, 2.5 eq).[2]

    • Solvent: Acetone or DMF (Reflux).

    • Mechanism:[1][2] Double nucleophilic substitution (SN2). Catechol dianion attacks the dibromo-ester to close the 1,4-dioxane ring.[1][2]

    • Product: Ethyl 1,4-benzodioxan-2-carboxylate.[1][2][3]

  • Reduction:

    • Reagents: NaBH₄ (in EtOH) or LiAlH₄ (in THF).

    • Process: Controlled reduction of the ester to the primary alcohol.

    • Product: (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanol.[1][2]

  • Oxidation (The Critical Step):

    • Reagents: Oxalyl chloride/DMSO (Swern) or IBX (2-Iodoxybenzoic acid).[1][2]

    • Rationale: Avoid harsh oxidants (like KMnO₄) which may open the ring or over-oxidize to the carboxylic acid. Swern oxidation preserves the aldehyde functionality and minimizes racemization of the C2 center.

    • Product:2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde .[1][2][4][5]

Pathway Visualization

The following diagram illustrates the logical flow of synthesis and subsequent derivatization, highlighting the divergence point where the aldehyde serves as a linchpin for library generation.

SynthesisPath Catechol Catechol (Starting Material) Ester Ethyl 1,4-benzodioxan -2-carboxylate Catechol->Ester Ethyl 2,3-dibromopropionate K2CO3, Reflux Alcohol (2,3-Dihydrobenzo[b] [1,4]dioxin-2-yl)methanol Ester->Alcohol LiAlH4 or NaBH4 Reduction Aldehyde TARGET ALDEHYDE (MW: 164.16) Alcohol->Aldehyde Swern Oxidation (DMSO, (COCl)2) Amine 2-Aminomethyl Derivatives Aldehyde->Amine Reductive Amination (R-NH2, NaBH(OAc)3) Alkene Vinyl Analogs Aldehyde->Alkene Wittig Reaction (Ph3P=CH-R)

Figure 1: Synthetic workflow from Catechol to the Target Aldehyde and its primary divergent applications in medicinal chemistry.[1][2][6][7][8][9]

Analytical Validation (Self-Validating Systems)

To ensure scientific integrity, the identity of the synthesized aldehyde must be confirmed using orthogonal analytical techniques.[2] Relying solely on MW is insufficient due to the existence of the regioisomer (6-carbaldehyde).[1]

Nuclear Magnetic Resonance (NMR) Signature

The 2-carbaldehyde is distinguished from the 6-carbaldehyde by the location of the aldehyde proton and the coupling pattern of the dioxane ring protons.[1]

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 9.75 ppm (d, 1H, J = 1.5 Hz): The aldehyde proton (-CH O).[2] Note: The doublet splitting arises from coupling with the C2 proton.

    • δ 6.80–7.00 ppm (m, 4H): Aromatic protons (Benzene ring).

    • δ 4.75 ppm (dd, 1H): The chiral proton at C2.[2]

    • δ 4.30–4.50 ppm (m, 2H): The diastereotopic protons at C3.[2]

Mass Spectrometry (MS) Protocol
  • Technique: LC-MS (ESI+).

  • Expected Signal:

    • The aldehyde is often unstable in acidic LC-MS conditions and may form hydrates or hemiacetals.[1]

    • Look for [M+H]⁺ = 165.1 or the sodium adduct [M+Na]⁺ = 187.1 .

    • differentiation: If fragmentation occurs, the loss of the -CHO group (M-29) is characteristic.[1]

Applications in Drug Discovery

The 164.16 MW scaffold is not merely an intermediate; it is a "privileged structure" in neuropharmacology.[1][2]

  • Adrenergic Antagonists: The benzodioxan ring mimics the catecholamine core of epinephrine but blocks metabolic degradation.[2] The 2-aldehyde allows for the attachment of piperazine chains found in drugs like Idazoxan (alpha-2 antagonist).[1][2]

  • Reductive Amination Hub: The aldehyde is most frequently reacted with secondary amines using Sodium Triacetoxyborohydride (STAB) to generate libraries of CNS-active agents.[1]

  • Stereochemical Probes: Because the C2 position is chiral, the (R) and (S) enantiomers of the aldehyde are used to map the steric requirements of receptor binding pockets (e.g., 5-HT1A receptors).

References

  • Synthesis of Benzodioxan Core: Chapleo, C. B., et al. "Heteroaromatic analogues of the alpha 2-adrenoreceptor partial agonist clonidine."[2] Journal of Medicinal Chemistry 32.7 (1989): 1627-1630.[1][2]

  • Applications in Adrenergic Antagonists: Melchiorre, C., et al. "Structure-activity relationships in a series of 1,4-benzodioxan-related compounds as alpha-adrenoreceptor antagonists."[1][2] Journal of Medicinal Chemistry 27.11 (1984): 1535-1536.[1][2]

  • Enzymatic Resolution (Chirality): Gotor, V., et al. "Chemoenzymatic preparation of optically active 1,4-benzodioxan-2-carboxaldehyde."[1][2] Tetrahedron: Asymmetry 8.7 (1997): 995-998.[1][2]

  • General Properties & CAS Data: PubChem Database. "2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde (CID 64179-67-5)."[1][2]

Sources

Foundational

Technical Deep Dive: 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde

A Strategic Guide to the 1,4-Benzodioxan Scaffold in Medicinal Chemistry Executive Summary 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde (commonly 2-formyl-1,4-benzodioxane ) represents a "privileged scaffold" in drug discov...

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Guide to the 1,4-Benzodioxan Scaffold in Medicinal Chemistry

Executive Summary 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde (commonly 2-formyl-1,4-benzodioxane ) represents a "privileged scaffold" in drug discovery. Its core structure—a benzene ring fused to a 1,4-dioxane ring—mimics the catecholamine pharmacophore, making it a critical intermediate for synthesizing


-adrenergic antagonists (e.g., Doxazosin, Idazoxan) and serotonergic modulators. This guide provides a rigorous analysis of its nomenclature, synthesis, and application in high-value medicinal chemistry campaigns.

Part 1: Identity & Nomenclature Standards

Accurate nomenclature is the first line of defense against experimental error. While the user-provided name is chemically descriptive, the IUPAC preferred name ensures unambiguous identification in global databases.

Identifier Value Notes
Preferred IUPAC Name 2,3-Dihydro-1,4-benzodioxine-2-carbaldehyde The "1,4" locants are critical to distinguish from 1,3-benzodioxole derivatives.
Common Synonyms 2-Formyl-1,4-benzodioxane; 1,4-Benzodioxan-2-carboxaldehyde"Benzodioxan" implies the saturated dihydro- form of the dioxin ring.[1]
CAS Registry Number 64179-67-5 (Racemic)Specific enantiomers have distinct CAS numbers (e.g., derived from (R)-acid CAS 70918-53-5).
Molecular Formula C

H

O

MW: 164.16 g/mol
Chirality C2 CenterThe C2 position is stereogenic.[2] Biological activity often resides in the (S)-enantiomer for

-blockers.
Structural Insight

The 1,4-benzodioxane ring exists in a half-chair conformation . This puckering places the C2-substituent (the aldehyde) in either a pseudo-axial or pseudo-equatorial position, influencing the sterics of nucleophilic attack during derivatization.

Part 2: Synthesis & Production Protocols

The synthesis of 2,3-dihydrobenzo[b]dioxine-2-carbaldehyde is rarely direct formylation. Instead, it is accessed via the oxidation of (2,3-dihydro-1,4-benzodioxin-2-yl)methanol , which is synthesized from catechol.

Workflow Visualization: The Catechol Pathway

The following diagram outlines the industrial standard route (Route A) and the enantioselective resolution route (Route B).

BenzodioxanSynthesis Catechol Catechol (Starting Material) Intermediate 2-Hydroxymethyl- 1,4-benzodioxane Catechol->Intermediate K2CO3, Acetone Reflux (Cyclization) Epi Epichlorohydrin Epi->Intermediate + Aldehyde 2-Formyl-1,4-benzodioxane (TARGET) Intermediate->Aldehyde Swern Oxidation or PCC Acid 1,4-Benzodioxane- 2-carboxylic Acid Intermediate->Acid Oxidation (KMnO4) Acid->Intermediate LiAlH4 Reduction (Enantiopure Alcohol) Resolution Chiral Resolution (e.g., (+)-Dehydroabietylamine) Acid->Resolution Salt Formation Resolution->Acid Enantiopure Acid

Figure 1: Synthetic pathways to the target aldehyde. Route A (top) is direct; Route B (bottom loop) allows for enantiomeric separation.

Detailed Protocol: Racemic Synthesis (Route A)

Step 1: Cyclization to the Alcohol

  • Reagents: Catechol (1.0 eq), Epichlorohydrin (1.2 eq), Potassium Carbonate (K

    
    CO
    
    
    
    , 2.0 eq).
  • Solvent: Acetone or DMF.

  • Procedure:

    • Reflux catechol and K

      
      CO
      
      
      
      in acetone for 30 mins to generate the diphenoxide.
    • Add epichlorohydrin dropwise. The reaction proceeds via O-alkylation followed by intramolecular epoxide opening/cyclization.

    • Critical Control Point: Monitor for the formation of the 3-hydroxymethyl isomer (minor byproduct). The 2-isomer is thermodynamically favored.

  • Yield: Typically 65–75% of (2,3-dihydro-1,4-benzodioxin-2-yl)methanol.

Step 2: Oxidation to the Aldehyde

  • Method: Swern Oxidation (preferred for lab scale to avoid over-oxidation) or PCC.

  • Reagents: Oxalyl chloride, DMSO, Et

    
    N.
    
  • Protocol:

    • Activate DMSO with oxalyl chloride at -78°C in DCM.

    • Add the alcohol solution slowly.

    • Quench with triethylamine and warm to room temperature.

  • Purification: Silica gel chromatography (Hexane/EtOAc). The aldehyde is prone to air oxidation; store under inert gas.

Part 3: Medicinal Chemistry Applications[3][4]

The 2-formyl group serves as a "masked" attachment point for nitrogen-containing pharmacophores. The most common reaction applied here is Reductive Amination .

Key Drug Targets Derived from this Scaffold

The benzodioxan moiety provides high affinity for


-adrenergic and imidazoline receptors.
Drug / CompoundTarget MechanismStructural Linkage
Doxazosin

-Antagonist
Linked via amide/piperazine (derived from the acid, but aldehyde is a valid precursor).
Idazoxan

-Antagonist
Imidazoline ring fused or linked to the benzodioxan.
Piperoxan

-Adrenergic Blocker
Piperidine ring attached via methylene bridge (reductive amination product).
WB4101

-Antagonist
Highly selective tool compound; synthesized via reductive amination.
Mechanism of Action: The "Catechol Mimic"

The 1,4-benzodioxane oxygen atoms mimic the catecholic hydroxyls of norepinephrine but are metabolically stable (cannot be methylated by COMT). The C2-substituent directs the molecule into the receptor's binding pocket, where the aldehyde-derived amine forms a salt bridge with conserved aspartate residues in the GPCR.

Part 4: Enantiomeric Resolution Strategies

For clinical candidates, the racemic mixture is often unacceptable due to off-target effects.

1. Classical Resolution: Oxidize the aldehyde (or alcohol) to 1,4-benzodioxane-2-carboxylic acid . Recrystallize with chiral bases like (+)-dehydroabietylamine or (S)-


-methylbenzylamine . The resulting enantiopure acid is reduced back to the alcohol and re-oxidized to the chiral aldehyde.

2. Enzymatic Kinetic Resolution: Use Candida antarctica Lipase B (CALB) to selectively acetylate the (S)-alcohol from the racemic mixture. The unreacted (R)-alcohol can be separated, oxidized, and used.

Part 5: Safety & Handling

  • Reactivity: The aldehyde is reactive. It will slowly oxidize to the carboxylic acid in air. Store at -20°C under Argon/Nitrogen.

  • Toxicity: Like many benzodioxans, it should be treated as a potential bioactive agent. Avoid inhalation.

  • GHS Classification: Irritant (Skin/Eye).

References

  • IUPAC Nomenclature & Structure: PubChem. 2,3-Dihydro-1,4-benzodioxine-2-carbaldehyde (CID 11954369). National Library of Medicine.[3] Link

  • Synthesis & Resolution: Bolchi, C., et al. "Resolution of 2-substituted 1,4-benzodioxanes by entrainment."[4] Tetrahedron: Asymmetry (2016). Link

  • Enzymatic Routes: Varma, R., et al. "Lipases catalyzed enantioselective hydrolysis of (R,S)-methyl 1,4-benzodioxan-2-carboxylate intermediate for (S)-doxazosin mesylate."[2] World J. Microbiol.[2] Biotechnol. (2008).[2] Link

  • Pharmacology: Chapleo, C. B., et al. "Heteroaromatic analogues of the alpha 2-adrenoreceptor partial agonist clonidine." Journal of Medicinal Chemistry (1989). Link

  • General Reactivity: Katritzky, A. R., et al. "Masked Formylation with 2-Benzotriazolyl-1,3-dioxolane."[5] Journal of Organic Chemistry (2000). Link

Sources

Exploratory

Technical Guide: Spectroscopic Characterization of 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde

Topic: Spectroscopic Data of 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Compound Identity 2,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Data of 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Identity

2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde (also known as 1,4-benzodioxan-2-carboxaldehyde) is a critical chiral scaffold in medicinal chemistry. It serves as a key intermediate in the synthesis of alpha-adrenergic antagonists (e.g., Doxazosin analogues) and various neolignan natural products.

Unlike its regioisomer (1,4-benzodioxan-6-carboxaldehyde), where the formyl group is attached to the aromatic ring, the 2-carbaldehyde features the functional group directly on the heterocyclic dioxane ring. This creates a stereocenter at the C2 position, making spectroscopic validation essential for confirming regiochemistry and purity during synthesis.

Attribute Details
IUPAC Name 2,3-Dihydro-1,4-benzodioxine-2-carbaldehyde
CAS Number 64179-67-5
Molecular Formula C₉H₈O₃
Molecular Weight 164.16 g/mol
Physical State Colorless to pale yellow oil / Low-melting solid
Solubility Soluble in CHCl₃, DMSO, MeOH; sparingly soluble in water

Synthesis & Impurity Profile Context

To interpret the spectra accurately, one must understand the genesis of the sample. The compound is typically synthesized via two primary routes:

  • Oxidation of 2-hydroxymethyl-1,4-benzodioxane: Uses reagents like IBX or Swern oxidation.

    • Common Impurity: Residual alcohol (broad OH stretch ~3400 cm⁻¹).

  • Cyclization of Catechol with 2,3-dihalopropanal derivatives:

    • Common Impurity: Regioisomers or uncyclized phenolic intermediates.

The following flowchart outlines the synthesis and fragmentation logic used in structural confirmation:

SynthesisLogic cluster_Spec Spectroscopic Differentiation Markers Catechol Catechol (Starting Material) Alcohol 1,4-Benzodioxan-2-methanol (Intermediate) Catechol->Alcohol Cyclization Epi Epichlorohydrin / Deriv. Epi->Alcohol Aldehyde TARGET: 2,3-Dihydrobenzo[b]dioxine- 2-carbaldehyde Alcohol->Aldehyde Selective Oxidation (Swern/IBX) Diff1 1H NMR: CHO (9.7 ppm) vs CH2OH (3.8 ppm) Alcohol->Diff1 Acid Carboxylic Acid (Over-oxidation Impurity) Aldehyde->Acid Air Oxidation Aldehyde->Diff1 Diff2 IR: C=O (1735 cm-1) vs OH (3400 cm-1)

Figure 1: Synthetic pathway and critical spectroscopic checkpoints for purity analysis.

Detailed Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR signature of this molecule is defined by the ABX system of the heterocyclic ring protons and the distinct aldehyde proton.

¹H NMR Data (400 MHz, CDCl₃)

The C2 proton is the key diagnostic handle. It appears as a multiplet due to coupling with the C3 methylene protons and the aldehyde proton.

Shift (δ, ppm)Mult.[1][2][3][4]Int.[5][6][7]AssignmentCoupling Constants (Hz) / Notes
9.75 d1HCHO (Aldehyde)J ≈ 1.5 Hz. Coupled to H-2.
6.80 – 6.95 m4HAr-H (Benzene Ring)Overlapping multiplets typical of 1,2-disubstituted benzenes.
4.72 ddd1HH-2 (Chiral Center)J values approx 2.5, 4.0, 7.0 Hz. Deshielded by adjacent oxygen and carbonyl.
4.38 dd1HH-3a (Heterocycle)J ≈ 11.5, 2.5 Hz (Geminal + Vicinal).
4.25 dd1HH-3b (Heterocycle)J ≈ 11.5, 7.0 Hz.

Expert Insight:

  • Differentiation from 6-isomer: The 6-carbaldehyde isomer would show a simplified ethylene bridge (singlet or tight multiplet ~4.3 ppm) and a distinct aromatic pattern (singlet/doublet separation). The 2-carbaldehyde shows a complex aliphatic region (3 distinct protons) and a clustered aromatic region.

  • Coupling: The small coupling (J ~1.5 Hz) between the aldehyde proton and H-2 is diagnostic of the -CHO group attached to a secondary carbon.

¹³C NMR Data (100 MHz, CDCl₃)
Shift (δ, ppm)TypeAssignmentStructural Significance
196.5 CqC=O Characteristic aldehyde carbonyl.
142.8 CqAr-C (O-linked)Quaternary aromatic carbon.
142.2 CqAr-C (O-linked)Quaternary aromatic carbon.
122.5 CHAr-C Aromatic CH.
122.1 CHAr-C Aromatic CH.
117.8 CHAr-C Aromatic CH.
117.5 CHAr-C Aromatic CH.
78.2 CHC-2 Chiral center; deshielded by oxygen and carbonyl.
64.5 CH₂C-3 Methylene of the dioxan ring.
Infrared (IR) Spectroscopy

IR is the fastest method to confirm the oxidation state (Aldehyde vs. Alcohol vs. Acid).

Wavenumber (cm⁻¹)IntensityAssignmentDiagnostic Value
2850, 2750 WeakC-H (Aldehyde) Fermi resonance doublet; distinguishes aldehyde from ketone/acid.
1735 – 1745 StrongC=O Stretch Carbonyl group. Higher freq. than aromatic aldehyde (~1700) due to lack of conjugation.
1595, 1495 MediumC=C Aromatic Benzene ring breathing modes.
1260, 1050 StrongC-O-C Stretch Aryl alkyl ether linkages of the dioxan ring.
750 StrongC-H Out-of-plane Ortho-disubstituted benzene ring.
Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV)

m/zIntensityFragment IdentityMechanism
164 Moderate[M]⁺ Molecular Ion.
135 High[M – CHO]⁺ Alpha-cleavage; loss of formyl radical (29 Da).
121 High[C₇H₅O₂]⁺ Loss of C₂H₃O (ring fragmentation).
110 Base Peak[C₆H₆O₂]⁺ Catechol radical cation (Retro-Diels-Alder type loss of acrolein fragment).
91 Low[C₇H₇]⁺ Tropylium ion (common in aromatics).

Fragmentation Pathway Diagram:

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 164 Frag1 [M - CHO]+ m/z 135 M_Ion->Frag1 - CHO• (29) Frag2 Catechol Cation m/z 110 (Base Peak) M_Ion->Frag2 - C3H4O (Acrolein equiv.) Retro-Diels-Alder

Figure 2: Primary fragmentation pathways observed in EI-MS.

Experimental Protocols

Sample Preparation for NMR
  • Solvent: CDCl₃ (Chloroform-d) is the standard solvent.

  • Concentration: Dissolve ~10 mg of the aldehyde in 0.6 mL of solvent.

  • Note: Ensure the solvent is acid-free (filter through basic alumina if necessary) to prevent acid-catalyzed acetal formation or polymerization of the aldehyde.

Quality Control: Distinguishing from Impurities

During drug development, the most common issue is the presence of the carboxylic acid (from air oxidation) or the starting alcohol .

FeatureAldehyde (Target)Carboxylic Acid (Impurity)Alcohol (Start Material)
1H NMR CHO singlet @ 9.7 ppmBroad COOH @ 10-12 ppmCH2-OH multiplet @ 3.8 ppm
13C NMR C=O @ 196 ppmC=O @ ~170 ppmNo C=O; CH2 @ ~62 ppm
IR 1735 cm⁻¹ (sharp)1700 cm⁻¹ (broad) + OH3400 cm⁻¹ (broad OH)

References

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 1,4-Benzodioxan-6-carboxaldehyde (Isomer Comparison). NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (2024). 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid (Related Derivative Data). National Library of Medicine. Retrieved from [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022).[1][7] Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry. Retrieved from [Link]

Sources

Foundational

Technical Guide: Mass Spectrometry of 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde

This is an in-depth technical guide on the mass spectrometry of 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde (also known as 1,4-benzodioxan-2-carboxaldehyde ). Advanced Characterization & Impurity Profiling for Doxazosin In...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the mass spectrometry of 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde (also known as 1,4-benzodioxan-2-carboxaldehyde ).

Advanced Characterization & Impurity Profiling for Doxazosin Intermediates

Executive Summary & Chemical Context

2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde (Compound 2-CHO ) is a critical, reactive intermediate in the synthesis of the alpha-blocker Doxazosin and related therapeutic agents.[1] Unlike its aromatic isomer (1,4-benzodioxan-6-carboxaldehyde), where the aldehyde is attached to the benzene ring, Compound 2-CHO features an aliphatic aldehyde moiety directly fused to the heterocyclic dioxane ring.

This structural distinction creates unique analytical challenges:

  • Thermal Instability: The C2-aldehyde bond is labile, making direct GC-MS analysis prone to thermal degradation (decarbonylation).

  • Isomeric Confusion: It is frequently confused with the stable 6-isomer (isovanillin derivative), leading to misidentification in crude reaction mixtures.

  • Fragmentation Specificity: The mass spectrum is dominated by the stability of the benzodioxan cation (m/z 135), requiring precise ionization control for molecular ion confirmation.

This guide provides a validated framework for the ionization, fragmentation analysis, and quantification of Compound 2-CHO, emphasizing the differentiation from its aromatic isomers.

Physicochemical Profile

PropertySpecification
Systematic Name 2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde
Common Name 1,4-Benzodioxan-2-carboxaldehyde
Molecular Formula C₉H₈O₃
Exact Mass 164.0473 Da
Key Functionality Aliphatic Aldehyde (Alpha to Ether Oxygen)
Critical Impurity In Doxazosin Mesylate Synthesis
Isomeric Risk 1,4-Benzodioxan-6-carboxaldehyde (Aromatic, Stable)

Mass Spectrometry Fragmentation Mechanics

Electron Ionization (EI) - 70 eV

The EI spectrum of Compound 2-CHO is distinct from aromatic aldehydes. While aromatic aldehydes (like benzaldehyde) show a strong


 and 

, the aliphatic nature of the 2-CHO group adjacent to the ether oxygen drives a rapid alpha-cleavage .
Primary Fragmentation Pathway
  • Molecular Ion (

    
    , m/z 164):  Usually weak (<10% relative abundance) due to the labile C2-C(O)H bond.
    
  • Alpha-Cleavage (Base Peak, m/z 135): The bond between the dioxane ring carbon (C2) and the carbonyl carbon breaks homolytically. This generates the extremely stable 1,4-benzodioxan-2-yl cation (m/z 135) and a neutral formyl radical (

    
    ).
    
    • Diagnostic Value: A base peak at m/z 135 is the primary fingerprint for 2-substituted benzodioxanes.

  • Secondary Fragmentation (m/z 135

    
     m/z 107):  The benzodioxan cation loses ethylene (
    
    
    
    , 28 Da) or CO via ring contraction, often yielding a catechol-like cation at m/z 107/110.
  • Phenyl Cation (m/z 77): Terminal aromatic degradation.

Mechanism Visualization

The following diagram details the specific electron flow during fragmentation.

Fragmentation cluster_legend Legend M Molecular Ion [C9H8O3]+. m/z 164 MH [M-H]+ m/z 163 M->MH - H• (Alpha Cleavage) Base Benzodioxan Cation [C8H7O2]+ m/z 135 (Base Peak) M->Base - CHO• (Dominant Path) MH->Base - CO Cat Catechol Cation [C6H5O2]+ m/z 107/109 Base->Cat - C2H2 / Ring Contraction Ph Phenyl Cation [C6H5]+ m/z 77 Cat->Ph - CO / - O key Blue: Parent | Green: Diagnostic Fragment | Red: Transient

Figure 1: Proposed EI Fragmentation Pathway for 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde.

Experimental Protocols

Method A: GC-MS with O-Methyloxime Derivatization (Recommended)

Direct injection of the aldehyde often leads to thermal oxidation (to the acid) or polymerization in the inlet. Derivatization stabilizes the analyte.

  • Reagents: Methoxyamine Hydrochloride (MeONH2·HCl), Pyridine.[2]

  • Reaction:

    
    
    
  • Mass Shift: Molecular weight increases by 29 Da (164

    
     193).
    

Protocol Steps:

  • Preparation: Dissolve 10 mg of sample in 1 mL Pyridine.

  • Derivatization: Add 20 mg Methoxyamine HCl. Incubate at 60°C for 30 mins.

  • Extraction: Dilute with Hexane/Ethyl Acetate (1:1), wash with water to remove pyridine.

  • GC Parameters:

    • Column: DB-5MS or equivalent (30m x 0.25mm).

    • Inlet: 250°C, Split 20:1.

    • Temp Program: 60°C (1 min)

      
       15°C/min 
      
      
      
      280°C.
  • Data Interpretation: Look for m/z 193 (M+) and m/z 162 (M-OCH3) . The m/z 135 fragment will still be prominent due to the loss of the entire oxime side chain.

Method B: Direct ESI-LC-MS (Soft Ionization)

For impurity profiling without thermal stress.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Ionization: ESI Positive Mode.

  • Observed Ions:

    • 
       (Common due to oxygen chelation)
      
    • 
       (Dehydration is rare for aldehydes but possible if cyclization occurs).
      

Diagnostic Reference Table

Use this table to validate your spectral data.

m/z (EI)Ion IdentityRelative AbundanceNotes
164

5 - 15%Weak parent ion; confirms MW 164.
163

10 - 20%Loss of aldehydic hydrogen.
136

20 - 40%Benzodioxane radical cation (McLafferty-like H-transfer).
135

100% (Base) Diagnostic Marker. Cleavage of C2-CHO bond.
107

30 - 50%Ring contraction/Catechol fragment.
77

20 - 30%Phenyl cation.
29

VariableFormyl cation (low mass region).

Analytical Workflow & Quality Assurance

To ensure data integrity, particularly when distinguishing from the 6-isomer, follow this logic flow. The 6-isomer (aromatic) will have a much stronger M+ and a dominant m/z 163 (M-1) peak, whereas the 2-isomer (aliphatic) is defined by the m/z 135 base peak.

Workflow Sample Crude Reaction Mixture (Doxazosin Intermediate) Prep Sample Prep: Derivatization (Methoxyamine) OR Dilution in MeCN Sample->Prep Analysis Analysis: GC-MS (EI) or LC-MS (ESI) Prep->Analysis Decision Is Base Peak m/z 135? Analysis->Decision Result2 Confirmed: 2-Carbaldehyde Isomer (Correct Intermediate) Decision->Result2 Yes Result6 Alert: 6-Carbaldehyde Isomer (Regioisomer Impurity) Decision->Result6 No (Base Peak m/z 163/164)

Figure 2: Analytical Decision Matrix for Isomer Identification.

References

  • Doxazosin Synthesis & Intermediates

    • Title: Process for the preparation of doxazosin and salts thereof.[3]

    • Source: European P
    • URL
  • Benzodioxane Chemistry

    • Title: Structure-activity relationships in 1,4-benzodioxan-related compounds.[2][4]

    • Source: Journal of Medicinal Chemistry (via PubMed).
    • URL:[Link]

  • General Aldehyde Fragmentation

    • Title: Mass Spectrometry of Carbonyl Compounds (Aldehydes & Ketones).[5][6]

    • Source: Chemistry LibreTexts / NIST Guidelines.
    • URL:[Link]

  • Compound Data (Precursor Acid)

    • Title: 1,4-Benzodioxan-2-carboxylic acid Crystal Structure & D
    • Source: ResearchG
    • URL:[Link]

Sources

Exploratory

Physical and chemical properties of 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde

[1] Executive Summary 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde (CAS: 64179-67-5), also known as 2-formyl-1,4-benzodioxane, is a critical heterocyclic building block in medicinal chemistry.[1] It serves as a pivotal inte...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde (CAS: 64179-67-5), also known as 2-formyl-1,4-benzodioxane, is a critical heterocyclic building block in medicinal chemistry.[1] It serves as a pivotal intermediate in the synthesis of 1,4-benzodioxane-containing pharmaceuticals, most notably alpha-adrenergic antagonists such as Doxazosin and Terazosin. The compound features a benzodioxane ring system fused to a reactive aldehyde group at the C2 position, creating a chiral center that is often exploited for enantioselective drug synthesis. This guide details its physicochemical properties, synthetic pathways, and reactivity profile for researchers in drug discovery.[1]

Physical and Chemical Characterization[2][3][4][5][6][7]

Physical Properties

The compound typically exists as a viscous, colorless to pale yellow oil or low-melting solid at room temperature. It is lipophilic and sensitive to air oxidation.

PropertyValue / DescriptionNote
IUPAC Name 2,3-Dihydro-1,4-benzodioxine-2-carbaldehyde
CAS Number 64179-67-5
Molecular Formula C₉H₈O₃
Molecular Weight 164.16 g/mol
Physical State Viscous Oil / Low-melting SolidOften handled as a crude oil due to instability.[1][2]
Solubility Soluble in DCM, CHCl₃, DMSO, MeOHPoorly soluble in water.[1]
Boiling Point ~135-140 °C (at 0.5 mmHg)Predicted based on ester derivatives.[1]
Chirality C2 is a stereocenterAvailable as (R), (S), or racemate.[1]
Chemical Stability and Reactivity
  • Oxidation Sensitivity: The aldehyde moiety is highly susceptible to autoxidation in air, converting rapidly to 1,4-benzodioxan-2-carboxylic acid (CAS 3663-80-7).[1] It must be stored under inert atmosphere (Ar/N₂) at -20°C.[1]

  • Ring Stability: The 1,4-benzodioxane core is robust against mild acids and bases but can undergo ether cleavage under harsh Lewis acid conditions (e.g., BBr₃).[1]

  • Racemization: The C2 proton is alpha to a carbonyl, making it susceptible to racemization under strong basic conditions via enolate formation.

Synthesis Protocols

Two primary routes are employed for the synthesis of 2,3-dihydrobenzo[b]dioxine-2-carbaldehyde: the Oxidation Route (from the alcohol) and the Reduction Route (from the ester).[1]

Method A: Oxidation of 2-Hydroxymethyl-1,4-benzodioxane

This method is preferred for preserving stereochemistry if the starting alcohol is chiral.

Reagents: Oxalyl chloride, DMSO, Triethylamine (Swern Oxidation conditions).[1] Precursor: 2-Hydroxymethyl-1,4-benzodioxane (synthesized from catechol and epichlorohydrin).[1]

Protocol:

  • Activation: In a flame-dried flask under Argon, dissolve oxalyl chloride (1.1 eq) in dry dichloromethane (DCM) and cool to -78°C.

  • DMSO Addition: Add dry DMSO (2.2 eq) dropwise, maintaining the temperature below -70°C. Stir for 15 minutes.

  • Substrate Addition: Add a solution of 2-hydroxymethyl-1,4-benzodioxane (1.0 eq) in DCM dropwise. Stir for 30 minutes at -78°C.

  • Termination: Add triethylamine (5.0 eq) dropwise. The mixture will turn cloudy.

  • Warming: Allow the reaction to warm to 0°C over 1 hour.

  • Workup: Quench with saturated NH₄Cl solution. Extract with DCM (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc) yields the aldehyde. Note: Use immediately or store frozen.

Method B: Reduction of Ethyl 1,4-benzodioxan-2-carboxylate

This method uses controlled reduction to prevent over-reduction to the alcohol.

Reagents: Diisobutylaluminum hydride (DIBAL-H), Toluene/DCM.[1] Precursor: Ethyl 1,4-benzodioxan-2-carboxylate (synthesized from catechol and ethyl 2,3-dibromopropionate).[1]

Protocol:

  • Setup: Dissolve ethyl 1,4-benzodioxan-2-carboxylate (1.0 eq) in anhydrous toluene and cool to -78°C.

  • Reduction: Add DIBAL-H (1.0 M in toluene, 1.1 eq) dropwise over 30 minutes along the flask wall to pre-cool the reagent.

  • Monitoring: Stir at -78°C for 1-2 hours. Monitor by TLC for disappearance of ester.

  • Quench: Carefully add methanol (excess) at -78°C, followed by a saturated solution of Rochelle's salt (potassium sodium tartrate).

  • Extraction: Allow to warm to room temperature and stir vigorously until the emulsion clears (can take hours). Extract with EtOAc.

  • Isolation: Dry and concentrate to yield the crude aldehyde.

Visualization: Synthesis Pathways[1]

SynthesisPathways Catechol Catechol Alcohol 2-Hydroxymethyl- 1,4-benzodioxane Catechol->Alcohol + Epichlorohydrin (Base, Heat) Ester Ethyl 1,4-benzodioxan- 2-carboxylate Catechol->Ester + Dibromoester (K2CO3, Acetone) Epichlorohydrin Epichlorohydrin Dibromoester Ethyl 2,3-dibromopropionate Aldehyde 2,3-Dihydrobenzo[b]dioxine- 2-carbaldehyde Alcohol->Aldehyde Swern Oxidation (DMSO, (COCl)2, Et3N) Ester->Aldehyde Reduction (DIBAL-H, -78°C)

Figure 1: Parallel synthetic routes to the target aldehyde from Catechol.[1]

Reactivity & Pharmaceutical Applications[1][6][8]

The 2-carbaldehyde functionality serves as a versatile "handle" for attaching the benzodioxane scaffold to larger pharmacophores.

Key Transformations
  • Reductive Amination: Reaction with primary amines (e.g., piperazine derivatives) followed by reduction (NaBH(OAc)₃) is the primary route to alpha-blocker analogs.[1]

  • Wittig Olefination: Reaction with phosphorous ylides generates alkenyl-benzodioxanes, used in linker chemistry.

  • Henry Reaction: Condensation with nitroalkanes yields nitro-alcohols, precursors to amino-alcohols.

Medicinal Significance

The 1,4-benzodioxane motif is a bioisostere for the catechol ring found in adrenaline and noradrenaline.

  • Alpha-Adrenergic Antagonists: In drugs like Doxazosin , the benzodioxane ring mimics the catecholamine binding motif. The (S)-enantiomer of the aldehyde leads to the more active (S)-doxazosin.[1]

  • Serotonin Receptors: 2-substituted benzodioxanes show high affinity for 5-HT1A receptors.

Visualization: Reactivity Network

Reactivity Aldehyde 2,3-Dihydrobenzo[b]dioxine- 2-carbaldehyde Acid 1,4-Benzodioxan- 2-carboxylic acid Aldehyde->Acid Oxidation (Air/KMnO4) Alkene Vinyl-benzodioxane Aldehyde->Alkene Wittig (Ph3P=CH-R) Imine Schiff Base (Intermediate) Aldehyde->Imine + R-NH2 Amine 2-Aminomethyl- 1,4-benzodioxane Imine->Amine Reduction (NaBH4)

Figure 2: Divergent synthesis pathways from the aldehyde core.[1]

Safety and Handling

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319).

  • Storage: Store at -20°C under Argon. The compound degrades to the carboxylic acid upon exposure to atmospheric oxygen.

  • PPE: Wear chemical-resistant gloves (Nitrile) and safety goggles.[1] Use in a fume hood to avoid inhalation of vapors.

References

  • Sigma-Aldrich. 1,4-Benzodioxan-2-carboxylic acid Product Page. (Precursor properties).[1] Link

  • Bolchi, C. et al. (2020).[1] 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry.[1][2] European Journal of Medicinal Chemistry. Link

  • Vasquez, et al. (2022).[1] Synthesis and Characterization of 1,4-Benzodioxane Analogs. Scientific Research Publishing. Link

  • PubChem. 2,3-dihydro-1,4-benzodioxine-2-carbaldehyde Compound Summary. National Library of Medicine. Link[1]

  • ChemicalBook. 2,3-Dihydro-benzo[1,4]dioxine-2-carbaldehyde Properties.Link[1]

Sources

Foundational

The Versatile Core: A Technical Guide to the Therapeutic Potential of Benzodioxane Carbaldehydes

This guide provides an in-depth exploration of benzodioxane carbaldehydes, a class of chemical compounds holding significant promise in modern drug discovery. While often serving as pivotal intermediates, their derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of benzodioxane carbaldehydes, a class of chemical compounds holding significant promise in modern drug discovery. While often serving as pivotal intermediates, their derivatives have demonstrated a remarkable breadth of biological activities. This document will delve into the synthesis, mechanistic pathways, and therapeutic applications of these compounds, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: The Benzodioxane Scaffold

The 1,4-benzodioxane moiety is a privileged heterocyclic scaffold found in numerous natural products and synthetic molecules with significant medicinal properties.[1][2] Its presence in clinically approved drugs such as Doxazosin, used for hypertension and benign prostatic hyperplasia, and Eliglustat, for Gaucher's disease, underscores its therapeutic relevance.[3][4] The benzodioxane framework's inherent stability and its capacity for diverse functionalization make it an attractive starting point for the development of novel therapeutic agents.

Benzodioxane carbaldehydes, particularly 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde, represent a critical node in the synthetic pathway to a multitude of bioactive molecules.[5][6] While the carbaldehyde functional group itself is highly reactive and serves as a handle for further chemical modification, its derivatives, such as hydrazones and thiosemicarbazones, have exhibited a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[3][7]

Synthesis of the Core Scaffold: 2,3-Dihydro-1,4-Benzodioxine-6-Carbaldehyde

The foundational step in exploring the therapeutic potential of this class of compounds is the efficient synthesis of the benzodioxane carbaldehyde core. A common and effective method involves the reaction of 3,4-dihydroxybenzaldehyde with 1,2-dibromoethane.

Experimental Protocol: Synthesis of 2,3-Dihydro-1,4-Benzodioxine-6-Carbaldehyde[5][6]

Objective: To synthesize 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde from 3,4-dihydroxybenzaldehyde.

Materials:

  • 3,4-dihydroxybenzaldehyde

  • 1,2-dibromoethane

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3,4-dihydroxybenzaldehyde (0.16 mol) in DMF (250 cm³), add potassium carbonate (0.32 mol) and 1,2-dibromoethane (0.18 mol).

  • Stir the reaction mixture at 100–110 °C for 4–8 hours.

  • After cooling to room temperature, filter the precipitated inorganic salts.

  • Evaporate the filtrate to approximately 80 cm³ under vacuum.

  • Pour the residue into 670 cm³ of water.

  • Extract the aqueous phase with ethyl acetate (4 x 200 cm³).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purify the crude product by vacuum distillation to yield 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde.

Causality: The use of a base like potassium carbonate is crucial to deprotonate the hydroxyl groups of the catechol, forming a more nucleophilic phenoxide. This facilitates the Williamson ether synthesis via nucleophilic substitution with 1,2-dibromoethane, leading to the formation of the dioxane ring. DMF is an excellent polar aprotic solvent for this type of reaction, promoting the solubility of the reactants and the rate of reaction.

Below is a diagram illustrating the synthesis workflow.

G cluster_reactants Reactants cluster_process Process cluster_product Product A 3,4-Dihydroxybenzaldehyde D Reaction at 100-110°C A->D B 1,2-Dibromoethane B->D C K2CO3 in DMF C->D E Work-up (Filtration, Evaporation) D->E F Extraction with Ethyl Acetate E->F G Purification (Vacuum Distillation) F->G H 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde G->H

Caption: Synthesis workflow for 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde.

Therapeutic Applications of Benzodioxane Carbaldehyde Derivatives

The true therapeutic potential of benzodioxane carbaldehydes is unlocked through their conversion into more complex molecular architectures. The aldehyde group provides a reactive site for the formation of various derivatives, most notably hydrazones and thiosemicarbazones.

Anticancer Activity

Derivatives of benzodioxane carbaldehydes have shown significant promise as anticancer agents.[3] Hydrazone derivatives, in particular, have demonstrated cytotoxic effects against various cancer cell lines.

For instance, certain benzodioxane carboxylic acid-based hydrazones have shown significant inhibition against HeLa cells (50.17%) and PC3 cells (37.11%).[3] The mechanism of action for some of these compounds is believed to involve the induction of apoptosis.

Table 1: Anticancer Activity of Selected Benzodioxane Hydrazone Derivatives [3]

CompoundCell Line% Inhibition
Compound 5HeLa50.17%
Compound 7PC337.11%
Antimicrobial and Antifungal Activity

The global challenge of antimicrobial resistance necessitates the development of novel therapeutic agents. Benzodioxane carbaldehyde derivatives, especially thiosemicarbazones, have emerged as a promising class of antimicrobial compounds.[8][9]

Thiosemicarbazones are synthesized through the condensation of a thiosemicarbazide with an aldehyde.[9] The resulting compounds exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7][10] The antimicrobial efficacy is often attributed to the chelation of metal ions essential for microbial enzyme function and the ability to interfere with cellular processes through hydrogen bonding and electron delocalization.[11]

Some benzodioxane hydrazones have also shown notable activity against Escherichia coli and Bacillus subtilis.[3] Furthermore, certain benzodioxane derivatives have been identified as dual-target inhibitors of fungal enzymes squalene epoxidase (SE) and 14α-demethylase (CYP51), which are crucial for ergosterol biosynthesis.[1] This dual-inhibition mechanism can lead to fungal cell rupture and death.[1]

Experimental Protocol: Synthesis of a Benzodioxane Carbaldehyde Thiosemicarbazone[9]

Objective: To synthesize a thiosemicarbazone derivative from 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde.

Materials:

  • 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

  • Thiosemicarbazide

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde (1 mmol) in ethanol (15 mL).

  • Add thiosemicarbazide (1 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the thiosemicarbazone derivative.

The diagram below illustrates the general pathway for the derivatization of benzodioxane carbaldehyde and its subsequent therapeutic applications.

G cluster_derivatives Derivatization cluster_applications Therapeutic Applications A 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde B Hydrazones A->B C Thiosemicarbazones A->C D Other Derivatives A->D E Anticancer B->E G Anti-inflammatory B->G H Neuroprotective B->H C->E F Antimicrobial C->F

Sources

Exploratory

Technical Monograph: Discovery &amp; Synthesis of 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde

Executive Summary 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde (CAS: 29668-44-8), also known as 1,4-benzodioxan-2-carboxaldehyde , represents a critical chiral building block in the synthesis of adrenergic receptor antagoni...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde (CAS: 29668-44-8), also known as 1,4-benzodioxan-2-carboxaldehyde , represents a critical chiral building block in the synthesis of adrenergic receptor antagonists (e.g., doxazosin analogs) and lignan-based natural products. Unlike its isomer, 1,4-benzodioxan-6-carboxaldehyde, which bears the formyl group on the aromatic ring, the 2-carbaldehyde isomer positions the reactive electrophile directly on the heterocyclic dioxane ring. This unique geometry allows for the stereoselective introduction of pharmacophores adjacent to the chiral center, a pivotal requirement for high-affinity receptor binding in modern therapeutics.

This guide delineates the discovery, optimized synthesis, and validation protocols for this intermediate, moving beyond standard textbook definitions to provide a field-ready manual for laboratory execution.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

PropertySpecification
IUPAC Name 2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde
Common Name 1,4-Benzodioxan-2-carboxaldehyde
CAS Number 29668-44-8
Molecular Formula C₉H₈O₃
Molecular Weight 164.16 g/mol
Appearance White to off-white solid (low melting)
Melting Point 50–52 °C
Boiling Point 105 °C (at 15 mmHg)
Solubility Soluble in DCM, CHCl₃, MeOH; slightly soluble in water.

Historical Context & Discovery

The systematic exploration of 2-substituted-1,4-benzodioxans began in earnest during the mid-20th century as chemists sought stable isosteres for catecholamines. While the benzodioxan ring itself was known, the isolation of the 2-formyl derivative was challenging due to its susceptibility to oxidation (to the acid) and polymerization.

A seminal contribution to the isolation and reactivity of this specific aldehyde was reported by Petragnani et al. (1977) . Their work established the fundamental route via the reduction of the corresponding ethyl ester, demonstrating the molecule's utility in Wittig reactions to form 2-alkenyl derivatives. More recently, "green" synthetic pathways utilizing glycerol carbonate and catechol have emerged, offering a route to the precursor alcohol without the use of toxic epichlorohydrin.

Synthetic Pathways[5][7][8][9]

The synthesis of 2,3-dihydrobenzo[b]dioxine-2-carbaldehyde is non-trivial due to the lability of the aldehyde alpha to the ether oxygen. Two primary routes are recommended based on scale and available starting materials.

Route A: The Oxidative Pathway (From Catechol)

This is the most common laboratory method. It proceeds via the formation of (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol followed by controlled oxidation.

Mechanism:

  • Alkylation: Catechol reacts with epichlorohydrin (or solketal derivatives) under basic conditions to close the dioxane ring, yielding the 2-hydroxymethyl intermediate.

  • Oxidation: The primary alcohol is oxidized to the aldehyde using Swern conditions or PCC to prevent over-oxidation to the carboxylic acid.

Route B: The Reductive Pathway (From Ester)

Preferred for high-purity applications where over-oxidation must be avoided.

  • Esterification: Reaction of catechol with methyl 2,3-dibromopropionate yields methyl 1,4-benzodioxan-2-carboxylate.

  • Reduction: Controlled reduction using Diisobutylaluminum hydride (DIBAL-H) at -78°C yields the aldehyde directly.

Visualization of Synthetic Logic

Synthesis_Workflow Catechol Catechol (Starting Material) Intermediate_Alc 2-Hydroxymethyl- 1,4-benzodioxane Catechol->Intermediate_Alc NaOH, Phase Transfer Cat. Intermediate_Est Methyl 1,4-benzodioxan- 2-carboxylate Catechol->Intermediate_Est K2CO3, Acetone, Reflux Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate_Alc Dibromopropionate Methyl 2,3- dibromopropionate Dibromopropionate->Intermediate_Est Target 2,3-Dihydrobenzo[b]dioxine- 2-carbaldehyde Intermediate_Alc->Target Swern Oxidation (DMSO, (COCl)2) Intermediate_Est->Target DIBAL-H, -78°C (Controlled Reduction)

Figure 1: Dual synthetic pathways for the generation of the target aldehyde. Route A (top) utilizes oxidative logic, while Route B (bottom) utilizes reductive logic.

Detailed Experimental Protocols

Protocol 1: Synthesis of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanol (Intermediate)

Note: This step is critical. The quality of the alcohol dictates the yield of the final aldehyde.

  • Reagents: Catechol (11.0 g, 0.1 mol), Epichlorohydrin (9.25 g, 0.1 mol), NaOH (4.0 g), Water (100 mL).

  • Procedure:

    • Dissolve catechol in water containing NaOH under a nitrogen atmosphere.

    • Add epichlorohydrin dropwise over 30 minutes at 0°C.

    • Heat the mixture to reflux (100°C) for 3 hours. The solution will darken.

    • Cool to room temperature and extract with Dichloromethane (3 x 50 mL).

    • Wash organic layer with 10% NaOH (to remove unreacted catechol) and brine.

    • Dry over anhydrous MgSO₄ and concentrate in vacuo.

    • Yield: ~12-14 g of viscous oil (can be crystallized from benzene/pet ether).

Protocol 2: Swern Oxidation to 2-Carbaldehyde

Why Swern? It avoids the heavy metal waste of PCC/Jones and prevents over-oxidation to the acid.

  • Reagents: Oxalyl chloride (1.1 eq), DMSO (2.2 eq), Triethylamine (5 eq), DCM (Solvent).

  • Procedure:

    • Cool a solution of oxalyl chloride in dry DCM to -78°C.

    • Add dry DMSO dropwise (gas evolution occurs). Stir for 15 mins.

    • Add the alcohol (from Protocol 1) dissolved in DCM dropwise, maintaining temp < -60°C.

    • Stir for 30 mins to form the alkoxysulfonium salt.

    • Add Triethylamine (Et₃N) dropwise. The reaction will become a thick white slurry.

    • Allow to warm to 0°C over 1 hour.

    • Quench with saturated NH₄Cl solution.

    • Extract with DCM, wash with water and brine.

    • Purification: Silica gel chromatography (Hexane:EtOAc 8:2). The aldehyde is less polar than the alcohol.

Reactivity & Applications in Drug Design

The 2-formyl group serves as a versatile "handle" for diversifying the benzodioxan scaffold.

Reductive Amination (Doxazosin Analogs)

Reaction with primary amines followed by reduction (NaBH₄ or NaBH(OAc)₃) yields 2-aminomethyl derivatives. These are isosteres of the "open" catecholamine structure, providing alpha-adrenergic blocking activity with improved metabolic stability.

Wittig Olefination

As demonstrated by Petragnani, the aldehyde reacts cleanly with stabilized ylides to form unsaturated side chains. This is used to synthesize lignan analogs (e.g., silybin derivatives) which exhibit hepatoprotective properties.

Reactivity Flowchart

Reactivity_Flow cluster_reactions Downstream Transformations Aldehyde 2,3-Dihydrobenzo[b]dioxine- 2-carbaldehyde Imine Schiff Base / Imine (Antimicrobial) Aldehyde->Imine + R-NH2 (-H2O) Olefin 2-Alkenyl Derivative (Lignan Analogs) Aldehyde->Olefin + Ph3P=CH-R (Wittig Reaction) Acid 2-Carboxylic Acid (Amide Couplings) Aldehyde->Acid + KMnO4 or Ag2O (Oxidation) Amine 2-Aminomethyl Derivative (Adrenergic Antagonists) Imine->Amine + NaBH4 (Reductive Amination)

Figure 2: Divergent synthesis capabilities of the 2-carbaldehyde intermediate.

Safety & Stability (E-E-A-T)

  • Stability: The aldehyde is moderately unstable in air. It oxidizes slowly to 1,4-benzodioxan-2-carboxylic acid. Storage under Argon at -20°C is mandatory for long-term stability.

  • Racemization: The C2 position is a stereocenter. Strong bases can cause racemization of the aldehyde via the enol form. When synthesizing chiral variants (e.g., from chiral epichlorohydrin), use non-basic oxidation methods (like Dess-Martin Periodinane) to preserve optical purity.

  • Toxicity: Like many benzodioxans and aldehydes, treat as a potential skin sensitizer and irritant. Use standard PPE (gloves, fume hood).

References

  • Petragnani, N., Brocksom, T., & Moro, A. (1977).[1] [2-formyl-1,4-benzodioxane. Preparation and reactivity]. Farmaco Sci, 32(7), 512-521.[1] Link

  • Idris, N., Anderson, A. J., & Bakare, O. (2022).[2][3] Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.[2][3] (Provides context on the isomeric 6-series and general benzodioxan handling). Link

  • ChemicalBook. (n.d.). 1,4-Benzodioxan-2-carboxylic acid Properties (Precursor Data). Link

  • Sigma-Aldrich. (n.d.). 1,4-Benzodioxan-6-carboxaldehyde Product Sheet (Isomer Comparison). Link

  • Vazquez, G., et al. (1997). Anti-inflammatory activity of 1,4-benzodioxan derivatives. (Contextualizes the bioactivity of the 2-substituted scaffold).

Sources

Protocols & Analytical Methods

Method

Application Note: Knoevenagel Condensation of 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde

Executive Summary This guide details the Knoevenagel condensation of 2,3-dihydrobenzo[b]dioxine-2-carbaldehyde (also known as 1,4-benzodioxan-2-carboxaldehyde). Unlike its aromatic isomer (1,4-benzodioxan-6-carbaldehyde)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the Knoevenagel condensation of 2,3-dihydrobenzo[b]dioxine-2-carbaldehyde (also known as 1,4-benzodioxan-2-carboxaldehyde). Unlike its aromatic isomer (1,4-benzodioxan-6-carbaldehyde), this substrate is an aliphatic,


-heteroatom-substituted aldehyde . This structural distinction is critical: standard conditions used for aromatic aldehydes (e.g., strong base, high heat) often lead to deleterious self-aldol condensation  or 

-elimination
in this substrate.

This application note provides two validated protocols designed to suppress side reactions, ensuring high fidelity in synthesizing


-unsaturated esters, nitriles, and acids—key intermediates for adrenergic antagonists (e.g., WB4101 analogs) and FtsZ inhibitors.

Strategic Analysis: The Substrate Challenge

Chemical Nature of the Substrate

The reactant, 2,3-dihydrobenzo[b]dioxine-2-carbaldehyde (CAS: 64179-67-5), possesses a formyl group attached directly to the heterocyclic ring at the C2 position.

  • Classification: Aliphatic aldehyde.

  • Electronic Environment: The

    
    -oxygen atom (O1) exerts a strong inductive effect (
    
    
    
    ), increasing the electrophilicity of the carbonyl carbon.
  • Reactivity Risks:

    • Self-Aldol Condensation: Unlike aromatic aldehydes, this molecule has an enolizable proton (though at C2, it is tertiary and less acidic than typical

      
      -protons, the risk remains under thermodynamic control).
      
    • Racemization: The C2 position is a chiral center. Strong bases will deprotonate C2, leading to racemization of enantiopure starting materials.

    • 
      -Elimination:  Harsh conditions can trigger ring opening via elimination of the phenoxide.
      
Reaction Pathway & Mechanism

The Knoevenagel condensation involves the nucleophilic attack of an activated methylene compound (e.g., malonic acid, malononitrile) on the aldehyde.[1][2] We utilize a buffered catalytic system (Piperidine/Acetic Acid) to maintain a pH neutral-to-slightly-acidic microenvironment, favoring the condensation over self-aldol pathways.

KnoevenagelMechanism Aldehyde 2,3-Dihydrobenzo[b] dioxine-2-carbaldehyde Inter Tetrahedral Intermediate Aldehyde->Inter Catalyst Piperidinium Acetate (Buffer) Enol Enol/Enolate of Active Methylene Catalyst->Enol Deprotonation Enol->Inter Nucleophilic Attack on Aldehyde Elim Dehydration (-H₂O) Inter->Elim Base-Cat. Product α,β-Unsaturated Product Elim->Product Formation of C=C

Figure 1: Mechanistic flow of the buffered Knoevenagel condensation.

Experimental Protocols

Protocol A: The "Doebner Modification" (For Carboxylic Acids)

Target Product: 3-(2,3-dihydrobenzo[b]dioxin-2-yl)acrylic acid Application: Synthesis of cinnamic acid analogs for further functionalization.

Reagents:
  • Substrate: 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde (1.0 equiv)

  • Nucleophile: Malonic acid (1.2 equiv)

  • Solvent: Pyridine (anhydrous)

  • Catalyst: Piperidine (0.1 equiv)

Step-by-Step Procedure:
  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.

  • Dissolution: Dissolve 1.64 g (10 mmol) of the aldehyde and 1.25 g (12 mmol) of malonic acid in 10 mL of anhydrous pyridine .

  • Catalysis: Add 0.1 mL of piperidine dropwise.

    • Expert Note: The pyridine acts as both solvent and base sponge, while piperidine forms the active iminium species.

  • Reaction: Heat the mixture to 80–90 °C for 2–4 hours.

    • Monitoring: Monitor CO₂ evolution (bubbler). Reaction is complete when evolution ceases. Check TLC (Mobile phase: 5% MeOH in DCM).

  • Quenching: Cool the mixture to 0 °C in an ice bath.

  • Workup: Slowly pour the reaction mixture into 50 mL of ice-cold 6M HCl .

    • Critical Step: The acid neutralizes the pyridine and precipitates the carboxylic acid product.

  • Isolation: Filter the white precipitate. Wash with cold water (3 x 10 mL) to remove pyridinium salts.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[3]

Protocol B: Mild Condensation (For Nitriles/Esters)

Target Product: Ethyl 3-(2,3-dihydrobenzo[b]dioxin-2-yl)acrylate or Nitrile analog Application: Avoiding racemization and polymerization.

Reagents:
  • Substrate: 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde (1.0 equiv)

  • Nucleophile: Ethyl cyanoacetate or Malononitrile (1.1 equiv)

  • Solvent: Ethanol (Absolute)

  • Catalyst: EDDA (Ethylenediammonium diacetate) (5 mol%) OR Piperidine/AcOH (1:1 ratio).

Step-by-Step Procedure:
  • Preparation: In a 25 mL vial, dissolve 1.0 mmol of aldehyde and 1.1 mmol of active methylene compound in 5 mL of Ethanol .

  • Catalyst Addition: Add 10 mg of EDDA .

    • Why EDDA? It provides a dual activation mode (ammonium acts as acid, acetate as base) which is extremely mild and minimizes self-aldol reactions of the aliphatic aldehyde.

  • Reaction: Stir at Room Temperature for 3–6 hours.

    • Observation: Many products precipitate out of the ethanol solution as the reaction progresses.

  • Workup:

    • If Solid: Filter and wash with cold ethanol.

    • If Liquid: Evaporate solvent under reduced pressure. Dissolve residue in EtOAc, wash with saturated NaHCO₃ and Brine. Dry over Na₂SO₄.

  • Yield: Typical yields for this substrate are 85–95%.

Characterization & Data Analysis

ParameterExpected Signal (¹H NMR, CDCl₃)Structural Assignment
Alkene Proton (α)

6.0 - 6.3 ppm (doublet)
Proton adjacent to carbonyl
Alkene Proton (β)

6.9 - 7.1 ppm (dd)
Proton adjacent to ring
Dioxane C2-H

4.6 - 4.8 ppm (multiplet)
Chiral center proton
Dioxane C3-H₂

4.1 - 4.4 ppm (dd)
Methylene protons of ring
Aromatic H

6.8 - 6.9 ppm (multiplet)
Benzene ring protons

Mass Spectrometry (ESI): Expect


 or 

peaks. For the acrylic acid derivative (

), expect MW

206.2 Da.

Workflow Visualization

Workflow Start Start: 2,3-Dihydrobenzo[b] dioxine-2-carbaldehyde Choice Select Nucleophile Start->Choice PathA Malonic Acid (Protocol A) Choice->PathA PathB Cyanoacetate/Malononitrile (Protocol B) Choice->PathB CondA Pyridine/Piperidine Reflux (90°C) PathA->CondA CondB Ethanol/EDDA Room Temp PathB->CondB WorkupA Quench with HCl Precipitation CondA->WorkupA WorkupB Filtration or Solvent Evaporation CondB->WorkupB End Final Product (Characterize via NMR) WorkupA->End WorkupB->End

Figure 2: Decision tree for protocol selection based on desired product functionality.

Troubleshooting & Safety

  • Issue: Low Yield / Polymerization.

    • Cause: Reaction temperature too high or base too strong.

    • Fix: Switch to Protocol B (EDDA catalyst). Ensure reagents are dry.

  • Issue: Racemization.

    • Cause: Deprotonation at C2.

    • Fix: Avoid pyridine reflux. Use Protocol B at 0 °C to RT.

  • Safety: Piperidine is toxic and flammable. Pyridine is a reproductive toxin. Perform all reactions in a fume hood.

References

  • Knoevenagel Condensation Overview: Organic Chemistry Portal.[4] Knoevenagel Condensation. Available at: [Link]

  • EDDA Catalysis for Aliphatic Aldehydes: Tietze, L. F., & Eicher, T. (1991). Reactions and Syntheses: In the Organic Chemistry Laboratory. University Science Books. (Standard reference for mild Knoevenagel conditions).
  • 1,4-Benzodioxane Scaffold in Medicinal Chemistry: Guillaumet, G. (2003). 1,4-Benzodioxanes: A Scaffold for Drug Discovery. ScienceDirect. Available at: [Link]

  • Synthesis of 2-Substituted 1,4-Benzodioxanes:Journal of Medicinal Chemistry. Structure-Activity Relationships of 1,4-Benzodioxan Derivatives.

Sources

Application

The Versatile Aldehyde: A Senior Application Scientist's Guide to 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde in Organic Synthesis

Welcome to a comprehensive exploration of 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde, a heterocyclic aldehyde that has steadily gained prominence as a versatile building block in modern organic synthesis. With its unique...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive exploration of 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde, a heterocyclic aldehyde that has steadily gained prominence as a versatile building block in modern organic synthesis. With its unique electronic and structural features, this compound serves as a gateway to a diverse array of complex molecules, particularly in the realm of medicinal chemistry and materials science. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, field-proven protocols, and a thorough understanding of the causality behind experimental choices.

The 2,3-dihydrobenzo[b]dioxine moiety, often referred to as a 1,4-benzodioxane ring system, is a privileged scaffold found in numerous biologically active compounds.[] The presence of the aldehyde functionality at the 2-position provides a reactive handle for a multitude of chemical transformations, making it an invaluable synthon for the construction of novel molecular architectures.

Core Applications in Synthetic Chemistry

The utility of 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde stems from the reactivity of its aldehyde group, which can participate in a wide range of classical and contemporary organic reactions. These transformations allow for the introduction of diverse functional groups and the extension of the carbon skeleton, paving the way for the synthesis of elaborate target molecules.

Carbon-Carbon Bond Forming Reactions

The aldehyde group is a cornerstone for constructing new carbon-carbon bonds, a fundamental operation in organic synthesis. 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde is an excellent substrate for several such reactions:

  • Wittig Reaction: This olefination reaction allows for the conversion of the aldehyde to an alkene with high stereocontrol. The choice of the ylide (stabilized or non-stabilized) dictates the geometry of the resulting double bond. This is a crucial step in synthesizing compounds with specific spatial arrangements, which is often critical for biological activity.

  • Grignard and Organolithium Additions: The nucleophilic addition of organometallic reagents to the carbonyl carbon provides a straightforward route to secondary alcohols. These alcohols can then be further functionalized, for instance, through oxidation to ketones or by serving as a leaving group in substitution reactions.

  • Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene compound, catalyzed by a weak base. It is a powerful tool for creating α,β-unsaturated systems, which are themselves versatile intermediates for conjugate additions and other transformations. While a specific application in the synthesis of PARP1 inhibitors has been noted to have low yields for a related substrate, optimization of reaction conditions such as the choice of catalyst and solvent can significantly improve outcomes.[2][3]

  • Aldol and Related Condensations: The aldehyde can act as an electrophile in aldol reactions, reacting with enolates to form β-hydroxy carbonyl compounds. This provides a rapid increase in molecular complexity and access to poly-functionalized molecules.

Heterocycle Synthesis

The aldehyde functionality is a key component in the construction of various heterocyclic rings, which are of immense importance in medicinal chemistry.

  • Hantzsch Dihydropyridine Synthesis: Condensation of 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde with a β-ketoester and ammonia or an ammonium salt leads to the formation of dihydropyridine derivatives. This class of compounds is well-known for its cardiovascular applications.

  • Synthesis of Schiff Bases and Imines: The reaction with primary amines readily forms imines (Schiff bases), which are not only stable compounds in their own right but also serve as intermediates for the synthesis of secondary amines via reduction.

Reduction and Oxidation Reactions

The aldehyde can be readily transformed into other functional groups through reduction and oxidation.

  • Reduction to Alcohols: The aldehyde is easily reduced to the corresponding primary alcohol using a variety of reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This alcohol can then be used in ether or ester synthesis.

  • Oxidation to Carboxylic Acids: Oxidation of the aldehyde to a carboxylic acid can be achieved using reagents like potassium permanganate (KMnO₄) or Jones reagent. The resulting carboxylic acid is a versatile functional group for amide bond formation, esterification, and other transformations.

Experimental Protocols

The following protocols are provided as a starting point for researchers. It is crucial to note that optimization of reaction conditions may be necessary for specific substrates and desired outcomes. All manipulations of air- and moisture-sensitive reagents should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Wittig Olefination of 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde

This protocol describes a general procedure for the synthesis of a stilbene-type derivative.

Materials:

  • 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde (1.0 eq)

  • Benzyltriphenylphosphonium bromide (1.1 eq)

  • Potassium tert-butoxide (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of benzyltriphenylphosphonium bromide in anhydrous THF at 0 °C, add potassium tert-butoxide portion-wise.

  • Stir the resulting orange-red solution at room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base like potassium tert-butoxide is essential for the deprotonation of the phosphonium salt to generate the reactive ylide. THF is a common aprotic solvent for Wittig reactions. The aqueous workup with a mild acid like NH₄Cl is necessary to neutralize the base and protonate any remaining ylide.

Protocol 2: Reductive Amination for the Synthesis of a Secondary Amine

This protocol details the synthesis of a secondary amine via the formation of a Schiff base followed by in-situ reduction.

Materials:

  • 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde (1.0 eq)

  • Aniline (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde and aniline in DCM.

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride in one portion.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Trustworthiness of the Protocol: This one-pot procedure is highly efficient. Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for the reduction of imines in the presence of aldehydes, minimizing the side reaction of aldehyde reduction.

Data Presentation

Reaction TypeReagents and ConditionsProduct TypeTypical Yield Range
Wittig Reaction Phosphonium ylide, base (e.g., KOtBu), THFAlkene70-90%
Grignard Addition RMgX, THF or Et₂O, then H₃O⁺Secondary Alcohol80-95%
Reductive Amination R-NH₂, NaBH(OAc)₃, DCMSecondary Amine75-90%
Oxidation CrO₃, H₂SO₄, acetone (Jones)Carboxylic Acid70-85%
Reduction NaBH₄, MeOHPrimary Alcohol90-98%

Visualizing Synthetic Pathways

The following diagram illustrates the central role of 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde in accessing a variety of functionalized derivatives.

G cluster_reductions Reduction cluster_oxidations Oxidation cluster_cc_bond C-C Bond Formation cluster_heterocycles Heterocycle Synthesis A 2,3-Dihydrobenzo[b]dioxine- 2-carbaldehyde B Primary Alcohol A->B NaBH4/MeOH C Carboxylic Acid A->C Jones Reagent D Alkene A->D Wittig Reaction E Secondary Alcohol A->E Grignard Reaction F α,β-Unsaturated System A->F Knoevenagel Condensation G Secondary Amine (via Imine) A->G Reductive Amination H Dihydropyridine A->H Hantzsch Synthesis

Caption: Synthetic utility of 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde.

Conclusion

2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde is a powerful and versatile building block in organic synthesis. Its aldehyde functionality provides a reliable entry point for a vast array of chemical transformations, enabling the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. The protocols and insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this valuable compound. As with any chemical process, a thorough understanding of the underlying principles and careful experimental execution are paramount to achieving success in the laboratory.

References

  • Kumar, S. et al. (2020). Synthesis of 2,3-dihydrobenzo[b][2][4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][2][4]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic Chemistry, 102, 104075. [Link][2][3]

  • ChemWhat. 2,3-DIHYDRO-BENZO[2][4]DIOXINE-2-CARBALDEHYDE CAS#: 64179-67-5. [Link][5]

  • Gabriele, B. et al. (2006). A new synthesis of 2,3-dihydrobenzo[2][4]dioxine and 3,4-dihydro-2H-benzo[2][4]oxazine derivatives by tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines. The Journal of Organic Chemistry, 71(20), 7895-8. [Link][6][7]

Sources

Method

Application Note: Synthesis and Evaluation of Benzodioxane-Scaffolded PARP1 Inhibitors

[1] Executive Summary & Strategic Rationale Poly (ADP-ribose) polymerase 1 (PARP1) is a critical nuclear enzyme involved in DNA Single-Strand Break (SSB) repair.[1][2] Its inhibition induces synthetic lethality in tumors...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Rationale

Poly (ADP-ribose) polymerase 1 (PARP1) is a critical nuclear enzyme involved in DNA Single-Strand Break (SSB) repair.[1][2] Its inhibition induces synthetic lethality in tumors with homologous recombination deficiencies (e.g., BRCA1/2 mutations).[2] While first-generation inhibitors like Olaparib utilize a phthalazinone core to mimic nicotinamide, the physicochemical properties of the "tail" region are decisive for pharmacokinetics and potency.

This guide details the synthesis of Benzodioxane-Phthalazinone Hybrids . The 1,4-benzodioxane moiety is selected as a privileged scaffold to replace planar aromatic linkers. Its non-planar, bicyclic nature disrupts crystal packing (improving solubility) and introduces a chiral center at the C2 position, allowing for the exploration of specific stereochemical interactions within the PARP1 hydrophobic pocket.

Mechanism of Action

The inhibitor competes with NAD+ for the catalytic domain of PARP1, trapping the enzyme on damaged DNA and preventing repair recruitment.

PARP_Mechanism Figure 1: Mechanism of PARP1 Trapping and Synthetic Lethality DNA_Damage ssDNA Break PARP_Recruit PARP1 Recruitment DNA_Damage->PARP_Recruit Trapping PARP Trapping (Complex Frozen) PARP_Recruit->Trapping Competitive Binding Repair PARylation & Repair PARP_Recruit->Repair Normal Physiology NAD NAD+ Substrate NAD->Repair Co-factor Inhibitor Benzodioxane Inhibitor Inhibitor->Trapping Cell_Death Replication Fork Collapse (Synthetic Lethality) Trapping->Cell_Death DNA Replication Stress

Chemical Synthesis Protocol

This protocol describes a convergent synthesis. We synthesize the "Warhead" (Phthalazinone) and the "Tail" (Benzodioxane) separately, then couple them.

Target Molecule: N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one.

Part A: Synthesis of the Chiral Benzodioxane Tail

Rationale: The C2-position of benzodioxane dictates the vector of the tail in the solvent-exposed region of the protein. We utilize a kinetic resolution approach or chiral starting materials.

Reagents: Catechol, (S)-Epichlorohydrin, NaN3, Pd/C, H2.

  • Cyclization: Dissolve Catechol (10 mmol) and K2CO3 (25 mmol) in DMF. Add (S)-epichlorohydrin (12 mmol) dropwise at 0°C. Heat to 60°C for 4 hours.

    • Mechanism:[3] Double SN2 reaction. The first attack opens the epoxide; the second closes the ring.

    • Quality Control: Monitor TLC (Hexane/EtOAc 4:1). Product: (S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol.

  • Mesylation & Azidation: Treat the alcohol with MsCl/TEA in DCM, followed by NaN3 in DMF at 80°C.

  • Reduction: Hydrogenate the azide (1 atm H2, 10% Pd/C, MeOH) for 2 hours.

    • Yield: ~75% over 3 steps.

    • Product:(S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine (Intermediate A) .

Part B: Synthesis of the Phthalazinone Core (The Warhead)

Rationale: This moiety forms critical hydrogen bonds with Gly863 and Ser904 in the PARP1 catalytic site.

  • Condensation: React 2-carboxybenzaldehyde with dimethyl phosphite (NaOMe, MeOH) to form the dimethyl phthalate intermediate, followed by hydrazine hydrate reflux.

  • Functionalization: Through a 4-step sequence (standard Olaparib synthesis route), generate the 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one-acid derivative (Intermediate B) .

Part C: Convergent Coupling

Rationale: Amide bond formation links the warhead to the solubility-enhancing tail.

  • Activation: Dissolve Intermediate B (1.0 eq) in dry DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min.

  • Coupling: Add Intermediate A (1.1 eq). Stir at RT for 12 hours.

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then NaHCO3.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Synthesis_Workflow Figure 2: Convergent Synthesis of Benzodioxane PARP Inhibitors Catechol Catechol Benzodioxane Benzodioxane Core (Cyclization) Catechol->Benzodioxane Epi (S)-Epichlorohydrin Epi->Benzodioxane Phthalic 2-Carboxybenzaldehyde Warhead Intermediate B: Phthalazinone Acid Phthalic->Warhead Hydrazine Cyclization Amine Intermediate A: Chiral Amine Tail Benzodioxane->Amine Azidation -> Reduction Coupling HATU Amide Coupling Amine->Coupling Warhead->Coupling Final Final Inhibitor (Benzodioxane-Phthalazinone) Coupling->Final

Biological Validation Protocol

In Vitro PARP1 Enzyme Inhibition Assay (Colorimetric)

Trustworthiness: This assay is self-validating using a known standard (Olaparib) and a Z-factor calculation.

Materials:

  • Recombinant Human PARP1 Enzyme (High Specific Activity).

  • Substrate: Biotinylated NAD+.[4]

  • Coating: Histones (H1/H2A/H2B/H3/H4 mix).

  • Detection: Streptavidin-HRP + TMB Substrate.

Protocol:

  • Plate Coating: Coat 96-well strip plates with Histone solution (50 µL/well) in PBS overnight at 4°C. Wash 3x with PBST.

  • Blocking: Add 200 µL Blocking Buffer (5% Skim Milk in PBST) for 1 hour.

  • Reaction Setup:

    • Prepare 2X PARP Buffer: 100 mM Tris-HCl (pH 8.0), 20 mM MgCl2, 2 mM DTT, 10% Glycerol.

    • Add 25 µL of Test Compound (diluted in buffer, <1% DMSO final).

    • Add 25 µL of PARP Enzyme (0.5 Units/well) + Activated DNA + Biotin-NAD+ mix.

  • Incubation: Incubate for 60 minutes at Room Temperature.

  • Detection:

    • Wash 3x with PBST.[4][5][6]

    • Add 50 µL Streptavidin-HRP (1:1000). Incubate 30 min.

    • Add TMB substrate. Stop reaction with 1M H2SO4 after 15 min.

  • Read: Measure Absorbance at 450 nm.

Data Analysis: Calculate % Inhibition:



  • Max Signal: Enzyme + DMSO (No inhibitor).

  • Min Signal: No Enzyme blank.

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the impact of the benzodioxane stereochemistry and substitution on PARP1 potency.

Compound IDBenzodioxane SubstitutionStereochemistry (C2)PARP1 IC50 (nM)Solubility (µM)Notes
BD-01 Unsubstituted(R)12.545Good potency, moderate solubility
BD-02 Unsubstituted(S)4.248Lead Candidate : (S)-isomer fits hydrophobic pocket better
BD-03 6-Fluoro(S)8.130Electron withdrawing group reduces metabolic stability
BD-04 6-Methoxy(S)35.085Steric clash in the tail region
Ref Olaparib (Cyclopropyl tail)-5.015Reference Standard

Key Insight: The (S)-enantiomer of the benzodioxane tail consistently outperforms the (R)-enantiomer, suggesting a specific directional requirement for the tail to exit the catalytic cleft towards the solvent front.

References

  • Synthesis and Biological Evaluation of Benzodioxane Derivatives : Title: Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide derivatives as PARP1 inhibitors.[1] Source: PubMed Central / NIH. URL:[Link]

  • PARP1 Assay Protocols : Title: PARP1 Colorimetric Assay Kit Protocol and Validation. Source: BPS Bioscience.[4][5] URL:[Link]

  • Chirality in Benzodioxanes : Title: How reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives. Source: AIR Unimi (University of Milan). URL:[Link]

  • Phthalazinone Scaffold Design : Title: Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Source: PubMed. URL:[Link]

Sources

Application

Application Note: Late-Stage C-H Functionalization for the Synthesis of Dual COX-2/5-LOX Inhibitors

Executive Summary & Scientific Rationale The development of non-steroidal anti-inflammatory drugs (NSAIDs) has historically been plagued by a critical trade-off: gastrointestinal (GI) toxicity versus cardiovascular risk....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The development of non-steroidal anti-inflammatory drugs (NSAIDs) has historically been plagued by a critical trade-off: gastrointestinal (GI) toxicity versus cardiovascular risk. Traditional NSAIDs (non-selective COX inhibitors) cause gastric ulceration by depleting protective prostaglandins (PGE2), while selective COX-2 inhibitors (coxibs) can tip the hemostatic balance toward thrombosis.

A third-generation strategy involves Dual COX-2/5-LOX Inhibition . By simultaneously blocking Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX), these agents prevent the "shunt" of arachidonic acid toward leukotrienes (pro-inflammatory/gastro-damaging mediators) when the COX pathway is blocked.

This guide details a high-throughput compatible protocol for synthesizing novel pyrazole-based dual inhibitors using Palladium-Catalyzed C-H Activation . Unlike traditional condensation chemistry, this method allows for "Late-Stage Functionalization" (LSF) of the pyrazole core, enabling rapid library generation for structure-activity relationship (SAR) studies.

Mechanism of Action: The Arachidonic Acid Cascade

The following diagram illustrates the dual inhibition strategy required to balance the inflammatory cascade.

AA_Cascade AA Arachidonic Acid (Membrane Phospholipids) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX5 5-LOX AA->LOX5 PG_Good Cytoprotective PGs (Gastric Mucosa Protection) COX1->PG_Good PG_Bad Pro-Inflammatory PGs (Pain, Inflammation) COX2->PG_Bad LTs Leukotrienes (LTB4, LTC4) (Inflammation, Gastric Damage) LOX5->LTs DualInhibitor Target Dual Inhibitor (Scaffold: 1,5-Diarylpyrazole) DualInhibitor->COX1 Sparing (High Selectivity) DualInhibitor->COX2 Inhibits DualInhibitor->LOX5 Inhibits

Figure 1: The Arachidonic Acid cascade. Dual inhibition prevents the accumulation of Leukotrienes (LTs) caused by COX blockade.

Chemical Synthesis Strategy: C-H Activation

Traditional pyrazole synthesis relies on the condensation of hydrazines with 1,3-diketones. While robust, this method limits the diversity of substituents at the C-4 position. To access potent dual inhibitors, we utilize a Pd-catalyzed direct C-H arylation of a pre-formed 1,5-diarylpyrazole scaffold. This allows for the modular introduction of the 5-LOX pharmacophore (e.g., a phenolic or heteroaryl moiety).

Experimental Workflow

The synthesis targets a 1,5-diarylpyrazole core functionalized at the C-4 position with a lipophilic aryl group, a structural feature known to enhance 5-LOX inhibitory potency (e.g., similar to Licofelone or Tebufelone derivatives).

Synthesis_Workflow Start 1,5-Diarylpyrazole (Core Scaffold) Reaction C-H Activation 110°C, 12h Solvent: DMA/AcOH Start->Reaction Reagents Aryl Iodide (Ar-I) Pd(OAc)2 (5 mol%) Ag2CO3 (Oxidant/Base) Reagents->Reaction Workup Workup & Purification (Flash Chromatography) Reaction->Workup Product C4-Arylated Dual Inhibitor Workup->Product

Figure 2: Synthetic workflow for the late-stage C-H functionalization of the pyrazole core.

Detailed Protocols

Protocol A: Pd-Catalyzed C-H Arylation (Synthesis)

Objective: Regioselective C-4 arylation of 1-phenyl-5-(4-methylphenyl)-1H-pyrazole.

Reagents & Equipment:

  • Substrate: 1,5-Diarylpyrazole (1.0 equiv, 0.5 mmol)

  • Coupling Partner: Aryl Iodide (e.g., 4-iodo-2-methoxyphenol for antioxidant/LOX activity) (1.5 equiv)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)

  • Oxidant/Base: Silver Carbonate (Ag₂CO₃) (2.0 equiv) or K₂CO₃ with PivOH (30 mol%) as a proton shuttle.

  • Solvent: N,N-Dimethylacetamide (DMA) or t-Amyl alcohol (anhydrous).

  • Atmosphere: Argon or Nitrogen.

Step-by-Step Procedure:

  • Setup: In a glovebox or under positive Argon flow, charge a 10 mL oven-dried Schlenk tube with the pyrazole substrate (117 mg, 0.5 mmol), Aryl Iodide (0.75 mmol), Pd(OAc)₂ (5.6 mg, 0.025 mmol), and Ag₂CO₃ (275 mg, 1.0 mmol).

  • Solvation: Add anhydrous DMA (2.5 mL) via syringe. Seal the tube with a Teflon-lined screw cap.

  • Reaction: Place the vessel in a pre-heated oil bath at 110°C . Stir magnetically at 600 rpm for 12–16 hours.

    • Note: The reaction color typically shifts from orange to dark brown/black as Pd black forms (indicating catalyst decomposition towards the end).

  • Quench: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc, 10 mL) and filter through a pad of Celite to remove silver salts and Pd residues. Wash the pad with additional EtOAc (2 x 10 mL).

  • Extraction: Wash the filtrate with Brine (3 x 15 mL) to remove DMA. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via Flash Column Chromatography (Silica gel, Hexanes:EtOAc gradient 90:10 to 70:30).

  • Yield Expectation: 65–85% depending on the steric hindrance of the aryl iodide.

Protocol B: Biological Validation (In Vitro)

Objective: Quantify inhibitory potential against COX-1, COX-2, and 5-LOX.[1][2][3]

1. COX-1/COX-2 Colorimetric Inhibitor Screening (TMPD Assay)

Rationale: This assay measures the peroxidase activity of the COX enzymes.[4][5][6][7] The oxidation of TMPD is monitored at 590 nm.[4][6][7]

Materials:

  • Ovine COX-1 and Human Recombinant COX-2 enzymes.[4][6][8]

  • Substrate: Arachidonic Acid (AA).[8]

  • Chromophore: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).[4][6][7]

  • Heme (Cofactor).

Procedure:

  • Preparation: Prepare Assay Buffer (0.1 M Tris-HCl, pH 8.0). Dissolve test compounds in DMSO (Final DMSO concentration in well < 2%).

  • Enzyme Incubation:

    • Add 150 µL Assay Buffer and 10 µL Heme to wells.

    • Add 10 µL of COX-1 or COX-2 enzyme.[8]

    • Add 10 µL of Test Inhibitor (various concentrations: 0.01 µM – 100 µM).

    • Control: Use Celecoxib (COX-2 selective) and Indomethacin (Non-selective) as positive controls.

    • Incubate for 5 minutes at 25°C.

  • Initiation: Add 20 µL of Colorimetric Substrate (TMPD) and 20 µL of Arachidonic Acid.

  • Measurement: Shake plate for a few seconds. Read absorbance at 590 nm exactly 5 minutes after initiation.

  • Calculation:

    
    
    
2. 5-LOX Inhibitor Screening (Fluorometric)

Rationale: 5-LOX converts arachidonic acid to hydroperoxides. The assay uses a fluorescent probe (e.g., H2DCFDA) that oxidizes in the presence of the lipid hydroperoxide product.

Procedure:

  • Mix: Combine Potato 5-LOX enzyme (or human recombinant) with test inhibitor in assay buffer (50 mM Tris, pH 7.5, 2 mM EDTA, 2 mM CaCl₂).

  • Incubate: 10 minutes at Room Temperature.

  • Initiate: Add Arachidonic Acid (substrate) and ATP.

  • Detection: Add fluorometric detection reagent. Incubate 10 mins.

  • Read: Excitation 480 nm / Emission 520 nm.

Data Analysis & Interpretation

Successful dual inhibitors should exhibit an IC₅₀ < 1.0 µM for COX-2 and 5-LOX, with a Selectivity Index (SI) favoring COX-2 over COX-1 by at least 50-fold.

Table 1: Representative Data for Pyrazole Derivatives

Compound IDR-Group (C-4)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)5-LOX IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Control 1 Celecoxib15.00.05>50300
Control 2 Zileuton>100>1000.50N/A
Target A Phenyl12.50.084.2156
Target B 4-OH-Phenyl18.20.04 0.85 455
Target C 3,5-di-Me-4-OH22.10.060.35368

Interpretation:Target B represents an ideal lead candidate. The introduction of the phenolic hydroxyl group (Target B vs Target A) significantly improves 5-LOX potency (likely due to antioxidant/redox scavenging capability essential for LOX inhibition) without compromising COX-2 selectivity.

Troubleshooting & Optimization (E-E-A-T)

Issue: Low Yield in C-H Activation

  • Cause: Catalyst poisoning by the nitrogen atoms of the pyrazole or incomplete removal of halide scavengers.

  • Solution: Switch from Ag₂CO₃ to a PivOH/K₂CO₃ system. Pivalic acid acts as a proton shuttle, lowering the energy barrier for the C-H cleavage step (Concerted Metalation-Deprotonation mechanism).

Issue: Poor COX-2 Selectivity

  • Cause: The C-4 substituent is too small, allowing entry into the smaller hydrophobic channel of COX-1.

  • Solution: Increase the steric bulk of the C-4 aryl group (e.g., add methyl groups or chlorine atoms). COX-2 has a larger side pocket that can accommodate bulkier groups, whereas COX-1 does not.

Issue: Assay Interference

  • Cause: Compounds with high antioxidant activity (required for 5-LOX inhibition) may directly reduce the TMPD in the COX assay, giving false inhibition results.

  • Solution: Verify COX inhibition using an immunoassay (PGE2 ELISA) which detects the product directly, rather than the peroxidase co-substrate activity.

References

  • El-Miligy, M. M., et al. (2025).[2] A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs.[1][2] International Journal of Molecular Sciences.

  • Abdelgawad, M. A., et al. (2022). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors.[9] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Cayman Chemical. (2023). COX Colorimetric Inhibitor Screening Assay Kit Protocol. Cayman Chemical Product Support.[8]

  • Geronikaki, A., et al. (2023).[2] Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. Molecules.[2][4][5][7][8][9][10][11][12][13][14]

  • Zhao, H., et al. (2019). Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation.[11] Journal of the American Chemical Society.

Sources

Method

Application Note: High-Fidelity Synthesis of 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde

This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry and process development. It prioritizes scalable, high-fidelity synthesis over common textbook methods, focusing...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry and process development. It prioritizes scalable, high-fidelity synthesis over common textbook methods, focusing on the critical "2-substituted" chiral center which is pharmacologically significant.

Executive Summary & Pharmacological Significance

The 1,4-benzodioxane motif is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for alpha-adrenergic blockers (e.g., Doxazosin , Piperoxan ) and emerging dopaminergic agents. While the carboxylic acid derivative is the direct precursor for Doxazosin, the 2-carbaldehyde variant is a more versatile divergent intermediate. It allows for immediate access to:

  • Reductive Aminations: For expanding nitrogen-containing side chains.

  • Wittig/Horner-Wadsworth-Emmons Reactions: For chain elongation.

  • Passerini/Ugi Reactions: For multicomponent peptidomimetic synthesis.

This protocol details a robust, two-stage synthesis designed to minimize racemization (if starting from chiral precursors) and prevent over-oxidation to the carboxylic acid.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into two logical stages: Scaffold Construction via double nucleophilic substitution, followed by Functional Group Interconversion (FGI) via non-aqueous oxidation.

Retrosynthesis Target Target: 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde Intermediate Intermediate: (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanol (Stable Alcohol Precursor) Target->Intermediate Selective Oxidation (Swern or IBX) SM1 Starting Material 1: Catechol (1,2-Benzenediol) Intermediate->SM1 Cyclization (Base-Mediated) SM2 Starting Material 2: Epichlorohydrin Intermediate->SM2 +

Figure 1: Retrosynthetic disconnection showing the construction of the dioxane ring followed by selective oxidation.

Pre-Synthesis Considerations

Critical Quality Attributes (CQAs)
ParameterSpecificationRationale
Oxidation State Aldehyde (>95%)Aldehydes are prone to air-oxidation to carboxylic acids. Inert atmosphere is mandatory.
Regioselectivity 2-substitutedThe 1,4-benzodioxane ring must close at the adjacent hydroxyls.
Safety Epichlorohydrin ControlEpichlorohydrin is a potent alkylating agent and potential carcinogen. Use closed systems.
Reagent Selection
  • Oxidant: We utilize Swern Oxidation (DMSO/Oxalyl Chloride) over Chromium-based reagents (PCC/PDC). Swern offers superior control at -78°C, preventing over-oxidation and simplifying purification (byproducts are volatile gases: CO, CO2, DMS).

  • Base: Potassium Carbonate (

    
    ) in Acetone is preferred for the cyclization to ensure gentle deprotonation of the catechol.
    

Experimental Protocols

Stage 1: Scaffold Synthesis

Synthesis of (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol

This step involves the reaction of catechol with epichlorohydrin.[1][2] The mechanism proceeds via an initial


 attack by the phenoxide on the epoxide, followed by ring closure.

Reagents:

  • Catechol (11.0 g, 100 mmol)

  • Epichlorohydrin (18.5 g, 200 mmol) [Excess drives reaction]

  • Potassium Carbonate (

    
    ) (27.6 g, 200 mmol)
    
  • Acetone (150 mL, anhydrous)

Procedure:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and mechanical stirrer.

  • Solvation: Dissolve Catechol (11.0 g) and Epichlorohydrin (18.5 g) in Acetone (150 mL).

  • Addition: Add anhydrous

    
     (27.6 g) in a single portion.
    
  • Reflux: Heat the suspension to reflux (approx. 56°C) for 12–16 hours. Monitor by TLC (30% EtOAc/Hexane). The catechol spot should disappear.

  • Workup:

    • Cool to room temperature and filter off the inorganic salts (

      
      , unreacted carbonate).
      
    • Concentrate the filtrate under reduced pressure to remove acetone and excess epichlorohydrin.

    • Caution: Treat the distillate as hazardous waste due to epichlorohydrin.

  • Purification: Dissolve the residue in

    
     (100 mL), wash with 1M NaOH (2 x 50 mL) to remove any unreacted catechol, then Brine. Dry over 
    
    
    
    .[3]
  • Yield: Evaporate solvent to yield the crude alcohol as a viscous oil. Distillation (high vacuum) or flash chromatography can be used if high purity is required.

    • Expected Yield: 75–85%

Stage 2: Selective Oxidation (The Core Protocol)

Synthesis of 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde

Method: Swern Oxidation Rationale: This method avoids heavy metals and guarantees the aldehyde state without forming the acid.

Reagents:

  • Oxalyl Chloride (2.0 M in DCM, 1.1 equiv)

  • DMSO (2.2 equiv)

  • Triethylamine (

    
    ) (5.0 equiv)
    
  • Dichloromethane (DCM) (Anhydrous)

  • Starting Material: (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol (from Stage 1)

Procedure:

  • Activation: In a flame-dried 2-neck flask under Nitrogen, cool Oxalyl Chloride (1.1 equiv) in DCM to -78°C (Dry ice/Acetone bath).

  • DMSO Addition: Add DMSO (2.2 equiv) dropwise over 10 minutes. Gas evolution occurs. Stir for 15 minutes at -78°C.

    • Mechanism:[4][5][6][7][8] Formation of the active Chlorodimethylsulfonium salt.

  • Substrate Addition: Dissolve the alcohol (1.0 equiv) in minimum DCM and add dropwise to the cold reaction mixture. Maintain temp < -60°C. Stir for 45 minutes.

    • Mechanism:[4][5][6][7][8] Formation of the Alkoxysulfonium ylide intermediate.

  • Elimination: Add Triethylamine (5.0 equiv) dropwise. The reaction will turn cloudy.

  • Warming: Remove the cooling bath and allow the reaction to warm to 0°C over 30 minutes.

  • Quench & Workup:

    • Quench with Saturated

      
       solution.
      
    • Extract with DCM (3x).

    • Wash combined organics with 1M HCl (to remove excess TEA), Water, and Brine.

    • Dry over

      
       and concentrate carefully (Aldehydes can be volatile).
      
  • Purification: Flash column chromatography (Silica Gel, 10-20% EtOAc in Hexanes).

    • Note: Store the product under Nitrogen at -20°C.

Reaction Workflow Diagram

Workflow Start Start: Alcohol Precursor Step1 1. Activation (-78°C) Oxalyl Chloride + DMSO Start->Step1 Step2 2. Addition (-78°C) Substrate Addition Step1->Step2 Active Species: Cl-S+(Me)2 Step3 3. Elimination (-> 0°C) Add Et3N Step2->Step3 Alkoxysulfonium Intermediate Workup 4. Aqueous Workup (NH4Cl Quench) Step3->Workup Formation of DMS + CO + CO2 Product Final Product: Aldehyde Workup->Product

Figure 2: Step-by-step workflow for the Swern Oxidation protocol.

Characterization & Validation

To validate the synthesis, compare analytical data against these standard values.

TechniqueExpected SignalInterpretation
1H NMR

9.7–9.8 ppm (s, 1H)
Diagnostic: The aldehyde proton. Absence indicates reduction or over-oxidation.
1H NMR

4.2–4.5 ppm (m, 3H)
Dioxane ring protons (chiral center and

).
IR Spectroscopy 1720–1740

Strong

stretch.
TLC

~0.5 (30% EtOAc/Hex)
Distinct shift from the polar alcohol (

~0.2).

Troubleshooting & Optimization

  • Problem: Low Yield in Stage 1.

    • Solution: Ensure the Acetone is anhydrous. Water competes with the phenol for the epoxide. Increase reflux time.

  • Problem: "Stench" during Stage 2.

    • Cause: Dimethyl sulfide (DMS) is a byproduct of Swern oxidation.

    • Solution: Treat glassware with bleach (sodium hypochlorite) immediately after use to oxidize DMS to odorless DMSO.

  • Problem: Aldehyde decomposes.

    • Solution: Benzodioxane aldehydes can be sensitive to acid.[1] Ensure the final extraction is neutral. If storing, flush heavily with Argon.

References

  • Scaffold Synthesis: Gu, W., et al. "Synthesis of 1,4-benzodioxan derivatives." Journal of Heterocyclic Chemistry.
  • Oxidation Protocol: Omura, K., & Swern, D. (1978). "Oxidation of alcohols by 'activated' dimethyl sulfoxide. A preparative, steric and mechanistic study." Tetrahedron, 34(11), 1651-1660. Link

  • Application in Drug Discovery: Chapleo, C. B., et al. "Heteroaromatic analogues of the alpha 2-adrenoreceptor partial agonist clonidine." Journal of Medicinal Chemistry, 32(7), 1627-1630. (Demonstrates utility of benzodioxane intermediates). Link

  • Chiral Resolution (Optional): Gotor, V., et al. "Enzymatic resolution of 1,4-benzodioxan-2-carboxylic acid precursors." Tetrahedron: Asymmetry. (Relevant if enantiopure aldehyde is required).

Sources

Application

Enzymatic resolution of chiral 2,3-dihydro-1,4-benzodioxane motifs

Application Note & Protocol High-Efficiency Enzymatic Kinetic Resolution of Chiral 2,3-Dihydro-1,4-Benzodioxane Motifs | Introduction: The Significance of Chiral Benzodioxanes The 2,3-dihydro-1,4-benzodioxane framework i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

High-Efficiency Enzymatic Kinetic Resolution of Chiral 2,3-Dihydro-1,4-Benzodioxane Motifs

| Introduction: The Significance of Chiral Benzodioxanes

The 2,3-dihydro-1,4-benzodioxane framework is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with significant biological activities.[1][2][3] These compounds have demonstrated efficacy as α- or β-adrenergic blocking agents, antihypertensives, and ligands for serotonin receptors, making them relevant for treating conditions like hypertension, schizophrenia, and anxiety.[1][4] Notable drugs containing this motif include Doxazosin, Piperoxan, and Prosympal.[1][2][5][6]

The biological activity of these molecules is critically dependent on the absolute configuration at the C2 stereocenter.[1] Therefore, the development of efficient, scalable, and environmentally benign methods to access enantiomerically pure 2-substituted 1,4-benzodioxanes is of paramount importance for drug discovery and development. While several chemical synthesis and resolution strategies exist[5][7], biocatalysis, particularly enzymatic kinetic resolution (EKR), offers a powerful alternative that operates under mild conditions with high enantioselectivity.[1][8]

This guide provides a comprehensive overview and detailed protocols for the lipase-catalyzed kinetic resolution of racemic 2,3-dihydro-1,4-benzodioxane-2-carboxylic acid esters, a key class of intermediates. We will focus on the principles of lipase-catalyzed hydrolysis, a robust method for separating enantiomers with high fidelity.

| Principle of Enzymatic Kinetic Resolution (EKR)

Kinetic resolution is a process used to separate a racemic mixture by leveraging the different reaction rates of the two enantiomers with a chiral catalyst or reagent.[9] In EKR, an enzyme acts as the chiral catalyst. Lipases (EC 3.1.1.3) are particularly well-suited for this purpose due to their broad substrate specificity, high stability in organic solvents, and excellent enantioselectivity.[1][10]

The process described here focuses on the hydrolytic resolution of a racemic ester, such as (±)-methyl 2,3-dihydro-1,4-benzodioxane-2-carboxylate.

The Causality of Resolution: The enzyme's active site is a complex, three-dimensional chiral environment. One enantiomer of the racemic substrate fits optimally into this active site, allowing for rapid catalysis (in this case, hydrolysis of the ester to a carboxylic acid). The other enantiomer, due to steric hindrance or unfavorable interactions, fits poorly and is converted at a much slower rate, or not at all.

This disparity in reaction rates allows for the separation of the mixture. At approximately 50% conversion, the reaction mixture is enriched in the unreacted, slow-reacting ester enantiomer and the newly formed, fast-reacting acid enantiomer. These two products, having different functional groups (ester vs. carboxylic acid), can then be easily separated by standard chemical techniques like acid-base extraction.

The efficiency of this separation is quantified by the Enantiomeric Ratio (E-value) , which is a measure of the enzyme's selectivity. A high E-value (>100) is indicative of an excellent resolution, capable of producing both the product and the remaining substrate with high enantiomeric excess (e.e.).

sub (R,S)-Ester (Racemic Substrate) enz Chiral Enzyme (e.g., Lipase) sub->enz Catalysis prod_fast (S)-Acid (Fast-reacting product) enz->prod_fast Fast (k_fast) prod_slow (R)-Ester (Slow-reacting substrate) enz->prod_slow Slow (k_slow) sep Separation (e.g., Extraction) prod_fast->sep prod_slow->sep final_S Enantiopure (S)-Acid sep->final_S final_R Enantiopure (R)-Ester sep->final_R caption Fig. 1: Principle of Hydrolytic Kinetic Resolution.

Caption: Fig. 1: Principle of Hydrolytic Kinetic Resolution.

| Experimental Design: Screening for Optimal Conditions

The success of an enzymatic resolution is highly dependent on the reaction conditions. A screening phase is a crucial first step to identify the best enzyme and parameters before scaling up the reaction.

Core Directive: The goal of screening is to maximize the E-value. This requires finding a balance between reaction rate (conversion) and selectivity (e.e.).

Key Parameters to Investigate:
  • Enzyme Selection: While many lipases are commercially available, Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, is a robust and widely used biocatalyst for resolving a variety of substrates, including benzodioxane derivatives.[1][2][3] Other lipases, such as those from Pseudomonas fluorescens or Pseudomonas cepacia, may also show activity and should be considered in an initial screen.[4] Recent studies have even shown that engineered or mutant versions of CALB can exhibit dramatically improved selectivity.[1][2]

  • Co-solvent: Lipase-catalyzed hydrolysis is often performed in a buffered aqueous system, but the low solubility of organic substrates can be limiting. The addition of a water-miscible or immiscible organic co-solvent can enhance substrate solubility and improve enzyme performance. The choice of co-solvent is critical; polar solvents like DMSO may lead to high conversion but no selectivity, while nonpolar solvents like toluene or alcohols like n-butanol can significantly enhance enantioselectivity.[1]

  • Temperature: Enzyme activity is temperature-dependent. Typically, reactions are run between 30-50°C. Higher temperatures increase the reaction rate but can sometimes decrease enantioselectivity or lead to enzyme denaturation. A common starting point is 30°C.[1][2]

  • pH: The pH of the aqueous buffer affects the ionization state of both the enzyme's active site residues and the carboxylic acid product. A neutral pH (e.g., phosphate buffer at pH 7.0) is a standard starting point for hydrolysis reactions.

| Protocol: Small-Scale Screening of Lipases

This protocol describes a general method for screening multiple conditions in parallel using small reaction volumes (e.g., in 5 mL vials).

Materials:

  • (±)-Methyl 2,3-dihydro-1,4-benzodioxane-2-carboxylate (Substrate)

  • Phosphate Buffer (e.g., 100 mM, pH 7.0)

  • Various Lipases (e.g., Novozym 435, P. fluorescens lipase, etc.)

  • Various organic co-solvents (e.g., n-butanol, isopropanol, toluene, MTBE)

  • Reaction vials (5 mL) with magnetic stir bars

  • Thermostated shaker or stirrer plate

Procedure:

  • Substrate Stock Solution: Prepare a stock solution of the racemic substrate in a suitable solvent (e.g., n-butanol) to facilitate accurate dispensing.

  • Reaction Setup: For each condition to be tested, add the following to a 5 mL vial:

    • 4 mL Phosphate Buffer (100 mM, pH 7.0)

    • 1 mL of the selected co-solvent (or the substrate stock solution if the co-solvent is the same). This creates a 20% v/v co-solvent system, a good starting point.[1][2]

    • Add the racemic substrate to a final concentration of ~10-50 mM.[1] Ensure it is fully dissolved.

  • Enzyme Addition: Add a pre-weighed amount of the lipase preparation (e.g., 1-5 mg/mL).

  • Incubation: Seal the vials and place them in a shaker set to the desired temperature (e.g., 30°C) and agitation speed (e.g., 220 rpm).[1]

  • Reaction Monitoring:

    • At set time points (e.g., 1h, 4h, 8h, 24h), pause the agitation and withdraw a small aliquot (e.g., 50 µL) from the organic layer if biphasic, or from the mixture.

    • Quench the reaction in the aliquot by adding it to a microcentrifuge tube containing a solvent like ethyl acetate and a drying agent (e.g., Na₂SO₄).

    • Analyze the sample using Chiral HPLC or GC to determine the conversion and the enantiomeric excess of the substrate (e.e.s) and the product (e.e.p).

| Data Analysis & Presentation

The results of the screening should be tabulated to easily compare the performance of each condition. The E-value should be calculated from the conversion (c) and enantiomeric excess values.

Table 1: Example Screening Data for the Resolution of (±)-Substrate

Entry Lipase Co-Solvent (20%) Temp (°C) Time (h) Conv. (%) e.e.s (%) e.e.p (%) E-value*
1 CALB (Novozym 435) n-Butanol 30 8 48.5 92.1 98.5 >200
2 CALB (Novozym 435) Toluene 30 8 35.2 53.6 98.1 35
3 CALB (Novozym 435) DMSO 30 2 99.0 <1 <1 ~1
4 P. fluorescens n-Butanol 30 24 45.1 75.6 92.5 85

| 5 | CALB (Engineered) | n-Butanol | 30 | 4 | 49.8 | 98.8 | 99.2 | 278[1] |

*E-value is calculated using established formulas based on conversion and e.e. values.

Interpretation: From the hypothetical data above, the engineered CALB in n-butanol (Entry 5) provides the most efficient and selective resolution.[1] The standard Novozym 435 in n-butanol (Entry 1) is also an excellent candidate for a preparative scale reaction. The use of DMSO (Entry 3) demonstrates the critical role of the solvent, resulting in rapid but non-selective hydrolysis.

| Protocol: Preparative Scale Enzymatic Resolution

This protocol details the scale-up of an optimized reaction based on the screening results (e.g., using CALB in n-butanol).

G cluster_0 Reaction Phase cluster_1 Work-up & Separation Phase cluster_2 Final Products A 1. Combine Substrate, Buffer, & Co-solvent B 2. Add Lipase (e.g., Novozym 435) A->B C 3. Incubate at Optimal Temp (e.g., 30°C) with Stirring B->C D 4. Monitor by Chiral HPLC until ~50% Conversion C->D E 5. Filter to Recover Immobilized Enzyme D->E F 6. Acidify Aqueous Phase (e.g., with 2M HCl to pH 2) E->F G 7. Extract with Organic Solvent (e.g., Ethyl Acetate) F->G H 8. Separate Layers G->H I 9. Base Wash of Organic Layer to Extract Acid Product H->I J 10. Isolate Products I->J K Unreacted (R)-Ester (from organic phase) J->K L Product (S)-Acid (from aqueous/base wash) J->L caption Fig. 2: Workflow for Preparative Scale Resolution.

Caption: Fig. 2: Workflow for Preparative Scale Resolution.

| Materials & Equipment
  • (±)-Methyl 2,3-dihydro-1,4-benzodioxane-2-carboxylate (e.g., 5.0 g)

  • Novozym 435 (immobilized CALB)

  • Phosphate Buffer (100 mM, pH 7.0)

  • n-Butanol

  • Ethyl Acetate

  • Hydrochloric Acid (2 M)

  • Sodium Hydroxide (1 M) or saturated Sodium Bicarbonate solution

  • Sodium Sulfate (anhydrous)

  • Reaction vessel with overhead or magnetic stirring and temperature control

  • Filtration apparatus (e.g., Büchner funnel)

  • Separatory funnel

  • Rotary evaporator

| Step-by-Step Methodology
  • Reaction Setup:

    • In a suitable reaction vessel, combine the racemic substrate (5.0 g) with phosphate buffer (400 mL) and n-butanol (100 mL).

    • Stir the mixture until the substrate is completely dissolved.

    • Bring the solution to the optimal temperature (30°C).

  • Initiation:

    • Add the immobilized lipase, Novozym 435 (e.g., 500 mg).

    • Maintain stirring at a rate sufficient to keep the enzyme suspended.

  • Monitoring:

    • Periodically take aliquots and analyze by Chiral HPLC to monitor the conversion. The target is to stop the reaction as close to 50% conversion as possible to maximize the e.e. of both components.

  • Enzyme Recovery:

    • Once ~50% conversion is reached, stop the reaction and filter the mixture to recover the immobilized Novozym 435.

    • The enzyme can be washed with buffer and solvent, dried, and potentially reused for subsequent batches.

  • Product Work-up & Separation:

    • Transfer the filtrate to a separatory funnel.

    • Acid Isolation: Carefully acidify the aqueous phase to pH ~2 by adding 2 M HCl. This protonates the carboxylate product, making it soluble in organic solvents.

    • Extract the entire mixture with ethyl acetate (e.g., 3 x 100 mL).

    • Combine the organic layers. At this point, the organic phase contains both the unreacted (R)-ester and the (S)-acid product.

    • Separation: To separate the ester from the acid, wash the combined organic layers with a basic solution like 1 M NaOH or saturated NaHCO₃ (3 x 75 mL). The (S)-acid will be deprotonated and move into the aqueous basic layer, while the (R)-ester remains in the organic layer.

  • Isolation of (R)-Ester:

    • Take the organic layer from the previous step, wash it with brine, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the enantiomerically enriched (R)-ester.

  • Isolation of (S)-Acid:

    • Combine the aqueous basic washes from step 5.

    • Re-acidify this aqueous solution to pH ~2 with 2 M HCl. A precipitate of the (S)-acid may form.

    • Extract this acidified aqueous layer with fresh ethyl acetate (3 x 75 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (S)-acid.

  • Purity and Enantiopurity Analysis:

    • Determine the yield and chemical purity of each isolated product.

    • Confirm the final enantiomeric excess (e.e.) of the isolated (R)-ester and (S)-acid via Chiral HPLC analysis.

| Analytical Methods: Chiral HPLC

Self-validation of the protocol requires a reliable analytical method to determine conversion and enantiomeric excess. Chiral High-Performance Liquid Chromatography (HPLC) is the standard technique.

  • Column: A chiral stationary phase is required. Columns like Chiralcel OD-H or Chiralpak AD-H are common choices.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a typical mobile phase. The exact ratio must be optimized to achieve baseline separation of the four relevant peaks: (R)-ester, (S)-ester, (R)-acid, and (S)-acid.

  • Detection: UV detection at a wavelength where the benzodioxane ring absorbs (e.g., 254 nm or 280 nm).

  • Quantification:

    • Conversion (c): Calculated from the peak areas of the substrate and product. c = [Area(acid)] / ([Area(acid)] + [Area(ester)])

    • Enantiomeric Excess (e.e.): Calculated from the peak areas of the two enantiomers. For the remaining substrate: e.e.s = |Area(R-ester) - Area(S-ester)| / |Area(R-ester) + Area(S-ester)| * 100%

| Conclusion

The enzymatic kinetic resolution of 2,3-dihydro-1,4-benzodioxane motifs is a highly effective and practical strategy for producing valuable, enantiopure building blocks for pharmaceutical development.[1][5][11] By leveraging the remarkable selectivity of lipases like CALB, racemic esters can be efficiently resolved into their constituent enantiomers with high optical purity. The success of this method relies on a systematic approach involving the screening of key parameters—particularly enzyme choice and co-solvent—followed by a carefully executed preparative scale reaction and work-up. The protocols outlined in this guide provide a robust framework for researchers and drug development professionals to implement this green and powerful technology in their synthetic programs.

| References

  • Title: Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B Source: RSC Advances URL: [Link]

  • Title: Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Highly efficient resolutions of 1,4-benzodioxane-2-carboxylic acid with para substituted 1-phenylethylamines Source: ResearchGate URL: [Link]

  • Title: Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol Source: SciELO URL: [Link]

  • Title: Kinetic resolution of 2-hydroxymethyl-1,4-benzodioxanes by Pseudomonas fluorescens Source: CORE URL: [Link]

  • Title: Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents Source: Life (Basel) URL: [Link]

  • Title: Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate Source: MDPI URL: [Link]

  • Title: Lipase catalyzed acetylation of RS (±) 1,4-benzodioxan-2-carboxylic acid Source: ResearchGate URL: [Link]

  • Title: How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives? Source: AIR Unimi URL: [Link]

  • Title: Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates Source: MDPI URL: [Link]

  • Title: Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol Source: ResearchGate URL: [Link]

  • Title: Kinetic Resolution of Drug Intermediates Catalyzed by Lipase B From Candida Antarctica Immobilized on immobead-350 Source: PubMed URL: [Link]

  • Title: A Versatile Catalyst System for Enantioselective Synthesis of 2-Substituted 1,4-Benzodioxanes Using Ir-Catalyzed Hydrogenation Source: ResearchGate URL: [Link]

  • Title: Catalytic Kinetic Resolution of Saturated N-Heterocycles by Enantioselective Amidation with Chiral Hydroxamic Acids Source: PubMed URL: [Link]

  • Title: Efficient and Stable Magnetic Chitosan-Lipase B from Candida Antarctica Bioconjugates in the Enzymatic Kinetic Resolution of Racemic Heteroarylethanols Source: MDPI URL: [Link]

  • Title: 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine Source: MDPI URL: [Link]

  • Title: OC VI (HS 2015) Bode Research Group Source: ETH Zurich URL: [Link]

  • Title: Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids Source: Almac Group URL: [Link]

Sources

Method

Application Note: Strategic Derivatization of 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde

Topic: Strategic Derivatization of 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde for Biological Screening Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Derivatization of 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde for Biological Screening Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Introduction: The Privileged Scaffold Paradigm

In the landscape of fragment-based drug discovery (FBDD), the 1,4-benzodioxan (2,3-dihydrobenzo[b]dioxine) motif is recognized as a "privileged structure." This scaffold is bioisosteric with the catechol moiety found in endogenous neurotransmitters (dopamine, norepinephrine) but possesses superior metabolic stability. Consequently, it serves as a core pharmacophore in numerous FDA-approved therapeutics, including doxazosin (


-adrenergic antagonist) and piperoxan  (adrenergic blocking agent).

This guide details the strategic derivatization of 2,3-dihydrobenzo[b]dioxine-2-carbaldehyde (hereafter referred to as BD-CHO ). The C2-aldehyde functionality offers a high-reactivity handle for divergent synthesis, allowing researchers to rapidly generate chemically diverse libraries targeting GPCRs, kinases, and microbial pathogens.

Chemical Strategy & Synthesis Protocols

To maximize biological space coverage, we employ a Divergent Synthesis Strategy . Starting from the BD-CHO core, we define three distinct reaction pathways to generate functionally distinct sub-libraries.

Pathway A: Reductive Amination (Targeting GPCRs & CNS Active Agents)

Rationale: This pathway introduces basic amine functionality, mimicking the pharmacophore of adrenergic and serotonergic ligands. The resulting secondary/tertiary amines often exhibit high affinity for G-protein coupled receptors (GPCRs).

Protocol 1: One-Pot Reductive Amination using STAB Reagent of Choice: Sodium Triacetoxyborohydride (STAB) is preferred over NaBH₃CN due to lower toxicity and better chemoselectivity, avoiding aldehyde reduction prior to imine formation.

Materials:

  • Substrate: BD-CHO (1.0 equiv)

  • Amine Partner: Primary or Secondary Amine (1.1 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Catalyst: Acetic Acid (AcOH) (1.0 equiv)

Step-by-Step Procedure:

  • Imine Formation: In a dry reaction vial, dissolve BD-CHO (1.0 mmol) and the amine partner (1.1 mmol) in DCE (5 mL).

  • Activation: Add glacial AcOH (1.0 mmol). Stir at room temperature (RT) for 30–60 minutes under inert atmosphere (

    
    ). Note: Pre-formation of the imine prevents direct reduction of the aldehyde.
    
  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise.

  • Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor via LC-MS (Target mass: M+1).

  • Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (

    
     mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
    
  • Purification: Flash chromatography (DCM/MeOH gradient) or preparative HPLC.

Pathway B: Schiff Base & Hydrazone Formation (Targeting Antimicrobial/Antioxidant Activity)

Rationale: The azomethine linkage (-C=N-) is a classic pharmacophore for antimicrobial and antioxidant agents. These derivatives often chelate metal ions, enhancing their biological lethality against bacteria.

Protocol 2: Acid-Catalyzed Condensation Materials:

  • Substrate: BD-CHO (1.0 equiv)

  • Nucleophile: Hydrazine derivative or Aniline derivative (1.0 equiv)

  • Solvent: Ethanol (Absolute)[1]

  • Catalyst: Glacial Acetic Acid (Cat.[1] 2-3 drops)

Step-by-Step Procedure:

  • Dissolution: Dissolve BD-CHO (1.0 mmol) in absolute ethanol (10 mL).

  • Addition: Add the hydrazine/amine (1.0 mmol) and catalytic AcOH.

  • Reflux: Heat the mixture to reflux (78°C) for 2–6 hours.

  • Crystallization: Cool the reaction mixture slowly to RT, then to 4°C. Most Schiff bases will precipitate as crystalline solids.

  • Isolation: Filter the solid, wash with cold ethanol, and dry under vacuum. Recrystallize from EtOH/DMF if necessary.

Pathway C: Knoevenagel Condensation (Targeting Anticancer/Kinase Inhibitors)

Rationale:[2] Conjugating the aldehyde to active methylene compounds creates


-unsaturated systems (Michael acceptors), which are potent electrophiles capable of covalent interactions with cysteine residues in kinase active sites.

Protocol 3: Microwave-Assisted Knoevenagel Materials:

  • Substrate: BD-CHO (1.0 equiv)

  • Active Methylene: Malononitrile, Ethyl Cyanoacetate, or Thiazolidinedione (1.0 equiv)

  • Base: Piperidine (Cat. 0.1 equiv)

  • Solvent: Ethanol[1][3]

Step-by-Step Procedure:

  • Setup: In a microwave-safe vial, combine BD-CHO (0.5 mmol), active methylene compound (0.5 mmol), and piperidine (1 drop) in EtOH (2 mL).

  • Irradiation: Heat in a microwave reactor at 80°C for 10–20 minutes (Power: 150W).

  • Workup: Cool to RT. Pour into ice-water. Filter the precipitate.[1][4]

Visualization of Synthetic Workflows

Synthesis_Pathways Aldehyde BD-CHO (Scaffold) Imine Imine Intermediate Aldehyde->Imine + Amine, AcOH Schiff Schiff Base/Hydrazone (Antimicrobial) Aldehyde->Schiff + Hydrazine, Reflux Olefin Michael Acceptor (Anticancer) Aldehyde->Olefin + Methylene, Base Amine Amine Partner (R-NH2) RedAmine 2°/3° Amine (GPCR Ligand) Imine->RedAmine STAB reduction Hydrazine Hydrazine/Aniline Methylene Active Methylene

Figure 1: Divergent synthetic pathways from the 2,3-dihydrobenzo[b]dioxine-2-carbaldehyde scaffold.[5][6][7]

Biological Screening Protocols

Once the library is generated, a hierarchical screening approach ensures efficient hit identification.

Phase 1: High-Throughput Cytotoxicity Screen (Anticancer)

Assay: MTT or MTS Colorimetric Assay. Cell Lines: HepG2 (Liver), HeLa (Cervical), MCF-7 (Breast).

  • Seeding: Plate cells (

    
     cells/well) in 96-well plates. Incubate 24h.
    
  • Treatment: Add derivatives at a single fixed concentration (e.g., 10

    
    M) for primary screening. Include DMSO control (<0.5%) and Positive Control (e.g., Doxorubicin).
    
  • Incubation: Incubate for 48–72 hours at 37°C, 5% CO₂.

  • Readout: Add MTT reagent. Incubate 4h. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.

  • Hit Selection: Compounds showing >50% growth inhibition proceed to dose-response (IC₅₀ determination).

Phase 2: Antimicrobial Susceptibility (MIC Determination)

Assay: Broth Microdilution (CLSI Standards). Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).[8]

  • Preparation: Prepare stock solutions of derivatives in DMSO.

  • Dilution: Perform serial 2-fold dilutions in cation-adjusted Mueller-Hinton broth (range: 128

    
    g/mL to 0.25 
    
    
    
    g/mL) in 96-well plates.
  • Inoculation: Add bacterial suspension (

    
     CFU/mL) to each well.
    
  • Incubation: 16–20 hours at 37°C.

  • Analysis: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth (turbidity).

Data Interpretation & Validation (QC)

Table 1: QC Criteria for Library Validation

ParameterMethodAcceptance Criteria
Purity LC-MS / HPLC (UV 254nm)> 95% Area Under Curve
Identity ¹H-NMR (DMSO-d₆)Presence of diagnostic protons (e.g., disappearance of CHO peak at ~9.7 ppm)
Solubility Visual / NephelometrySoluble in 100% DMSO at 10 mM
Stability Re-analysis after 48h< 5% degradation in DMSO stock
Screening Workflow Diagram

Screening_Workflow cluster_assays Assay Types Library Benzodioxan Library PrimaryScreen Primary Screen (Single Dose 10uM) Library->PrimaryScreen HitSelection Hit Selection (>50% Inhibition) PrimaryScreen->HitSelection MTT MTT (Cancer) PrimaryScreen->MTT MIC MIC (Bacteria) PrimaryScreen->MIC DoseResponse Dose Response (IC50 / MIC) HitSelection->DoseResponse LeadOpt Lead Optimization (SAR Analysis) DoseResponse->LeadOpt

Figure 2: Hierarchical biological screening workflow for benzodioxan derivatives.

References

  • Privileged Scaffolds in Medicinal Chemistry

    • Welsch, M. E., et al. (2010). "Privileged scaffolds for library design and drug discovery." Current Opinion in Chemical Biology.
  • Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. (1996).[9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Antimicrobial Benzodioxan Derivatives

    • Mallesha, L., et al. (2011).[8] "Synthesis and antimicrobial activity of some new 1,4-benzodioxan derivatives." European Journal of Medicinal Chemistry.

  • Anticancer Screening (MTT Assay)

    • Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual.
  • Benzodioxan in Drug Design

    • Gu, W., et al. (2011). "Synthesis and biological evaluation of 1,4-benzodioxan derivatives." Bioorganic & Medicinal Chemistry Letters.

Sources

Application

Application Note: High-Throughput Screening of 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde Derivatives

Abstract The 1,4-benzodioxane scaffold is a "privileged structure" in medicinal chemistry, serving as the core for FDA-approved drugs like Doxazosin (cardiovascular) and Eliglustat (Gaucher disease). This Application Not...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,4-benzodioxane scaffold is a "privileged structure" in medicinal chemistry, serving as the core for FDA-approved drugs like Doxazosin (cardiovascular) and Eliglustat (Gaucher disease). This Application Note details a high-throughput screening (HTS) campaign utilizing 2,3-dihydrobenzo[b]dioxine-2-carbaldehyde (CAS: 64179-67-5) as a diversity hub. We outline a chemically robust protocol for generating a 96/384-well combinatorial library via reductive amination, followed by a homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay targeting VEGFR2 , a critical receptor tyrosine kinase in angiogenesis.

Phase 1: Combinatorial Library Construction

The "Aldehyde Hub" Strategy

The aldehyde functionality at the C2 position of the benzodioxane ring is highly reactive, making it an ideal "hub" for Diversity-Oriented Synthesis (DOS). While hydrazone formation is common, reductive amination provides more stable, drug-like secondary and tertiary amines preferred in kinase inhibitor design.

Reaction Mechanism & Causality

We utilize a "one-pot" reductive amination protocol.

  • Imine Formation: The aldehyde reacts with a primary amine (

    
    ) to form a reversible imine intermediate.
    
  • Reduction: Sodium triacetoxyborohydride (

    
    ) is selected as the reducing agent over 
    
    
    
    because STAB is milder and selectively reduces the imine without reducing the starting aldehyde, preventing side-product formation (direct alcohol generation).
  • Acid Catalysis: Acetic acid promotes protonation of the carbinolamine intermediate, driving water elimination to form the imine.

Automated Synthesis Protocol (96-well Format)
  • Reagents:

    • Scaffold: 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde (0.2 M in DCE).

    • Amine Library: 80 diverse primary amines (0.2 M in DCE).

    • Reducing Agent: STAB (0.5 M in DCE).

    • Catalyst: Glacial Acetic Acid.

Step-by-Step Workflow:

  • Dispensing: Using a liquid handler (e.g., Hamilton STAR or Tecan Freedom EVO), dispense 50 µL of the Scaffold solution into each well of a deep-well polypropylene plate.

  • Library Addition: Add 55 µL (1.1 eq) of a unique Amine monomer to each well.

  • Activation: Add 5 µL of Acetic Acid. Shake at 800 rpm for 30 mins at RT to equilibrate imine formation.

  • Reduction: Add 100 µL of STAB suspension. Seal plate.

  • Incubation: Shake at RT for 16 hours.

  • Quenching & Purification: Add 10%

    
     to quench. Extract organic layer using a liquid handler. Evaporate solvent (Genevac). Resuspend in 100% DMSO to a final concentration of 10 mM  for the Master Plate.
    
Visualization: Synthetic Workflow

LibrarySynthesis cluster_QC QC Checkpoint Aldehyde Benzodioxane Aldehyde Imine Imine Intermediate Aldehyde->Imine + AcOH Amine Amine Library (R-NH2) Amine->Imine STAB STAB Reduction Imine->STAB Selectivity Check Final 2-Aminomethyl Benzodioxane STAB->Final Irreversible LCMS LC-MS Purity >85% Final->LCMS

Caption: One-pot reductive amination workflow ensuring selective reduction of the imine intermediate.

Phase 2: High-Throughput Screening (TR-FRET)

Assay Principle: LanthaScreen™ Eu Kinase Binding

To screen the library, we employ a TR-FRET competitive binding assay. This is superior to standard fluorescence intensity because the time-resolved measurement eliminates background interference from fluorescent library compounds (a common issue with benzodioxane derivatives).

  • Tracer: Alexa Fluor™ 647-labeled ATP competitive tracer.

  • Antibody: Europium (Eu)-labeled anti-tag antibody binding to the VEGFR2 kinase.

  • Mechanism: When the tracer binds the kinase, Eu-donor and Alexa-acceptor are in proximity -> High FRET signal . If a library hit displaces the tracer -> Low FRET signal .

Protocol: 384-Well Low Volume

Reagents:

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • VEGFR2 Protein (Invitrogen).

  • Tracer 222 (Invitrogen).

  • Eu-Anti-GST Antibody.

Step-by-Step Workflow:

  • Compound Transfer: Acoustic dispense (Echo 550) 20 nL of library compounds (from 10 mM DMSO stock) into a 384-well white low-volume plate.

    • Final Assay Conc: 10 µM.

    • DMSO Conc: 0.1% (Must be kept <1% to avoid enzyme denaturation).

  • Enzyme/Antibody Mix: Dispense 5 µL of VEGFR2 (5 nM) + Eu-Antibody (2 nM) mixture. Incubate 15 min.

  • Tracer Addition: Dispense 5 µL of Tracer 222 (100 nM).

  • Incubation: Incubate 60 min at RT in the dark.

  • Read: Measure on a multimode plate reader (e.g., PerkinElmer EnVision).

    • Excitation: 337 nm (Laser).

    • Emission 1: 665 nm (Alexa 647 - FRET).

    • Emission 2: 615 nm (Eu - Donor).

Data Calculation

Calculate the Emission Ratio (ER) to normalize for well-to-well variability:



Calculate % Inhibition:



  • 
    : DMSO Control (Tracer bound).
    
  • 
    : 10 µM Sunitinib (Positive Control, Tracer displaced).
    

Phase 3: Data Analysis & Hit Validation

Quality Control Metrics

Before identifying hits, the assay plate must pass statistical validation.

  • Z-Prime (

    
    ):  A measure of separation between positive and negative controls.
    
    
    
    
    • Requirement:

      
       is mandatory for HTS acceptance. If 
      
      
      
      , the plate is rejected and re-screened.
Hit Triage Logic

Benzodioxane aldehydes can sometimes form aggregates or react nonspecifically (PAINS). A rigorous triage tree is required.

  • Primary Cutoff: Compounds with >50% Inhibition at 10 µM.

  • Counter Screen: Test hits against an unrelated kinase (e.g., FGFR1) to ensure selectivity.

  • Dose-Response: Run an 8-point IC50 curve.

  • Interference Check: Read the plate at 665nm without the Eu-antibody to check for intrinsic compound fluorescence.

Visualization: Decision Tree

HitTriage Screen Primary Screen (10 µM) Cutoff >50% Inhibition? Screen->Cutoff Discard Discard Cutoff->Discard No DoseResp IC50 Determination (8-point) Cutoff->DoseResp Yes PAINS PAINS/Artifact Check DoseResp->PAINS High Potency Selectivity Selectivity Screen (vs. FGFR1) Selectivity->Discard Promiscuous Lead Validated Lead Candidate Selectivity->Lead Selective PAINS->Discard Fail (Aggregator) PAINS->Selectivity Pass

Caption: Triage logic to filter false positives and promiscuous binders from the benzodioxane library.

Summary of Key Parameters

ParameterSpecificationRationale
Scaffold 2,3-Dihydrobenzo[b]dioxine-2-carbaldehydePrivileged structure; Aldehyde allows rapid diversification.[1]
Library Size 80-320 compoundsPilot scale for diversity validation.
Assay Format 384-well TR-FRETHomogeneous, robust against autofluorescence.
Target VEGFR2 KinaseValidated target for benzodioxane derivatives (Anticancer).
Control Sunitinib (10 µM)Potent VEGFR2 inhibitor (defines 100% inhibition).
Validation Z' > 0.5Ensures statistical reliability of the screen.

References

  • Bolchi, C., et al. (2020).[2] 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry.

  • Idris, N., et al. (2022).[1][3][4] Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry.

  • Kumar, S., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide... as PARP1 inhibitors. Bioorganic Chemistry.

  • Santa Cruz Biotechnology. 2,3-Dihydro-benzo[1,4]dioxine-2-carbaldehyde Product Data.

  • PubChem. 2,3-Dihydro-1,4-benzodioxine-2-carboxamide Compound Summary.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde Synthesis

Welcome to the technical support center for the synthesis of 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you optimize your synthesis and achieve higher yields.

Introduction to the Synthesis

2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. The core of its synthesis typically relies on the Williamson ether synthesis, a robust method for forming the dihydrodioxin ring system. This involves the reaction of a catechol with a suitable three-carbon electrophile. However, achieving high yields can be challenging due to potential side reactions and the reactivity of the aldehyde functionality. This guide will walk you through the critical aspects of this synthesis, from the fundamental mechanism to practical troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde?

The most prevalent method is the Williamson ether synthesis, which involves the reaction of catechol with a C3 electrophile bearing leaving groups at the 2 and 3 positions and a protected aldehyde at the 2-position. A common precursor for the C3 component is a protected form of 2,3-dihalopropionaldehyde.

Q2: Why is it necessary to protect the aldehyde group on the C3 electrophile?

The aldehyde group is sensitive to the basic conditions typically employed in the Williamson ether synthesis. It can undergo self-condensation (aldol reaction) or other undesired reactions. Protecting it, for instance as a dimethyl acetal, prevents these side reactions and can be readily deprotected after the formation of the dihydrodioxin ring.

Q3: What are the key factors influencing the yield of the cyclization reaction?

Several factors are critical for maximizing the yield:

  • Choice of Base: A moderately strong base like potassium carbonate (K₂CO₃) is often preferred over stronger bases like sodium hydroxide (NaOH) to minimize side reactions.

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is typically used to facilitate the Sₙ2 reaction.

  • Reaction Temperature: The temperature should be carefully controlled to promote the desired cyclization without encouraging decomposition or side reactions.

  • Purity of Reactants: Using high-purity catechol and electrophile is crucial to avoid side reactions and purification difficulties.

Q4: Can I use an unprotected 2,3-dihalopropionaldehyde directly?

While it might seem more direct, using an unprotected 2,3-dihalopropionaldehyde is not recommended. The aldehyde functionality is highly reactive under the basic conditions required for the Williamson ether synthesis and can lead to a complex mixture of products and low yields of the desired compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Suggestions
Low or No Product Formation 1. Ineffective Base: The base may not be strong enough to deprotonate the catechol effectively. 2. Poor Quality Reagents: Catechol may be oxidized, or the electrophile may have decomposed. 3. Low Reaction Temperature: The activation energy for the reaction may not be reached.1. Base Selection: Consider using a stronger base like sodium hydride (NaH) if potassium carbonate is ineffective. However, be mindful of potential side reactions. 2. Reagent Purity: Use freshly purified catechol and check the purity of the electrophile by NMR or GC-MS before use. 3. Temperature Optimization: Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress by TLC or GC.
Formation of Multiple Byproducts 1. Side Reactions of the Aldehyde: If an unprotected aldehyde is used, it can undergo aldol condensation or other reactions. 2. Elimination Reactions: The C3 electrophile can undergo elimination reactions (E2) in the presence of a strong base. 3. C-Alkylation: The phenoxide intermediate can undergo alkylation on the aromatic ring instead of the desired O-alkylation.[1]1. Protecting Group Strategy: Ensure the aldehyde functionality on your C3 electrophile is protected as an acetal. 2. Milder Base and Lower Temperature: Use a weaker base (e.g., K₂CO₃) and a lower reaction temperature to favor Sₙ2 over E2. 3. Solvent Choice: Using a polar aprotic solvent like DMF can favor O-alkylation.
Product Decomposition During Workup or Purification 1. Acid Sensitivity: The aldehyde product may be sensitive to strong acidic conditions during workup. 2. Thermal Instability: The product may decompose at high temperatures during distillation.1. Neutral Workup: Use a neutral or mildly acidic workup. Wash with a saturated solution of sodium bicarbonate to neutralize any excess acid. 2. Purification Method: Opt for column chromatography at room temperature instead of high-temperature distillation.
Difficulty in Purifying the Product 1. Similar Polarity of Product and Byproducts: Byproducts may have similar polarities to the desired product, making separation by column chromatography difficult. 2. Oily Product: The product may be an oil that is difficult to crystallize.1. Optimize Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. 2. Alternative Purification: If chromatography is challenging, consider converting the aldehyde to a crystalline derivative (e.g., a semicarbazone or oxime), which can be purified by recrystallization and then hydrolyzed back to the aldehyde.

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde Dimethyl Acetal

This protocol describes the formation of the dihydrodioxin ring via Williamson ether synthesis using a protected aldehyde.

Materials:

  • Catechol

  • 2,3-Dibromopropionaldehyde dimethyl acetal

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add catechol (1.0 eq) and anhydrous DMF.

  • Add anhydrous potassium carbonate (2.2 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add 2,3-dibromopropionaldehyde dimethyl acetal (1.1 eq) to the reaction mixture.

  • Heat the reaction to 80-90 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure acetal.

Protocol 2: Deprotection to 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde

This protocol describes the acidic hydrolysis of the dimethyl acetal to yield the final aldehyde product.

Materials:

  • 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde dimethyl acetal

  • Acetone

  • 1M Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the purified acetal from Protocol 1 in acetone.

  • Add 1M HCl dropwise while stirring at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Visualizing the Synthesis and Optimization

Reaction Mechanism

Synthesis_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Williamson Ether Synthesis (Sₙ2) cluster_step3 Step 3: Deprotection Catechol Catechol Phenoxide Catecholate Dianion Catechol->Phenoxide + 2 eq. Base Base K₂CO₃ Intermediate Monosubstituted Intermediate Phenoxide->Intermediate + Electrophile Electrophile 2,3-Dibromopropionaldehyde Dimethyl Acetal Acetal 2,3-Dihydrobenzo[b]dioxine-2- carbaldehyde Dimethyl Acetal Intermediate->Acetal Intramolecular Sₙ2 Product 2,3-Dihydrobenzo[b]dioxine- 2-carbaldehyde Acetal->Product + Acid Acid H₃O⁺

Caption: Proposed reaction mechanism for the synthesis.

Troubleshooting Flowchart

Troubleshooting_Flowchart Start Low Yield? Check_Reagents Check Reagent Purity Start->Check_Reagents Yes Check_Conditions Review Reaction Conditions Start->Check_Conditions No Multiple_Spots Multiple Spots on TLC? Check_Reagents->Multiple_Spots Check_Conditions->Multiple_Spots Optimize_Base Optimize Base/Temperature Multiple_Spots->Optimize_Base Yes Purification_Issues Purification Difficulty? Multiple_Spots->Purification_Issues No Protecting_Group Use Aldehyde Protection Optimize_Base->Protecting_Group Success Improved Yield Protecting_Group->Success Optimize_Chroma Optimize Chromatography Purification_Issues->Optimize_Chroma Yes Purification_Issues->Success No Derivative Consider Derivatization Optimize_Chroma->Derivative Derivative->Success

Caption: A flowchart for troubleshooting low yields.

Data Summary for Optimization

The following table provides a summary of reaction conditions and their expected impact on the yield of 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde synthesis. These are starting points for optimization.

ParameterCondition A (Standard)Condition B (Optimized for Purity)Condition C (For Difficult Substrates)Expected Outcome
Base K₂CO₃ (2.2 eq)Cs₂CO₃ (2.2 eq)NaH (2.2 eq)Cesium carbonate can sometimes improve yields in Williamson ether syntheses. Sodium hydride is a stronger base for less reactive substrates.
Solvent DMFAcetonitrileDMFAcetonitrile can be easier to remove and may offer different selectivity.
Temperature 80-90 °C70-80 °C90-100 °CLower temperatures can reduce byproduct formation. Higher temperatures may be needed for less reactive electrophiles.
Electrophile 2,3-Dibromopropionaldehyde dimethyl acetal2,3-Ditosylglyceraldehyde dimethyl acetal2,3-Dibromopropionaldehyde dimethyl acetalTosylates are better leaving groups than bromides and may react at lower temperatures.
Expected Yield 50-65%60-75%40-60%Yields are estimates and will vary with specific experimental execution.

References

  • Gabriele, B., Salerno, G., Veltri, L., Mancuso, R., & Li, Z. (2006). A New Synthesis of 2,3-Dihydrobenzo[2]dioxine and 3,4-Dihydro-2 H -benzo[2]oxazine Derivatives by Tandem Palladium-Catalyzed Oxidative Aminocarbonylation−Cyclization of 2-Prop-2-ynyloxyphenols and 2-Prop-2-ynyloxyanilines. The Journal of Organic Chemistry, 71(20), 7895–7898. [Link]

  • Gandolfi, C. A., Di Domenico, R., Spinelli, S., Gallico, L., & Fiocchi, L. (1995). 2,3-DIHYDRO-1,4-BENZODIOXIN-2-ONE synthesis. Journal of Medicinal Chemistry, 38(3), 508-525. [Link]

  • CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound - Google P
  • Schmid, C. R., Bryant, J. D., Dow, M., Wert, K. P., & Sly, L. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Molbank, 2024(2), M1812. [Link]

  • Itazaki, H., Kawasaki, A., Matsuura, M., Ueda, M., Yonetani, Y., & Nakamura, M. (1988). Synthesis of 2,3-dihydro-1,4-benzodioxin derivatives. I. 2-substituted-5(and 6)-sulfamoyl-2,3-dihydro-1,4-benzodioxins. Chemical & Pharmaceutical Bulletin, 36(9), 3387-3403. [Link]

  • Kumar, S., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic Chemistry, 102, 104075. [Link]

Sources

Optimization

Technical Support Center: Optimizing Knoevenagel Condensation for Benzodioxane Synthesis

Welcome to the technical support guide for the Knoevenagel condensation, specifically tailored for the synthesis of benzodioxane derivatives. The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the Knoevenagel condensation, specifically tailored for the synthesis of benzodioxane derivatives. The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2][3] Mastering its synthesis via the Knoevenagel condensation is crucial for researchers in drug development. This guide provides in-depth, experience-based solutions to common challenges encountered during this reaction, ensuring you can achieve optimal yields and purity.

Core Principles & Reaction Mechanism

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[4][5] For the synthesis of benzodioxane derivatives, this typically involves reacting a benzodioxane-carboxaldehyde with an active methylene compound like malononitrile or a malonic ester.

The reaction is generally catalyzed by a weak base, such as piperidine or ammonium acetate.[6][7] The mechanism can proceed through two primary pathways depending on the amine catalyst used. With a secondary amine like piperidine, an iminium ion intermediate is often formed, which is highly electrophilic and readily attacked by the enolate of the active methylene compound.[8][9]

Knoevenagel_Mechanism RCHO Benzodioxane Aldehyde (R-CHO) Iminium Iminium Ion [R-CH=NR'₂]⁺ RCHO->Iminium + Piperidine - H₂O Piperidine Piperidine (Catalyst) Piperidine->Iminium Intermediate Adduct Intermediate Iminium->Intermediate CH2Z2 Active Methylene (Z-CH₂-Z') Enolate Enolate [Z-CH-Z']⁻ CH2Z2->Enolate + Piperidine Enolate->Intermediate Nucleophilic Attack Product α,β-Unsaturated Product + H₂O Intermediate->Product - Piperidine Water H₂O Troubleshooting_Workflow Start Start Experiment Problem Low Yield or Incomplete Reaction? Start->Problem CheckWater Is Water Removal Efficient? Problem->CheckWater Yes SideProducts Side Products Observed? Problem->SideProducts No, but low yield CheckCatalyst Is Catalyst Active & Correct? CheckWater->CheckCatalyst Yes CheckConditions Are Temp/Time Optimized? CheckCatalyst->CheckConditions Yes CheckPurity Are Reactants Pure? CheckConditions->CheckPurity Yes Success High Yield Achieved CheckPurity->Success Yes Michael Consider Michael Addition SideProducts->Michael Yes SideProducts->Success No SelfCond Consider Self- Condensation

Sources

Troubleshooting

Technical Support Center: Scalable Synthesis of 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde

Ticket System Status: ONLINE Current Topic: Scale-up Protocols & Troubleshooting Target Molecule: 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde (CAS: 64179-67-5) Synonyms: 1,4-Benzodioxan-2-carboxaldehyde; 2-Formyl-1,4-benzo...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: ONLINE Current Topic: Scale-up Protocols & Troubleshooting Target Molecule: 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde (CAS: 64179-67-5) Synonyms: 1,4-Benzodioxan-2-carboxaldehyde; 2-Formyl-1,4-benzodioxane.

Process Overview & Logic

Welcome to the Technical Support Center. This guide addresses the scale-up of 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde , a critical pharmacophore found in alpha-blockers (e.g., Doxazosin) and various idazoxan analogs.

The industrial synthesis typically follows a two-stage convergent workflow :

  • Cyclization: Reaction of Catechol with Epichlorohydrin to form 2-(Hydroxymethyl)-1,4-benzodioxan.

  • Oxidation: Selective oxidation of the primary alcohol to the target aldehyde.[1]

Master Workflow Diagram

BenzodioxanSynthesis Catechol Catechol (Starting Material) Cyclization Step 1: Cyclization (Base/PTC, 60-80°C) Catechol->Cyclization Epi Epichlorohydrin (Reagent) Epi->Cyclization Alcohol Intermediate: 2-(Hydroxymethyl)-1,4-benzodioxan Cyclization->Alcohol Ring Closure (Avoid Oligomers) Oxidation Step 2: Oxidation (TEMPO/NaOCl or Swern) Alcohol->Oxidation Selective Ox. Aldehyde TARGET: 2,3-Dihydrobenzo[b]dioxine- 2-carbaldehyde Oxidation->Aldehyde < 5°C Control Bisulfite Purification: Bisulfite Adduct Aldehyde->Bisulfite Optional Purification Bisulfite->Aldehyde Regeneration (pH > 10)

Figure 1: Logical flow for the synthesis of 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde showing critical control points.

Step 1: Cyclization (Formation of the 1,4-Benzodioxan Ring)

Objective: Synthesize 2-(Hydroxymethyl)-1,4-benzodioxan from Catechol and Epichlorohydrin.

Troubleshooting Ticket #101: Low Yield & Oligomer Formation

User Report: "I am scaling up to 1kg. The reaction mixture becomes a viscous tar, and the yield of the alcohol intermediate has dropped from 85% (gram scale) to 45%."

Root Cause Analysis: Epichlorohydrin is prone to polymerization (oligomerization) under basic conditions if the local concentration is too high. In small batches, stirring is efficient; in large reactors, "hot spots" of epichlorohydrin cause self-polymerization rather than reaction with catechol.

Resolution Protocol:

  • Reagent Order: Do not dump all epichlorohydrin at once. Use a semi-batch addition .

    • Charge: Catechol, Base (K₂CO₃ or NaOH), and Solvent (Acetone or aqueous/organic mix).

    • Feed: Add Epichlorohydrin slowly over 2–4 hours at reflux.

  • Stoichiometry: Use a slight excess of Epichlorohydrin (1.2 – 1.5 eq) to account for hydrolysis, but strictly control the addition rate.

  • Phase Transfer Catalysis (PTC): If using a biphasic system (Water/Toluene), add TBAB (Tetrabutylammonium bromide) at 1-3 mol%. This ensures the phenoxide ion reacts rapidly with the organic-soluble epichlorohydrin, outcompeting aqueous hydrolysis.

Troubleshooting Ticket #102: Regioisomer Impurities

User Report: "NMR shows a mixture of 5-membered and 6-membered rings."

Technical Insight: Catechol can theoretically form a 1,3-benzodioxole derivative if methylene sources are present, but with epichlorohydrin, the risk is forming the 7-membered ring (benzoxepine) or incomplete cyclization (halohydrin intermediate).

Correction:

  • Temperature Control: Ensure the reaction is heated to reflux (>60°C) for at least 4 hours after addition. The initial attack opens the epoxide (kinetic), but the second step (ring closure displacing chloride) requires thermal energy to form the thermodynamically stable 6-membered 1,4-benzodioxan ring [1].

  • Validation: Check 1H NMR. The 1,4-benzodioxan protons (C2/C3) appear as a distinctive multiplet pattern around 4.0–4.4 ppm.

Step 2: Oxidation (The Critical Scale-Up Challenge)

Objective: Convert the alcohol to the aldehyde without over-oxidation to the carboxylic acid (2,3-dihydrobenzo[b]dioxine-2-carboxylic acid).

Comparative Analysis of Oxidation Methods
MethodScale-Up ViabilitySafety ProfileE-Factor (Waste)Recommendation
Swern (DMSO/Oxalyl Chloride)Low Cryogenic (-78°C) required; DMS stench.HighAvoid on >100g scale.
PCC/PDC (Chromium)Zero Toxic heavy metal waste; difficult cleanup.Very HighFORBIDDEN in Pharma.
IBX/DMP Medium Expensive; shock sensitive (IBX) if dry.MediumGood for medicinal chem, not process.
TEMPO / Bleach (Anelli) High Aqueous; 0°C operation; cheap reagents.LowPREFERRED for scale-up.
Troubleshooting Ticket #201: Runaway Exotherm during Oxidation

User Report: "Using TEMPO/Bleach, the temperature spiked to 35°C, and the product contained 20% carboxylic acid impurity."

Root Cause Analysis: The oxidation of the alcohol is highly exothermic. Sodium Hypochlorite (Bleach) decomposition is catalyzed by heat, releasing O₂ and ruining stoichiometry. High temps also favor the "hydrate" oxidation pathway, leading to the carboxylic acid [2].

Resolution Protocol (The "Self-Validating" System):

  • Active Cooling: Jacket temperature must be -5°C to maintain internal temp < 5°C.

  • pH Control: The reaction generates HCl. You must buffer the system.

    • Use a Sodium Bicarbonate (NaHCO₃) buffer to maintain pH 8.5–9.5.

    • Validation: If pH drops < 8, reactivity slows; if pH > 10, bleach disproportionates.

  • Titration of Bleach: Commercial bleach degrades. Titrate your NaOCl before every batch to determine exact active chlorine content. Do not assume 12%.[2]

  • Endpoint Monitoring: Do not rely on time. Use Starch-Iodide paper to check for excess oxidant. Quench immediately with Sodium Thiosulfate once TLC/HPLC confirms conversion.

Troubleshooting Ticket #202: Aldehyde Instability

User Report: "The product was pure after extraction but turned into a white solid (acid) after drying in the vacuum oven."

Technical Insight: Aromatic/heterocyclic aldehydes are "auto-oxidizable." Exposure to air, especially when warm and on high surface area (during drying), accelerates oxidation to the acid.

Resolution:

  • Workup: Perform solvent removal at < 35°C .

  • Storage: If not using immediately, convert to the Bisulfite Adduct .

    • Protocol: Dissolve crude aldehyde in EtOAc. Add saturated aqueous NaHSO₃. The adduct precipitates as a stable solid. Filter and store.

    • Regeneration:[3][4][5] When needed, treat the solid with aqueous Na₂CO₃ or NaOH (pH 10-12) and extract back into organic solvent [3].

Detailed Scale-Up Protocol (TEMPO Oxidation)

Reagents:

  • 2-(Hydroxymethyl)-1,4-benzodioxan (1.0 eq)

  • TEMPO (0.01 eq / 1 mol%)

  • KBr (0.1 eq)

  • Dichloromethane (DCM) or EtOAc (10 vol)

  • Aq.[3][4][6][7][8][9] NaOCl (1.1 - 1.2 eq, titrated)

Step-by-Step:

  • Charge alcohol, DCM, TEMPO solution, and aqueous KBr/NaHCO₃ buffer into the reactor.

  • Cool the biphasic mixture to 0–5°C with vigorous stirring (mass transfer limited).

  • Dose NaOCl solution slowly. Critical: Control addition rate so internal temp never exceeds 8°C.

  • Monitor pH. If it drops below 8.0, pause addition and add more NaHCO₃.

  • IPC (In-Process Control): At 1.0 eq addition, check HPLC. If alcohol > 2%, add remaining bleach.

  • Quench: Add aqueous Sodium Thiosulfate pentahydrate to destroy excess hypochlorite (verify with starch-iodide paper: Blue

    
     Colorless).
    
  • Separation: Separate organic layer. Wash with brine.[10]

  • Stabilization: Add 0.1% BHT (butylated hydroxytoluene) if storing the aldehyde in solution, or proceed immediately to the next step (e.g., reductive amination).

References

  • Regioselectivity of Epichlorohydrin Ring Opening

    • Title: In Situ NMR and Kinetics Reveal Origins of Regioselectivity Differences for Epichlorohydrin Ring-Opening.
    • Source:Journal of C
    • URL:[Link](Note: Generalized link to verified PMC context for epichlorohydrin kinetics).

  • TEMPO Oxidation Scale-Up

    • Title: Catalytic Synthesis of Aldehydes and Ketones under Mild Conditions Using TEMPO/Oxone (and Bleach variants).
    • Source:Organic Letters (2000) / Org.[11] Process Res. Dev.

    • URL:[Link]

  • Bisulfite Purification Protocol

    • Title: A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[3]

    • Source:Journal of Organic Chemistry (1999).[9]

    • URL:[Link]

  • Doxazosin Intermediate Synthesis (Context)

    • Title: Resolution of 2-substituted 1,4-benzodioxanes by entrainment.[12]

    • Source:Tetrahedron: Asymmetry.
    • URL:[Link]

Disclaimer: This guide is for research and development purposes. All scale-up activities must be accompanied by a specific Process Safety Assessment (DSC/ARC) to characterize thermal hazards of the specific reaction mixture.

Sources

Optimization

Technical Support Center: Catalyst Selection for Benzodioxane Synthesis

From the Senior Application Scientist's Desk: Welcome to the technical support center for the synthesis of benzodioxane derivatives. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

From the Senior Application Scientist's Desk:

Welcome to the technical support center for the synthesis of benzodioxane derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of catalyst selection for this vital class of compounds. Benzodioxane scaffolds are prevalent in numerous biologically active molecules, making their efficient and selective synthesis a critical objective.[1][2][3][4] The choice of catalyst is arguably the most pivotal decision in this process, directly influencing yield, purity, and, most importantly, stereoselectivity.

This document moves beyond simple protocols to provide a deeper understanding of the causality behind experimental choices. We will explore common challenges, troubleshoot frequent issues, and answer key questions to empower you to optimize your synthetic strategy.

Part I: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis of benzodioxane derivatives, providing potential causes and actionable solutions grounded in established catalytic principles.

Issue 1: Low or No Product Yield

  • Problem: The reaction of a catechol with a dielectrophile (e.g., 1,2-dibromoethane or epichlorohydrin) results in a low yield of the desired benzodioxane.

  • Potential Causes & Solutions:

    • Inadequate Catalyst Activity: The chosen catalyst may not be potent enough for the specific substrates. For traditional Williamson ether synthesis-type reactions, the choice of base is critical. While reactions can proceed with bases like K₂CO₃ or Na₂CO₃, yields can be low.[5] Using a stronger base like sodium hydride (NaH) in an anhydrous solvent like DMF can significantly improve yields by ensuring complete deprotonation of the catechol.[6]

    • Side Reactions (Polymerization/Resinification): Catechols are sensitive to oxidation and can polymerize, especially at high temperatures. If the reaction temperature is too high (e.g., >160°C), resinification can drastically reduce the yield.[5]

      • Solution: Conduct the reaction at the lowest effective temperature. Consider a catalyst system that allows for milder conditions. For instance, phase-transfer catalysts can facilitate the reaction at lower temperatures by improving the transport of the catecholate anion into the organic phase.[7][8]

    • Poor Nucleophilicity of the Intermediate: In stepwise syntheses, an intermediate phenoxy alcohol must cyclize to form the dioxane ring. This intramolecular Williamson ether synthesis requires a base to deprotonate the alcohol.

      • Solution: Ensure a suitable base (e.g., triethylamine, pyridine) is present for the cyclization step. The addition of a nucleophilic catalyst like N,N-dimethylaminopyridine (DMAP) can accelerate this cyclization and improve the overall yield.[6][9]

Issue 2: Poor Enantioselectivity in Chiral Benzodioxane Synthesis

  • Problem: The asymmetric synthesis of a chiral 2-substituted or 2,3-disubstituted benzodioxane results in a low enantiomeric excess (e.e.) or enantiomeric ratio (e.r.), approaching a racemic mixture.

  • Potential Causes & Solutions:

    • Incorrect Catalyst/Ligand Combination: Achieving high enantioselectivity is highly dependent on the catalyst's chiral environment. For asymmetric hydrogenations of benzodioxine precursors, the choice of the chiral ligand is paramount.

      • Solution: The versatile [Ir(cod)Cl]₂/BIDIME-dimer catalyst system has demonstrated excellent enantioselectivities (up to >99:1 e.r.) for a wide range of 2-substituted 1,4-benzodioxanes.[2][10] This system is effective for substrates with alkyl, aryl, and even polar carbonyl groups. If using other metal catalysts like Palladium, specific chiral ligands must be employed for asymmetric O-arylation reactions.[1]

    • Substrate-Catalyst Mismatch: The electronic and steric properties of the substrate can interfere with the catalyst's ability to induce stereoselectivity. Computational studies have shown that coordinating groups on the substrate can alter its interaction with the catalyst, sometimes even reversing facial selectivity.[2]

      • Solution: If a standard catalyst provides low e.e., consider a different class of catalyst. Biocatalysis using engineered enzymes, such as mutants of Candida antarctica lipase B (CALB), can offer an excellent alternative for kinetic resolutions, achieving high e.e.s (>97%) for specific substrates like 1,4-benzodioxane-2-carboxylic acid methyl ester.[1]

    • Suboptimal Reaction Conditions: Temperature and solvent can significantly impact the stereochemical outcome.

      • Solution: Systematically screen reaction conditions. For enzymatic resolutions, temperature is critical; for one CALB mutant, the optimal temperature for enantioselectivity was found to be 30°C, with higher temperatures reducing selectivity.[1] The choice of co-solvent is also crucial, with n-butanol proving superior to polar solvents like DMSO or nonpolar ones like toluene in that specific enzymatic system.[1]

Issue 3: Difficulty with Catalyst Removal or Product Purification

  • Problem: The catalyst is difficult to separate from the reaction mixture, leading to product contamination and purification challenges.

  • Potential Causes & Solutions:

    • Homogeneous Catalysis: Many effective catalysts, such as Lewis acids (e.g., TMS triflate) or Iridium complexes, are soluble in the reaction medium, complicating their removal.[2][11]

      • Solution 1 (Heterogenization): Employ a heterogenized catalyst. For example, Lewis acidic ionic liquids can be immobilized on magnetic nanoparticles (e.g., Fe₃O₄).[12] This allows for simple catalyst recovery using an external magnet, making it highly effective for multiple reuse cycles without significant loss of activity.[12]

      • Solution 2 (Phase-Transfer Catalysis): PTCs are used in small quantities and are designed to facilitate reactions between different phases (e.g., liquid-liquid or solid-liquid).[8] After the reaction, a simple aqueous wash can often effectively remove the catalyst (e.g., quaternary ammonium salts) from the organic product phase.[13]

Part II: Frequently Asked Questions (FAQs)

Q1: How do I select the best catalyst type for my target benzodioxane?

The optimal catalyst depends on your synthetic goal. The following workflow provides a general decision-making framework.

G start What is your target Benzodioxane? chiral Chiral or Achiral? start->chiral achiral_cat Select Catalyst for Achiral Synthesis chiral->achiral_cat Achiral chiral_cat Select Catalyst for Chiral Synthesis chiral->chiral_cat Chiral williamson Williamson Ether Synthesis (Catechol + Dihaloalkane) achiral_cat->williamson Consider Route lewis_acid Annulation Reactions (e.g., Diol + Oxetanol) achiral_cat->lewis_acid Consider Route copper_cat Cyclization with Alkynes achiral_cat->copper_cat Consider Route asym_hydro Asymmetric Hydrogenation of Benzodioxine Precursor chiral_cat->asym_hydro Consider Strategy kinetic_res Kinetic Resolution of Racemic Mixture chiral_cat->kinetic_res Consider Strategy base_cat Use Strong Base (NaH) or Phase-Transfer Catalyst (TBAB) for high yield. williamson->base_cat Recommendation bronsted_acid Use Brønsted Acid (HNTf2) or Lewis Acid Catalyst lewis_acid->bronsted_acid Recommendation cu_i Use Cu(I) catalyst (e.g., CuI) copper_cat->cu_i Recommendation ir_cat Use Iridium catalyst with chiral ligand, e.g., [Ir(cod)Cl]2/BIDIME-dimer asym_hydro->ir_cat Recommendation enzyme_cat Use Biocatalyst, e.g., Engineered Lipase (CALB mutant) kinetic_res->enzyme_cat Recommendation

Caption: Catalyst selection workflow for benzodioxane synthesis.

Q2: When is a Phase-Transfer Catalyst (PTC) the right choice?

A PTC is ideal for reactions involving two immiscible phases, which is common in benzodioxane synthesis (e.g., an aqueous solution of a deprotonated catechol and an organic solvent containing the electrophile).[8]

  • Use a PTC when:

    • You are performing a Williamson ether-type synthesis and want to avoid harsh, anhydrous conditions (like those required for NaH).

    • You need to increase the reaction rate at a lower temperature to prevent side reactions.

    • You are using an inorganic salt (like K₂CO₃) as a base with a substrate dissolved in a nonpolar organic solvent.

  • Mechanism of Action: The PTC, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB), forms an ion pair with the catecholate anion.[8][14] This lipophilic ion pair is soluble in the organic phase, allowing it to react efficiently with the electrophile.[8]

Q3: What is the difference between Lewis acid and Brønsted acid catalysis in this context?

Both are used to activate substrates, but they do so differently, enabling distinct synthetic routes.

  • Lewis Acid Catalysis: A Lewis acid (e.g., TMS Triflate, Cu(II), Fe(III)) accepts an electron pair.[15] In benzodioxane synthesis, it is often used to activate an electrophile. For example, a Lewis acid can coordinate to the oxygen of a hemiacetal, facilitating nucleophilic attack by an aryl group to form the C-C bond in complex benzodioxane frameworks.[11]

  • Brønsted Acid Catalysis: A Brønsted acid (e.g., TfOH, HNTf₂) donates a proton.[16] It is particularly effective in reactions involving oxetanes. The acid protonates the oxetane's oxygen atom, promoting ring-opening to form a carbocation intermediate, which is then trapped by the two nucleophilic hydroxyl groups of a catechol to form the 1,4-dioxane ring.[16]

Q4: Can I synthesize benzodioxanes without any catalyst?

Yes, catalyst-free methods exist, but they typically require specific substrates or conditions.

  • Thermal Conditions: Some cyclization reactions can be driven by heat alone. For instance, the reaction between salicylic acids and propargylic alcohols can proceed under catalyst-free conditions in an open-air atmosphere to form benzodioxinones.[17]

  • Strong Base Stoichiometry: In some cases, a strong base like potassium phosphate is used in stoichiometric amounts, acting as a reagent rather than a catalyst, to drive the reaction between a salicylic acid and a methylene donor like dichloromethane.[18] These methods are advantageous for their simplicity and avoidance of metal contamination but may have a more limited substrate scope.

Part III: Experimental Protocols

Protocol 1: Asymmetric Hydrogenation using [Ir(cod)Cl]₂/BIDIME-dimer

This protocol is adapted from the highly efficient method for synthesizing enantiomerically enriched 2-substituted 1,4-benzodioxanes.[10]

  • Catalyst Preparation: In a glovebox, add [Ir(cod)Cl]₂ (0.002 mmol) and (R,R,R,R)-BIDIME-dimer (0.006 mmol) to a vial.

  • Reaction Setup: Add the 2-substituted 1,4-benzodioxine substrate (0.2 mmol) to the vial.

  • Solvent Addition: Add anhydrous THF (0.3 mL) and MeOH (0.3 mL), followed by acetic acid (8 mmol).

  • Hydrogenation: Seal the vial, remove it from the glovebox, and place it in an autoclave. Pressurize the autoclave with H₂ gas to 600 psi.

  • Heating & Stirring: Heat the reaction to 50-70°C and stir for 24 hours.

  • Workup: After cooling and venting, concentrate the reaction mixture under reduced pressure. Purify the residue by silica gel chromatography to obtain the chiral 1,4-benzodioxane.

  • Analysis: Determine the enantiomeric ratio by chiral SFC or HPLC analysis.

G cluster_prep Catalyst Preparation (Inert) cluster_reaction Reaction Assembly cluster_hydrogenation Hydrogenation cluster_workup Workup & Analysis Ir [Ir(cod)Cl]₂ Mix1 Mix Catalyst Components Ir->Mix1 Ligand BIDIME-dimer Ligand Ligand->Mix1 Substrate Add Benzodioxine Substrate Mix1->Substrate Solvents Add Solvents (THF, MeOH, AcOH) Substrate->Solvents Autoclave Pressurize with H₂ (600 psi) Solvents->Autoclave Heat Heat & Stir (50-70°C, 24h) Autoclave->Heat Purify Purify via Chromatography Heat->Purify Analyze Analyze e.r. (Chiral HPLC/SFC) Purify->Analyze

Caption: Experimental workflow for Ir-catalyzed asymmetric hydrogenation.

Protocol 2: Enzymatic Kinetic Resolution using CALB Mutant

This protocol describes the kinetic resolution of a racemic 1,4-benzodioxane derivative using an engineered lipase.[1]

  • Reaction Mixture: Prepare a 10 mL reaction system containing a suitable buffer (e.g., phosphate buffer).

  • Substrate Addition: Add the racemic substrate, (R,S)-1,4-benzodioxane-2-carboxylic acid methyl ester, to a final concentration of 50 mM.

  • Co-solvent: Add n-butanol to a final concentration of 20% (v/v).

  • Enzyme Addition: Add the engineered CALB mutant (e.g., A225F/T103A).

  • Incubation: Incubate the reaction at 30°C with gentle shaking.

  • Monitoring: Monitor the reaction progress over time by taking aliquots. Quench the reaction in the aliquot and extract with a suitable solvent (e.g., methyl tert-butyl ether).

  • Analysis: Analyze the substrate and product concentrations and enantiomeric excess (e.e.s) by HPLC using a chiral column. The reaction is stopped when the desired conversion (typically close to 50%) and e.e. are achieved.

Part IV: Catalyst Performance Data

The following table summarizes the performance of various catalytic systems for the synthesis of benzodioxane derivatives, providing a comparative overview for catalyst selection.

Catalyst SystemSubstrate TypeReaction ConditionsYield (%)EnantioselectivityReference
[Ir(cod)Cl]₂ / BIDIME-dimer 2-Aryl-1,4-benzodioxine600 psi H₂, 70°C, THF/MeOH>95%>99:1 e.r.[2][10]
[Ir(cod)Cl]₂ / BIDIME-dimer 2-Alkyl-1,4-benzodioxine600 psi H₂, 50°C, THF/MeOH~90%94:6 e.r.[2][10]
Engineered CALB (A225F/T103A) (R,S)-1,4-benzodioxane-2-carboxylate30°C, 20% n-butanol~50% conv.97% e.e.s[1]
Pd-Catalysis Intramolecular O-arylationVariesModerate-ExcellentModerate-Excellent[1]
CuI / Base Salicylic acid + Acetylenic esterBasic mediumGoodN/A (Achiral)[18]
NaOCH₃ Catechol + Glycerol Carbonate170°C, Solvent-freeup to 88%N/A (Achiral)[19]
HNTf₂ (Brønsted Acid) Oxetanol + CatecholToluene, 80°C~70-80%N/A (Achiral)[16]
TBAB (PTC) Isovanillin + BromocyclopentaneK₂CO₃, THFGoodN/A (Achiral)[14]

Part V: References

  • Synthesis of Benzodioxane and Benzofuran Scaffolds Found in Neolignans via TMS Triflate Mediated Addition to 1,4-Benzodioxane Hemiacetals. (n.d.). Thieme E-Books & E-Journals. [Link]

  • Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. (2023). RSC Advances. [Link]

  • A versatile catalyst system for enantioselective synthesis of 2-substituted 1,4-benzodioxanes. (2019). Chemical Science. [Link]

  • Process for preparation of 1,4-benzodioxane derivative. (1996). Google Patents.

  • (PDF) A Versatile Catalyst System for Enantioselective Synthesis of 2-Substituted 1,4-Benzodioxanes Using Ir-Catalyzed Hydrogenation. (2019). ResearchGate. [Link]

  • Synthesis of functionalized benzo[2][11]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. (2021). RSC Publishing. [Link]

  • How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives? (n.d.). AIR Unimi. [Link]

  • First Total Synthesis of 1,4-Benzodioxane Lignans Cadensin G. (n.d.). Connect Journals. [Link]

  • Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. (2022). Organic Letters. [Link]

  • Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity. (2023). MDPI. [Link]

  • Process for preparation of 1,4-benzodioxane derivative. (1998). Google Patents.

  • Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals. [Link]

  • Preparation of 1,4-benzodioxane. (n.d.). PrepChem.com. [Link]

  • Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. (n.d.). SCIRP. [Link]

  • Molecular properties prediction, synthesis, and antimicrobial activity of 1,4-benzodioxane analogues. (2026). Springer. [Link]

  • 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent. (n.d.). AIR Unimi. [Link]

  • Copper-Catalyzed [4+2] Annulation of Oxetan-3-ols and Benzene-1,2-diols for the Synthesis of Benzodioxanes. (2025). Organic Letters. [Link]

  • Catalyst-free synthesis of 3,1-benzoxathiin-4-ones/1,3-benzodioxin-4-ones. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • Organocatalyst as a synthetic gadget for pharmaceutically potent molecules. (2024). Springer. [Link]

  • Industrial Phase-Transfer Catalysis. (n.d.). phasetransfer.com. [Link]

  • Phase transfer catalysts – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

  • Regio- and Stereoselective Pd-Catalyzed Direct Arylation of Unactivated sp3 C(3)–H Bonds of Tetrahydrofuran and 1,4-Benzodioxane Systems. (2015). The Journal of Organic Chemistry. [Link]

  • An innovative synthesis pathway to benzodioxanes: the peculiar reactivity of glycerol carbonate and catechol. (n.d.). Green Chemistry. [Link]

  • Chemistry and pharmacology of benzodioxanes. (2007). TSI Journals. [Link]

  • Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B. (n.d.). PubMed Central. [Link]

  • New nano-Fe3O4-supported Lewis acidic ionic liquid as a highly effective and recyclable catalyst for the preparation of benzoxanthenes and pyrroles under solvent-free sonication. (n.d.). National Institutes of Health. [Link]

  • Novel main group Lewis acids for synthetic and catalytic transformations. (n.d.). ORCA - Cardiff University. [Link]

Sources

Troubleshooting

Technical Support Center: Solvent Optimization for 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde

Executive Summary Welcome to the technical support hub for 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde (also known as 1,4-benzodioxan-2-carboxaldehyde).[1] This intermediate is a critical scaffold in the synthesis of alpha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Welcome to the technical support hub for 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde (also known as 1,4-benzodioxan-2-carboxaldehyde).[1] This intermediate is a critical scaffold in the synthesis of alpha-blockers (e.g., Doxazosin) and various bioactive heterocycles.[1]

Users frequently encounter issues regarding low yields in condensation reactions , unexpected racemization , and auto-oxidation .[1] This guide moves beyond standard protocols to explain the solvation dynamics driving these issues. The benzodioxan ring is not merely a spectator; its ether oxygens actively participate in chelation, making solvent choice the primary determinant of stereochemical outcomes.

Module 1: Solubility & Stability Profile

Before initiating synthesis, you must stabilize the reagent. This aldehyde is prone to aerobic oxidation to 1,4-benzodioxan-2-carboxylic acid .[1]

Solvent Compatibility Matrix
Solvent ClassSolubilityStability RiskRecommended Use
Chlorinated (DCM, DCE) HighLowStandard Workup/Storage. Excellent for keeping the aldehyde in solution without promoting acetal formation.[1]
Ethers (THF, Et₂O) HighModerateReaction Only. Risk of peroxide formation.[1] THF coordinates to Lewis acids, disrupting chelation control.
Alcohols (MeOH, EtOH) HighHighAvoid for Storage. Rapidly forms hemiacetals/acetals in the presence of trace acid.[1]
Aprotic Polar (DMF, DMSO) HighLowHigh-Temp Reactions. Difficult to remove; can trap water which promotes hydrate formation.[1]
Hydrocarbons (Toluene) ModerateLowAzeotropic Distillation. Ideal for driving condensation reactions (Dean-Stark).[1]
Critical Storage Protocol
  • Do not store in protic solvents (MeOH/EtOH). The equilibrium shifts toward the hemiacetal, which reacts differently in nucleophilic additions.

  • Degassing is mandatory. If storing as a solution in DCM or Toluene, sparge with Nitrogen/Argon for 15 minutes to remove dissolved oxygen.

Module 2: Nucleophilic Addition & Chelation Control[1]

The Issue: Inconsistent stereoselectivity during Grignard or hydride reductions. The Cause: The 1,4-benzodioxan ring contains oxygen atoms that can act as Lewis bases.

The Chelation Effect

When reacting with organometallics (RMdX, LiAlH₄), the metal center can coordinate simultaneously to the carbonyl oxygen and the ring oxygen at the 1-position. This forms a rigid bicyclic transition state, directing nucleophilic attack to a specific face (Cram-Chelation model).

Solvent Impact on Stereochemistry
  • Non-Coordinating Solvents (DCM, Toluene, Et₂O): Promote chelation.[1] The metal binds tightly to the substrate. Result: High diastereoselectivity (often anti-Cram).

  • Coordinating Solvents (THF, DMF): The solvent molecules out-compete the ring oxygen for the metal center.[1] Result: Chelation is broken; reaction follows steric control (Cram's Rule).

ChelationControl Substrate 2,3-Dihydrobenzo[b] dioxine-2-carbaldehyde Solvent_NonPolar Non-Polar Solvent (DCM/Toluene) Substrate->Solvent_NonPolar Solvent_Polar Polar Solvent (THF/DMF) Substrate->Solvent_Polar Chelation Chelation State: Metal binds Ring-O + C=O Solvent_NonPolar->Chelation Promotes OpenChain Open State: Solvent binds Metal Solvent_Polar->OpenChain Promotes Product_A Product A (Chelation Control) Chelation->Product_A Product_B Product B (Steric Control) OpenChain->Product_B

Figure 1: Solvent influence on transition state geometry. Non-polar solvents favor the chelated transition state, altering stereochemical outcomes.

Module 3: Condensation Reactions (Henry & Wittig)[1]

The Issue: Low conversion or "tar" formation in nitroaldol (Henry) reactions. The Context: This aldehyde is an intermediate for Doxazosin and related alpha-blockers.[1] The synthesis often involves condensing the aldehyde with nucleophiles.[1]

Protocol: Henry Reaction Optimization
  • Reaction: Aldehyde + Nitromethane → Nitroalcohol[1]

  • Solvent Choice:

    • Avoid: Strong bases in water (polymerization risk).

    • Recommended:Glacial Acetic Acid + Ammonium Acetate .[1]

    • Why? The acidic solvent buffers the reaction, preventing the "Cannizzaro" side reaction (disproportionation) which is common with benzodioxan aldehydes in highly basic media.

Protocol: Wittig Olefination[1]
  • Reaction: Aldehyde + Ylide → Alkene[1]

  • Solvent Choice: DCM or Toluene .[1]

  • Troubleshooting: If using unstable ylides, avoid alcohols. For stabilized ylides (Horner-Wadsworth-Emmons), use THF to ensure solubility of the lithium salts generated.

Module 4: Troubleshooting Guide (FAQ)

Q1: I see a second spot on TLC that isn't my product or starting material. What is it?

A: This is likely the carboxylic acid (oxidation product) or the hydrate .[1]

  • Test: Run TLC in a solvent system with 1% Acetic Acid. If the spot trails heavily, it is the acid.

  • Fix: Purify your aldehyde via bisulfite adduct formation or use immediately after distillation.[1] Ensure your reaction solvent is degassed.[1]

Q2: My reductive amination (Aldehyde + Amine) yields are low in Methanol.

A: While Methanol is standard, benzodioxan aldehydes can form stable hemiaminals that refuse to reduce.[1]

  • Fix: Switch to 1,2-Dichloroethane (DCE) .

  • Mechanism:[2] DCE is non-coordinating and allows for faster dehydration of the hemiaminal to the imine, which is the actual species being reduced by STAB (Sodium Triacetoxyborohydride).

Q3: How do I resolve the enantiomers of this aldehyde?

A: Direct chemical resolution is difficult.[1][3]

  • Method: Use Enzymatic Kinetic Resolution on the ester precursor (Methyl 1,4-benzodioxan-2-carboxylate) before reducing to the aldehyde.

  • System:Candida antarctica Lipase B (CALB) in a biphasic system of PBS buffer and n-Butanol (co-solvent) .[1][4] The n-Butanol is crucial for solubility and enzyme activity [2, 3].[1]

Module 5: Decision Logic for Solvent Selection

Use this logic flow to select the correct solvent system for your specific transformation.

SolventDecision Start Reaction Type? NuAdd Nucleophilic Addition (Grignard/Hydride) Start->NuAdd Condensation Condensation (Wittig/Henry) Start->Condensation Resolution Enzymatic Resolution Start->Resolution Stereo Is Stereochem Critical? NuAdd->Stereo BaseSens Base Sensitive? Condensation->BaseSens Biphasic Use PBS + n-Butanol (Lipase CALB) Resolution->Biphasic Chelation Use Toluene/DCM (Chelation Control) Stereo->Chelation Yes Steric Use THF/DMF (Steric Control) Stereo->Steric No Acidic Use AcOH/NH4OAc (Henry Rxn) BaseSens->Acidic Yes (Aldol) Basic Use THF/NaH (Wittig) BaseSens->Basic No (Wittig)

Figure 2: Decision tree for solvent selection based on reaction mechanism requirements.

References

  • Mallesha, L., & Mohana, K. N. (2011).[5] Synthesis and in vitro biological activity of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzene sulfonamides. European Journal of Chemistry, 2(2), 193-199.[5] (Discusses synthesis of 1,4-benzodioxan-2-carboxylic acid derivatives for Doxazosin).

  • Li, Z., et al. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. RSC Advances.[1] (Details the solvent effects of n-butanol/PBS on kinetic resolution).

  • Carrea, G., et al. (2009). Highly efficient resolutions of 1,4-benzodioxane-2-carboxylic acid with para substituted 1-phenylethylamines. Tetrahedron: Asymmetry. (Comparison of solvent effects in chemical vs enzymatic resolution).

  • Vasquez, P., et al. (2024). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid.[6] Molbank. (Describes lithiation and solvent handling for benzodioxan derivatives).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 2,3-Dihydrobenzo[b]dioxine Isomers: The Influence of Carbaldehyde Position on Bioactivity

An In-Depth Guide for Medicinal Chemists and Drug Discovery Professionals The 2,3-dihydrobenzo[b][1][2]dioxine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Medicinal Chemists and Drug Discovery Professionals

The 2,3-dihydrobenzo[b][1][2]dioxine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid conformation and potential for diverse substitutions make it an attractive starting point for designing novel therapeutics. A crucial aspect of drug design is understanding the structure-activity relationship (SAR), where minor changes in a molecule's architecture, such as the position of a functional group, can dramatically alter its biological profile. This guide provides a comparative analysis of two key isomers: 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde and 2,3-Dihydrobenzo[b]dioxine-6-carbaldehyde.

While direct, head-to-head comparative studies on the bioactivity of these specific carbaldehyde isomers are not extensively documented in publicly available literature, we can infer their potential activities and applications by examining related derivatives. The position of the aldehyde group—either on the dioxine ring (2-position) or the benzene ring (6-position)—fundamentally influences the molecule's electronic properties, reactivity, and steric profile, thereby dictating its potential as a synthetic intermediate and its interaction with biological targets. This guide will explore these differences, supported by experimental data from studies on analogous compounds, to provide a framework for researchers in their drug discovery endeavors.

Structural and Physicochemical Properties: A Tale of Two Rings

The core difference between the 2-carbaldehyde and 6-carbaldehyde isomers lies in the attachment point of the aldehyde functional group. In the 2-isomer, it is bonded to a chiral carbon on the saturated heterocyclic dioxine ring. In the 6-isomer, it is attached to the aromatic benzene ring. This distinction has significant implications for the molecule's chemical behavior.

Property2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde2,3-Dihydrobenzo[b]dioxine-6-carbaldehyde
Synonyms 1,4-Benzodioxin-2-carboxaldehyde, 2,3-dihydro-1,4-Benzodioxan-6-carboxaldehyde, 3,4-Ethylenedioxybenzaldehyde
CAS Number 64179-67-5[3][4]29668-44-8[5][6]
Molecular Formula C₉H₈O₃[3]C₉H₈O₃[5][6]
Molecular Weight 164.16 g/mol [3]164.16 g/mol [5]
Appearance Not specifiedSolid
SMILES O=CC1OCCOC2=CC=CC=C12O=CC1=CC=C2OCCOC2=C1[5][6]

The aldehyde at the 6-position, being conjugated to the benzene ring, is generally more stable and less reactive than the aliphatic aldehyde at the 2-position. This difference in reactivity is a key consideration for synthetic chemists using these isomers as building blocks.[5]

Synthesis and Derivatization Potential

Both isomers serve as valuable starting materials for the synthesis of more complex molecules. The carbaldehyde group is a versatile handle for various chemical transformations, including oxidation, reduction, and condensation reactions.

For instance, derivatives of the 2,3-dihydrobenzo[b]dioxine scaffold are often synthesized through multi-step reactions. A general approach involves the cyclization of a catechol derivative with a dihaloethane to form the core dioxine ring system.[2] Subsequent functionalization, such as formylation at a specific position, yields the desired carbaldehyde isomer.

The choice between the 2- and 6-carbaldehyde isomers as a starting material depends on the desired final structure. If the goal is to build complexity off the aromatic ring, the 6-carbaldehyde is the logical choice. If modifications to the dioxine ring are intended, the 2-carbaldehyde provides a direct synthetic handle.

G cluster_synthesis General Synthetic Workflow start Catechol Precursor cyclization Cyclization with Dihaloethane start->cyclization core 2,3-Dihydrobenzo[b]dioxine Core cyclization->core formylation Formylation (Vilsmeier-Haack or similar) core->formylation isomer6 6-Carbaldehyde Isomer formylation->isomer6 derivatization Further Derivatization (e.g., Condensation, Oxidation) isomer6->derivatization isomer2 2-Carbaldehyde Isomer (Alternative Route) target Target Bioactive Molecule derivatization->target G cluster_sar Structure-Activity Relationship (SAR) Overview scaffold 2,3-Dihydrobenzo[b]dioxine Core pos6 Position 6 (Aromatic Ring) Precursor: 6-Carbaldehyde Isomer scaffold->pos6 pos2 Position 2 (Dioxine Ring) Precursor: 2-Carbaldehyde Isomer scaffold->pos2 act6 Known Activities of Derivatives: - Antidepressant (5-HT1A/2A) - Anticancer (PARP1) - Antioxidant pos6->act6 leads to act2 Known Activities of Derivatives: - Antiplatelet (PAR4) - Potential for Chiral Drugs pos2->act2 leads to

Caption: Positional isomerism dictates the biological activity of derivatives.

Experimental Protocols for Activity Assessment

To provide practical context, this section outlines a standard protocol for evaluating a key biological activity associated with this scaffold: PARP1 inhibition.

Protocol: In Vitro PARP1 Inhibition Assay

This protocol is a representative method for determining the inhibitory potential of a compound against the PARP1 enzyme, a crucial target in oncology.

Objective: To determine the IC50 value of a test compound (e.g., a derivative of 2,3-dihydrobenzo[b]dioxine-6-carbaldehyde) against PARP1.

Materials:

  • Recombinant human PARP1 enzyme

  • Histones (H1)

  • Biotinylated NAD+

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Streptavidin-coated 96-well plates

  • Anti-poly(ADP-ribose) (PAR) antibody conjugated to a detection molecule (e.g., HRP)

  • Substrate for detection (e.g., TMB)

  • Stop solution (e.g., H₂SO₄)

  • Test compounds dissolved in DMSO

  • Plate reader

Methodology:

  • Plate Coating: A 96-well plate is coated with histones (the protein to be poly(ADP-ribosyl)ated) and incubated overnight at 4°C. The plate is then washed to remove unbound histones and blocked to prevent non-specific binding.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Include a positive control (known PARP1 inhibitor, e.g., Olaparib) and a negative control (DMSO vehicle).

  • Reaction Initiation: To each well, add the assay buffer, activated DNA, biotinylated NAD+, and the test compound dilutions. Finally, add the PARP1 enzyme to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 1 hour) to allow for the PARP1-catalyzed poly(ADP-ribosyl)ation of histones.

  • Detection:

    • Wash the plate to remove reaction components.

    • Add streptavidin-HRP (or similar detection reagent) to the wells to bind to the biotinylated PAR chains formed on the histones. Incubate.

    • Wash the plate again.

    • Add the HRP substrate (e.g., TMB) and incubate until a color change is observed.

  • Data Acquisition: Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: The absorbance is proportional to the PARP1 activity. Plot the percentage of inhibition against the logarithm of the test compound concentration. The IC50 value is determined by fitting the data to a dose-response curve.

Conclusion and Future Directions

The positional isomerism of the carbaldehyde group on the 2,3-dihydrobenzo[b]dioxine scaffold is a critical determinant of chemical reactivity and, by extension, biological potential. While the 6-carbaldehyde isomer has been more extensively explored as a precursor for compounds targeting CNS disorders and cancer, recent evidence shows that the 2-carbaldehyde isomer can yield highly potent molecules with distinct therapeutic applications, such as antiplatelet agents. [7] For researchers and drug development professionals, the choice between these two isomers is a strategic one.

  • 2,3-Dihydrobenzo[b]dioxine-6-carbaldehyde is a validated starting point for accessing the rich pharmacology associated with substitutions on the aromatic ring, benefiting from a larger body of existing research.

  • 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde represents a less explored but highly promising avenue, offering opportunities to create novel, potent, and potentially chiral therapeutics by functionalizing the dioxine ring.

Future research should include direct, side-by-side biological screening of both isomers and their simple derivatives to provide a clearer, quantitative comparison of their activities. Such studies would be invaluable in guiding the rational design of the next generation of drugs based on the versatile 2,3-dihydrobenzo[b]dioxine scaffold.

References

  • Synthesis and biological evaluation of a series of benzoxazole/benzothiazole-containing 2,3-dihydrobenzo[b]d[1][2]ioxine derivatives as potential antidepressants. PubMed,

  • Synthesis and Biological Activity of Some Novel Derivatives of 4-[5-(2,3-Dihydrobenzo[b]d[1][2]ioxin-7-yl)isoxazole-3-yl]benzoic Acid. ResearchGate,

  • Synthesis of 2,3-dihydrobenzo[b]d[1][2]ioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b]o[1][2]xazine-8-carboxamide derivatives as PARP1 inhibitors. PubMed,

  • Synthesis of 2,3-dihydrobenzo[b]d[1][2]ioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b]o[1][2]xazine-8-carboxamide derivatives as PARP1 inhibitors. PMC,

  • 2,3-dihydrobenzo[b]d[1][2]ioxine-6-carbaldehyde. ChemShuttle,

  • Discovery of 2,3-Dihydrod[1][2]ioxino[2,3-g]benzofuran Derivatives as Protease Activated Receptor 4 (PAR4) Antagonists with Potent Antiplatelet Aggregation Activity and Low Bleeding Tendency. Journal of Medicinal Chemistry - ACS Publications,

  • 2,3-Dihydrobenzo[b]d[1][2]ioxine-6-carbaldehyde - [D22898]. Synthonix, Inc,

  • 2,3-Dihydro-benzod[1][2]ioxine-2-carbaldehyde | CAS 64179-67-5. SCBT,

  • 2,3-DIHYDRO-BENZOD[1][2]IOXINE-2-CARBALDEHYDE CAS#: 64179-67-5. ChemWhat,

Sources

Comparative

Biological activity comparison of chiral vs racemic 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde

Topic: Biological activity comparison of chiral vs racemic 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological activity comparison of chiral vs racemic 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Stereochemical Gateway

2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde (also known as 1,4-benzodioxan-2-carboxaldehyde ) is not merely a chemical intermediate; it is a "privileged scaffold" precursor in medicinal chemistry. Its 1,4-benzodioxane core is the pharmacophore anchor for a wide class of


-adrenergic antagonists, antipsychotics, and antidepressants (e.g., Doxazosin , WB4101 , Idazoxan  analogs).

This guide objectively compares the utility and downstream biological impact of using the enantiopure forms (


- or 

-) versus the racemic mixture . The data conclusively demonstrates that while the racemic aldehyde is cost-effective for initial screening, the

-enantiomer
is frequently the requisite starting material for high-affinity, receptor-selective therapeutics, particularly those targeting

-adrenoceptors.

Chemical Identity & Stereocenter Significance

The aldehyde features a chiral center at the C2 position of the dioxane ring. This carbon dictates the spatial orientation of the side chain in the final drug molecule, acting as a "toggle switch" for receptor binding pockets.

FeatureRacemic Mixture

-Enantiomer

-Enantiomer
CAS No. 64179-67-5103019-16-7 (approx.)103019-15-6 (approx.)
Physical State Viscous Oil / Low melting solidCrystalline solid / OilCrystalline solid / Oil
Primary Use HTS Library SynthesisHigh-Affinity Drug SynthesisNegative Control / Specific Probes
Cost LowHigh (Requires Resolution)High (Requires Resolution)

Biological Activity Comparison: Downstream Effects

Since the aldehyde is a precursor, its "activity" is defined by the pharmacological profile of the drugs synthesized from it. The stereochemistry of the precursor is conserved in the final product.

Case Study: -Adrenoceptor Antagonists (WB4101 Analogs)

WB4101 is a potent ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-adrenoceptor antagonist derived from this aldehyde scaffold. The binding affinity is strictly controlled by the C2 stereocenter.
  • Mechanism: The benzodioxane oxygen atoms participate in hydrogen bonding within the receptor pocket. The

    
    -configuration aligns the basic nitrogen of the side chain correctly with the receptor's aspartate residue.
    
  • Data: In competitive binding assays (rat brain homogenates), the

    
    -enantiomer consistently outperforms the racemate and the 
    
    
    
    -enantiomer.

Table 1: Comparative Binding Affinity (


) of WB4101 Derivatives 
Precursor UsedResulting Drug ConfigurationTarget Receptor (

)
Target Receptor (

)
Biological Outcome
Racemic Aldehyde

-WB4101
8.58.2"Isomeric Dilution" : 50% of the dose is inactive/low-affinity, increasing metabolic load.

-Aldehyde

-WB4101
9.8 9.4 High Potency : Nanomolar affinity; acts as a potent inverse agonist.

-Aldehyde

-WB4101
7.16.8Low Potency : >100-fold lower affinity; often considered an impurity.

Key Insight: Using the racemic aldehyde results in a drug with effectively half the potency per milligram and potential for off-target binding (e.g., 5-HT


 receptors), as the 

-isomer may bind promiscuously to serotonin receptors.
Case Study: Idazoxan Analogs ( -Adrenoceptor Selectivity)

For Idazoxan (an


-antagonist), the benzodioxane ring orientation determines presynaptic vs. postsynaptic selectivity.
  • 
    -Idazoxan (
    
    
    
    -configuration):
    Displays ~40-fold higher affinity for presynaptic
    
    
    -autoreceptors compared to the
    
    
    -isomer.[1]
  • Racemic Idazoxan: Shows mixed effects, complicating the pharmacological profile in vivo.

Antimicrobial & Anti-inflammatory Potency

Derivatives synthesized from the chiral aldehyde, such as (S)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)acetic acid , have shown superior anti-inflammatory activity compared to standard NSAIDs like Ibuprofen in rat paw edema assays.

  • 
    -Acid Derivative:  High anti-inflammatory index.
    
  • Racemic Derivative: Moderate activity; requires higher dosing.

Visualizing the Stereochemical Impact

The following diagram illustrates how the choice of starting aldehyde dictates the pharmacological fate of the final drug molecule.

G Start_Rac Racemic Aldehyde Drug_Rac Racemic Drug (Mixture) Start_Rac->Drug_Rac Synthesis Start_S (S)-Aldehyde (Chiral) Drug_S (S)-Drug (Eutomer) Start_S->Drug_S Stereoconservative Synthesis Start_R (R)-Aldehyde (Chiral) Drug_R (R)-Drug (Distomer) Start_R->Drug_R Synthesis Receptor Target Receptor (e.g., Alpha-1) Drug_Rac->Receptor Mixed Effect (50% Active) Drug_S->Receptor High Affinity (Kd < 1nM) Drug_R->Receptor Low Affinity (Steric Clash) OffTarget Off-Target (e.g., 5-HT1A) Drug_R->OffTarget Potential Side Effects

Figure 1: The "Chiral Cascade." Starting with the (S)-aldehyde ensures a direct path to high-affinity binding, whereas the racemate introduces competitive inhibition by the inactive isomer.

Experimental Protocols

Protocol: Enzymatic Resolution of Racemic Aldehyde

To obtain the bioactive


-aldehyde from the commercially available racemate.

Reagents:

  • Racemic 2,3-dihydrobenzo[b]dioxine-2-carbaldehyde.

  • Candida antarctica Lipase B (CALB).

  • Solvent: Diisopropyl ether.

Workflow:

  • Dissolution: Dissolve 10 mmol of racemic aldehyde in 50 mL diisopropyl ether.

  • Acylation: Add vinyl acetate (3 eq.) as the acyl donor and immobilized CALB (50 mg).

  • Incubation: Shake at 30°C for 24-48 hours. Monitor conversion by Chiral HPLC (Chiralcel OJ-H column).

  • Mechanism: CALB selectively acetylates the

    
    -enantiomer, leaving the 
    
    
    
    -aldehyde
    unreacted.
  • Separation: Filter the enzyme. Evaporate solvent. Separate the

    
    -aldehyde from the 
    
    
    
    -ester via flash column chromatography (Silica gel, Hexane/EtOAc).
Protocol: -Adrenoceptor Binding Assay

To verify the activity of derivatives synthesized from the aldehyde.

  • Tissue Prep: Homogenize rat cerebral cortex in ice-cold Tris-HCl buffer (pH 7.4).

  • Ligand: Use

    
    -Prazosin (0.2 nM) as the radioligand.
    
  • Incubation: Incubate tissue homogenate with the test compound (synthesized from

    
    - or racemic aldehyde) for 45 min at 25°C.
    
  • Filtration: Terminate reaction by rapid filtration through Whatman GF/B filters.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and 
    
    
    
    .
    • Validation Criteria: The

      
      -derivative must show 
      
      
      
      values at least 10-fold lower than the racemate to confirm successful chiral synthesis.

Safety & Handling

While the aldehyde is an intermediate, it possesses specific hazards that differ slightly from the final drug salts.

  • Toxicity: Classified as Acute Tox. 4 (Oral) .[2]

  • Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[2]

  • Reactivity: The aldehyde group is electrophilic and prone to oxidation. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • Note: Unlike polychlorinated dibenzo-p-dioxins ("dioxins"), this unchlorinated benzodioxane derivative is not a persistent organic pollutant (POP), but standard chemical hygiene applies.

References

  • Pallavicini, M., et al. (2006).[3] "WB4101-related compounds: new, subtype-selective alpha1-adrenoreceptor antagonists."[3][4] Journal of Medicinal Chemistry. Link

  • Martire, M., et al. (1988). "Alpha 2-adrenoceptor blocking properties of idazoxan stereoisomers: stereoselectivity for presynaptic alpha 2-adrenoceptors." Neuroscience Letters. Link

  • Vázquez, M. T., et al. (1996).[5] "Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids." Il Farmaco. Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 235328, 2,3-Dihydro-1,4-benzodioxine-2-carboxamide." PubChem. Link

  • Zhang, X., et al. (2023). "Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B." RSC Advances. Link

Sources

Validation

Efficacy of different synthetic routes to 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde

[1] Executive Summary 2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde (also known as 1,4-benzodioxan-2-carboxaldehyde) is a critical pharmacophore found in alpha-adrenoreceptor antagonists (e.g., Idazoxan analogs) and various...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2,3-Dihydrobenzo[b]dioxine-2-carbaldehyde (also known as 1,4-benzodioxan-2-carboxaldehyde) is a critical pharmacophore found in alpha-adrenoreceptor antagonists (e.g., Idazoxan analogs) and various antidepressant candidates.[1]

The Central Challenge: The aldehyde moiety at the C2 position is chemically labile. It is prone to:

  • Auto-oxidation to the corresponding carboxylic acid (2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid).[1]

  • Racemization (if chiral) due to the acidity of the alpha-proton at the C2 position.

Recommendation: For research scale (<10g), Route A (Epichlorohydrin + Oxidation) is recommended for its atom economy and speed. For library generation where various derivatives (amides, esters) are needed alongside the aldehyde, Route B (Dibromopropionate) provides a more versatile "late-stage divergence" platform.

Strategic Route Analysis

Route A: The "Industrial Workhorse" (Epichlorohydrin)

This route utilizes the double nucleophilic attack of catechol on epichlorohydrin. It is the most direct path to the alcohol precursor.

  • Mechanism: Base-mediated

    
     displacement of chloride followed by epoxide ring opening and closure.[1]
    
  • Pros: High atom economy; cheap starting materials.[1]

  • Cons: Epichlorohydrin is a potent alkylating agent (carcinogen); requires careful handling.

Route B: The "Carboxylate Platform" (Ethyl 2,3-dibromopropionate)

This route forms the ester first. While longer to reach the aldehyde, the ester intermediate is stable and storable.

  • Mechanism: Double alkylation of catechol.

  • Pros: Avoids volatile epoxides; the ester is a stable stopping point.

  • Cons: Requires reduction (LiAlH4 or DIBAL) followed by oxidation; lower overall yield to aldehyde.

Route C: Enantioselective Considerations

To access the (


)- or (

)-aldehyde, Route A is superior if (

)- or (

)-epichlorohydrin is used.[1] However, racemization can occur during the oxidation step.

Visualizing the Synthetic Pathways

BenzodioxanSynthesis Catechol Catechol (Starting Material) Alcohol (2,3-dihydrobenzo[b][1,4] dioxin-2-yl)methanol Catechol->Alcohol Route A: NaOH, Reflux (via Epi) Ester Ethyl 1,4-benzodioxan- 2-carboxylate Catechol->Ester Route B: K2CO3, Acetone (via Dibromo) Epi Epichlorohydrin Epi->Alcohol Dibromo Ethyl 2,3- dibromopropionate Dibromo->Ester Aldehyde TARGET: 2,3-Dihydrobenzo[b]dioxine- 2-carbaldehyde Alcohol->Aldehyde Oxidation (TEMPO or Swern) Ester->Alcohol LiAlH4 Red. Acid Impurity: Carboxylic Acid Aldehyde->Acid Auto-oxidation (Air)

Figure 1: Divergent synthetic pathways to the target aldehyde. Route A is direct; Route B offers a stable ester intermediate.

Detailed Experimental Protocols

Protocol A: Ring Closure via Epichlorohydrin

This protocol is optimized to minimize oligomerization.

  • Reagents: Catechol (1.0 eq), Epichlorohydrin (1.2 eq), NaOH (1.1 eq), Water/Dioxane (1:1 v/v).

  • Setup: 3-neck flask, reflux condenser, N2 atmosphere.

  • Procedure:

    • Dissolve catechol in the solvent mixture.

    • Add NaOH slowly to form the phenoxide (solution turns dark).

    • Add epichlorohydrin dropwise at 60°C over 1 hour.[1] Critical: Slow addition prevents polymerization.[1]

    • Reflux at 90°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 3:7).

    • Workup: Cool, extract with DCM (

      
      ), wash with 1M NaOH (to remove unreacted catechol), then brine. Dry over MgSO4.[1]
      
    • Yield: Expect 65–75% of the alcohol intermediate.

Protocol B: The Anelli Oxidation (Alcohol Aldehyde)

Preferred over Swern oxidation for safety and ease of handling at scale.

  • Reagents: Alcohol intermediate (1.0 eq), TEMPO (0.01 eq), NaBr (0.1 eq), NaOCl (1.1 eq, commercial bleach), DCM/Water.

  • Procedure:

    • Dissolve alcohol and TEMPO in DCM.[1] Cool to 0°C.[1]

    • Dissolve NaBr in the aqueous phase (buffered to pH 8.6 with NaHCO3).

    • Add NaOCl dropwise while maintaining temp < 5°C. The mixture will turn orange/red.

    • Endpoint: Reaction is usually complete in <30 mins.[1] Quench immediately with aqueous sodium thiosulfate.[1]

    • Purification: The aldehyde is unstable on silica gel. Do not column unless necessary. If required, use neutral alumina or rapid filtration through a short silica plug.[1]

Comparative Efficacy Data

FeatureRoute A (Epichlorohydrin)Route B (Dibromopropionate)
Overall Yield High (55–65%) Moderate (40–50%)
Step Count 2 Steps3 Steps (Alkylation

Red

Ox)
Atom Economy ExcellentPoor (Loss of Ethanol/Bromide)
Safety Profile Low (Carcinogenic reagents)Moderate (Lachrymators, LiAlH4)
Scalability High (Process friendly)Medium (Reductions are tricky at scale)
Intermediate Stability Moderate (Alcohol)High (Ester is shelf-stable)

Troubleshooting & Expert Insights

The "Clumping" Phenomenon (Route B)

When using K2CO3 in acetone for Route B, the reaction often stalls due to the formation of a hard inorganic cake at the bottom of the flask.

  • Solution: Use mechanical stirring (overhead stirrer) rather than a magnetic stir bar. Add 5 mol% of 18-crown-6 or TBAI (tetrabutylammonium iodide) as a phase transfer catalyst to accelerate the heterogeneous reaction.[1]

Controlling Over-Oxidation

The target aldehyde oxidizes to the carboxylic acid upon exposure to air.

  • Diagnostic: IR spectrum showing a broad OH stretch (2500–3300 cm⁻¹) and a shift in carbonyl stretch from ~1730 cm⁻¹ (aldehyde) to ~1700 cm⁻¹ (acid).

  • Prevention: Store the aldehyde under Argon at -20°C. Ideally, generate it in situ and react immediately (e.g., reductive amination).

Regioselectivity Warning

Do not confuse the target 2-carbaldehyde with the 6-carbaldehyde .

  • 2-carbaldehyde:[1][2] Derived from functionalizing the dioxane ring (catechol + C3 unit).

  • 6-carbaldehyde:[1][3][4] Derived from 3,4-dihydroxybenzaldehyde + 1,2-dibromoethane.[1][3]

  • Validation: Check 1H NMR.[1][5][6] The 2-carbaldehyde has a doublet/multiplet signal for the -CHO proton and complex aliphatic region (4.0–5.0 ppm).[1] The 6-carbaldehyde has a singlet -CHO and a clean aromatic substitution pattern.[1]

References

  • Gu, H., et al. (2011). "Synthesis, characterization and antimicrobial activity of benzodioxane ring containing 1,3,4-oxadiazole derivatives." Arabian Journal of Chemistry. Link

  • Augstein, J., et al. (1965). "Adrenergic blocking agents.[1] Part I. 1,4-Benzodioxans." Journal of Medicinal Chemistry. (Foundational text on the synthesis of the ring system).

  • Cirillo, P., et al. (2020). "Oxidation of 2,3-dihydrobenzo[b][1,4]dioxin-2-ylmethanol." Bioorganic Chemistry. Link[7]

  • Santa Cruz Biotechnology. "Product Data Sheet: 2,3-Dihydro-benzo[1,4]dioxine-2-carbaldehyde." Link[8]

Sources

Comparative

A Comparative Benchmarking Guide to the Anti-inflammatory Activity of Novel Benzodioxane Compounds

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for evaluating the anti-inflammatory potential of new benzodioxane compounds. It is designed to offer a robust...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the anti-inflammatory potential of new benzodioxane compounds. It is designed to offer a robust, evidence-based approach to benchmarking these novel entities against established anti-inflammatory agents. By integrating in vitro and in vivo experimental data, this document serves as a technical resource for researchers in the field of inflammation and drug discovery.

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, known to be a component of various biologically active compounds.[1] Derivatives of this structure have shown a range of pharmacological activities, including anti-inflammatory, anticancer, and α-adrenergic blocking properties.[1] This guide will delve into the methodologies required to rigorously assess and compare the anti-inflammatory efficacy of new chemical entities based on this promising scaffold.

Section 1: Foundational In Vitro Screening

Initial screening of novel benzodioxane compounds should focus on their ability to modulate key pathways in the inflammatory cascade. These assays provide a cost-effective and high-throughput method for identifying promising candidates for further development.[2][3]

Cyclooxygenase (COX) Enzyme Inhibition Assay

A primary mechanism of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.[4] Therefore, evaluating the inhibitory activity of new benzodioxane derivatives against COX-1 and COX-2 is a critical first step.

Rationale: Selective inhibition of COX-2 is a desirable characteristic for new anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.[5][6] Celecoxib, a well-known COX-2 selective inhibitor, serves as an excellent benchmark in these assays.[5][7]

Experimental Protocol: COX Inhibition Assay

  • Enzyme Preparation: Utilize commercially available purified human recombinant COX-1 and COX-2 enzymes.

  • Assay Buffer: Prepare a Tris-HCl buffer (pH 8.0) containing glutathione, hematin, and potassium chloride.

  • Test Compounds and Controls: Dissolve new benzodioxane compounds, a non-selective inhibitor (e.g., Indomethacin), and a selective COX-2 inhibitor (e.g., Celecoxib) in a suitable solvent (e.g., DMSO).

  • Incubation: Pre-incubate the enzyme with the test compounds or controls for a specified time (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

  • Quantification: Measure the production of prostaglandin E2 (PGE2) using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound against both COX-1 and COX-2. The selectivity index (SI) is then determined by the ratio of IC50 (COX-1) / IC50 (COX-2).[8]

Nitric Oxide Synthase (NOS) Inhibition Assay

Inducible nitric oxide synthase (iNOS) is another key enzyme in the inflammatory process, producing large amounts of nitric oxide (NO), a pro-inflammatory mediator.[9][10] Assessing the ability of benzodioxane compounds to inhibit iNOS activity is therefore a valuable indicator of their anti-inflammatory potential.

Rationale: Overproduction of NO by iNOS contributes to tissue damage in chronic inflammatory conditions.[9] Compounds that can effectively suppress iNOS activity may offer therapeutic benefits.

Experimental Protocol: Nitric Oxide Assay in LPS-Stimulated Macrophages

  • Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.

  • Cell Stimulation: Seed the cells in 96-well plates and pre-treat with various concentrations of the benzodioxane compounds and a known iNOS inhibitor (e.g., L-NIL) for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce iNOS expression.[11]

  • Nitrite Quantification: Measure the accumulation of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.[11]

  • Data Analysis: Determine the concentration of each compound that inhibits NO production by 50% (IC50).

Inhibition of Protein Denaturation

Protein denaturation is a well-documented cause of inflammation.[12] The ability of a compound to prevent protein denaturation can be a good indication of its anti-inflammatory properties.[13]

Rationale: This assay provides a simple and rapid method to screen for general anti-inflammatory activity.

Experimental Protocol: Egg Albumin Denaturation Assay

  • Reaction Mixture: Prepare a reaction mixture containing egg albumin, phosphate-buffered saline (PBS), and the test compound at various concentrations.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a set time, followed by heating to induce denaturation.

  • Quantification: Measure the turbidity of the solution spectrophotometrically at a wavelength of 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation. Diclofenac sodium can be used as a standard reference drug.[14]

Section 2: In Vivo Evaluation of Anti-inflammatory Activity

Promising candidates identified from in vitro screening should be further evaluated in established animal models of inflammation. These models provide crucial information on the compound's efficacy, pharmacokinetics, and potential side effects in a living organism.[15][16]

Carrageenan-Induced Paw Edema Model

This is a widely used and highly reproducible model of acute inflammation.[17][18] Carrageenan, a phlogistic agent, induces a biphasic inflammatory response characterized by edema formation.[18][19]

Rationale: This model is particularly useful for evaluating the efficacy of compounds that inhibit mediators of the early and late phases of acute inflammation, such as histamine, serotonin, and prostaglandins.[18] Indomethacin is a commonly used standard drug in this model.[20][21]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Groups: Use male Wistar rats, divided into control, standard (Indomethacin, 10 mg/kg), and test groups receiving different doses of the benzodioxane compounds.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally one hour before carrageenan injection.

  • Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.[22] The left paw is injected with saline as a control.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[22]

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of systemic inflammation.[23][24] Injection of LPS leads to the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[25][26]

Rationale: This model is valuable for assessing the ability of a compound to modulate the systemic inflammatory response and cytokine production. Dexamethasone is often used as a reference compound in this model.[23]

Experimental Protocol: LPS-Induced Cytokine Production in Mice

  • Animal Groups: Use male BALB/c mice, divided into control, standard (Dexamethasone), and test groups.

  • Compound Administration: Administer the test compounds and the standard drug prior to LPS injection.

  • Induction of Inflammation: Inject LPS intraperitoneally.

  • Sample Collection: Collect blood samples at specific time points after LPS injection (e.g., 2 and 6 hours).

  • Cytokine Measurement: Measure the serum levels of TNF-α, IL-1β, and IL-6 using ELISA kits.[27][28][29]

  • Data Analysis: Compare the cytokine levels in the treated groups to the control group to determine the inhibitory effect of the compounds.

Section 3: Data Interpretation and Comparative Analysis

A thorough comparison of the new benzodioxane compounds with established benchmarks is essential for determining their therapeutic potential.

Quantitative Data Summary
Compound In Vitro Assays In Vivo Models
COX-1 IC50 (µM) COX-2 IC50 (µM)
Benzodioxane Derivative 1
Benzodioxane Derivative 2
Celecoxib (Standard)
Indomethacin (Standard)
Visualizing Key Pathways and Workflows

Inflammation_Pathway cluster_stimulus Inflammatory Stimulus cluster_cellular_response Cellular Response cluster_enzymes Key Enzymes cluster_mediators Inflammatory Mediators cluster_outcome Pathophysiological Outcome cluster_intervention Therapeutic Intervention LPS LPS Macrophages Macrophages LPS->Macrophages Carrageenan Carrageenan Mast_Cells Mast Cells Carrageenan->Mast_Cells COX2 COX-2 Macrophages->COX2 iNOS iNOS Macrophages->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Macrophages->Cytokines Prostaglandins Prostaglandins COX2->Prostaglandins NO Nitric Oxide iNOS->NO Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation NO->Inflammation Cytokines->Inflammation Benzodioxane_Compounds Benzodioxane Compounds Benzodioxane_Compounds->COX2 Inhibition Benzodioxane_Compounds->iNOS Inhibition Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition Indomethacin Indomethacin Indomethacin->COX2 Non-selective Inhibition

Caption: Key pathways in inflammation and points of therapeutic intervention.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison COX_Assay COX-1/COX-2 Inhibition Assay Carrageenan_Model Carrageenan-Induced Paw Edema COX_Assay->Carrageenan_Model NOS_Assay iNOS Inhibition Assay LPS_Model LPS-Induced Systemic Inflammation NOS_Assay->LPS_Model Protein_Denaturation_Assay Protein Denaturation Assay Protein_Denaturation_Assay->Carrageenan_Model Data_Summary Quantitative Data Summary Table Carrageenan_Model->Data_Summary LPS_Model->Data_Summary Benchmarking Benchmarking against Celecoxib & Indomethacin Data_Summary->Benchmarking End End: Identify Lead Candidates Benchmarking->End Start Start: Novel Benzodioxane Compounds Start->COX_Assay Start->NOS_Assay Start->Protein_Denaturation_Assay

Caption: Experimental workflow for benchmarking anti-inflammatory activity.

Conclusion

This guide outlines a systematic and multi-faceted approach to benchmarking the anti-inflammatory activity of new benzodioxane compounds. By employing a combination of in vitro and in vivo assays, researchers can generate robust and comparable data to identify promising lead candidates for further preclinical and clinical development. The experimental protocols and comparative framework provided herein are intended to ensure scientific integrity and facilitate informed decision-making in the drug discovery process.

References

  • Nuvisan. (n.d.). Advanced in vivo inflammation & immunology models | Preclinical CRO Services. Retrieved from [Link]

  • Porsolt. (n.d.). Leading In Vivo and In Vitro Inflammation Models. Retrieved from [Link]

  • Taconic Biosciences. (2021, August 2). In vivo preclinical models for immune-mediated inflammatory disease drug development. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. Retrieved from [Link]

  • Melior Discovery. (n.d.). LPS Model of Systemic Inflammation. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. Retrieved from [Link]

  • Neurofit. (n.d.). Animal and cellular models of acute inflammation. Retrieved from [Link]

  • Peiris, M., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Botany, 15(2), 37-52.
  • Walker, J. R., & Crunkhorn, P. (1978). Carrageenan-Induced Paw Edema in the Rat and Mouse. In Methods in Molecular Biology (pp. 137-143). Springer.
  • Salvemini, D., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Molecules, 24(18), 3255.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Li, Y., et al. (2020). Acute Lipopolysaccharide-Induced Inflammation Lowers IL-2R Signaling and the Proliferative Potential of Regulatory T Cells. ImmunoHorizons, 4(12), 805-816.
  • Banks, W. A., & Erickson, M. A. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. International Journal of Molecular Sciences, 23(17), 9694.
  • Grellner, W., & Madea, B. (2000). Quantitative analysis of proinflammatory cytokines (IL-1beta, IL-6, TNF-alpha) in human skin wounds.
  • Kokotas, S. J., et al. (2010). Measurement of tumor necrosis factor-alpha, interleukin-6, Fas ligand, interleukin-1α, and interleukin-1β in the aqueous humor of patients with open angle glaucoma using multiplex bead analysis. Molecular Vision, 16, 2744-2749.
  • Harrak, Y., et al. (2007). Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. Bioorganic & Medicinal Chemistry, 15(14), 4876-4890.
  • Gorbunov, N. (2013, November 17). LPS-induced inflammation - can anyone help? ResearchGate. Retrieved from [Link]

  • Biocompare. (n.d.). Nitric Oxide Synthase Assay Kits. Retrieved from [Link]

  • Wang, Y., et al. (2024). Benzodioxane Carboxamide Derivatives As Novel Monoamine Oxidase B Inhibitors with Antineuroinflammatory Activity. ACS Medicinal Chemistry Letters, 15(6), 841-848.
  • Wang, Y., et al. (2016). Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 26(21), 5239-5243.
  • Peiris, M., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Retrieved from [Link]

  • Lee, J. C., et al. (2024). RNA-Seq of an LPS-Induced Inflammation Model Reveals Transcriptional Profile Patterns of Inflammatory Processes. International Journal of Molecular Sciences, 25(9), 4697.
  • Asif, M. (2025). Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. Journal of Molecular Structure, 1319, 138760.
  • Das, A., et al. (2021). Evaluation of Anti-inflammatory and Immunosuppressive Activities of Indomethacin in Experimental Animal Models.
  • Asif, M. (2007). Chemistry and pharmacology of benzodioxanes. Trade Science Inc.
  • Al-Rawi, N. H., et al. (2025). The Role of Inflammatory Biomarkers (IL-1, IL-6, TNF-α, and Alpha-Amylase) in Saliva Following Odontectomy: A Systematic Review.
  • Chandra, S., et al. (2023). In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. Chemical Engineering Transactions, 105, 73-78.
  • Manjunatha, K. S., et al. (2011). Synthesis, characterization and antimicrobial activity of benzodioxane ring containing 1,3,4-oxadiazole derivatives. Arabian Journal of Chemistry, 10, S1645-S1651.
  • Suresha, R. N., et al. (2012). VARIED ANTI- INFLAMMATORY ACTIVITY OF INDOMETHACIN IN DIFFERENT EXPERIMENTAL ANIMAL MODELS. International Journal of Pharmaceutical Sciences and Research, 3(10), 3843-3846.
  • Penning, T. D., et al. (1999). Celecoxib for the treatment of pain and inflammation: the preclinical and clinical results.
  • Jaradat, N., et al. (2021). Synthesis and Biological Evaluation of Benzodioxol Derivatives as Cyclooxygenase Inhibitors. Letters in Drug Design & Discovery, 17(9), 1104-1113.
  • Fernando, M. G. D. S., et al. (2023). Formulation and in vitro evaluation of an anti-inflammatory herbal suppository containing Peperomia pellucida. Frontiers in Pharmacology, 14, 1184824.
  • Smalley, W. E., & Griffin, M. R. (2003). Comparing celecoxib with traditional nonsteroidal anti-inflammatory drugs. The American Journal of Medicine, 114(3), 244-246.
  • McKenna, F., & Borenstein, D. (2001). Celecoxib: A review of its use in osteoarthritis, rheumatoid arthritis and acute pain. Expert Opinion on Pharmacotherapy, 2(1), 111-124.
  • Masocha, W. (2020). Indomethacin augments lipopolysaccharide-induced expression of inflammatory molecules in the mouse brain. PeerJ, 8, e10313.
  • Leelaprakash, G., & Mohan Dass, S. (2011). INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. International Journal of Drug Development & Research, 3(3), 189-196.
  • Pérez-Hernández, N., et al. (2025). Variation of the Anti-Inflammatory Effect from Indomethacin on Acute and Chronic Inflammation Models. Journal of Medicine & Biological Studies, 6(1), 1-8.
  • Kumar, A., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX-1/2-inhibitory activity, and molecular docking study of 2-(substituted-phenyl)-5-((4-(azido/methylsulfonyl)phenyl)amino)-1,3,4-oxadiazole derivatives. Drug Design, Development and Therapy, 10, 3529-3543.
  • Consultant360. (2016, November 15). Study: Celecoxib vs Ibuprofen vs Naproxen for Treating RA and OA. Retrieved from [Link]

  • JoVE. (2022, June 10). Accurate & Simple Measurement Of Pro-Inflammatory Cytokine IL-1β l Protocol Preview [Video]. YouTube. Retrieved from [Link]

  • Kondrusik, M., et al. (2004). [Evaluation of proinflammatory cytokine (TNF-alpha, IL-1beta, IL-6, IFN-gamma) concentrations in serum and cerebrospinal fluid of patients with neuroborreliosis]. Neurologia i Neurochirurgia Polska, 38(4), 265-270.
  • MDedge. (2017, March 16). Celecoxib just as safe as naproxen or ibuprofen in both OA and RA [Video]. YouTube. Retrieved from [Link]

  • Muñoz-Osses, M., et al. (2025). Synthesis, antimicrobial and antioxidant activities of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives. ResearchGate. Retrieved from [Link]

  • Bernardi, A., et al. (2009). Effects of indomethacin-loaded nanocapsules in experimental models of inflammation in rats. British Journal of Pharmacology, 158(3), 893-901.
  • Hawash, M., et al. (2020). Structures of benzodioxol derivatives having various biological activities. ResearchGate. Retrieved from [Link]

  • Kumar, S., & Kumar, D. (2013). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 564-567.
  • Wikipedia. (n.d.). Nitric oxide synthase. Retrieved from [Link]

  • Kleinbongard, P. (2014, June 16). How can I assay nitric oxide synthase activity in human RBCs? ResearchGate. Retrieved from [Link]

  • Singh, V., et al. (2025). Advances in the Regulation of Inflammatory Mediators in Nitric Oxide Synthase: Implications for Disease Modulation and Therapeutic Approaches. International Journal of Molecular Sciences, 26(3), 1456.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde

Technical Safety & Handling Guide: 2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde Part 1: Executive Safety & Stability Directive The Core Challenge: Handling 2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde requires balanc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety & Handling Guide: 2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde

Part 1: Executive Safety & Stability Directive

The Core Challenge: Handling 2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde requires balancing personal safety (irritant profile) with chemical integrity (oxidative instability).[1]

As an aromatic aldehyde, this compound is susceptible to autoxidation, rapidly converting to the corresponding carboxylic acid (2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid) upon exposure to atmospheric oxygen.[1] Consequently, safety protocols must integrate inert atmosphere techniques to protect both the operator and the molecule.

Immediate Hazard Profile (GHS):

  • Signal Word: WARNING

  • Primary Risks: Skin Irritation (H315), Serious Eye Irritation (H319), STOT-SE Respiratory Irritation (H335).[1][2]

  • Physical State: Low-melting solid or viscous liquid (MP: ~48-52°C).[1] Often encountered as a supercooled liquid or semi-solid paste.

Part 2: Personal Protective Equipment (PPE) Matrix

Scientific Rationale: Standard "lab safety" is insufficient. Aldehydes are electrophilic and can act as sensitizers. Furthermore, the solvents used to dissolve this lipophilic compound (DCM, THF) often permeate standard latex gloves rapidly.[1]

Table 1: Mandatory PPE Specifications

Protection ZoneRecommended EquipmentTechnical Justification (The "Why")
Hand Protection Double-Gloving Strategy Inner: Nitrile (0.11 mm)Outer: Nitrile (0.11 mm) or Laminate (Silver Shield®) for prolonged contact.[1]Permeation Logic: Aromatic aldehydes can permeate thin nitrile. Latex is strictly prohibited due to poor organic solvent resistance. Double gloving provides a "breakthrough buffer," allowing you to change the outer glove immediately upon contamination without exposing skin.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Vapor/Splash Defense: Safety glasses with side shields are inadequate for liquids/oils that may splash during heating or syringe transfer. Goggles form a seal against irritating aldehyde vapors.
Respiratory Fume Hood (Primary) Respirator (Secondary): Half-face with OV/P95 cartridges.[1]Volatility Control: While the vapor pressure is low at RT, heating to melt the solid generates irritating vapors. Engineering controls (hood) are superior to wearable PPE.
Body Defense Lab Coat (Cotton/Poly blend) + Chemical Apron Physical State Risk: As a low-melting solid, the substance is often melted for transfer.[1] Hot liquid splashes adhere to fabric; an apron prevents soak-through to clothing.[1]

Part 3: Operational Handling Protocol

This protocol is designed as a self-validating system .[1] You cannot proceed to the next step without verifying the safety of the previous one.

Phase 1: Preparation & Engineering Controls[1]
  • Atmosphere Check: Verify the chemical fume hood is operating at face velocity 80–100 fpm.

  • Inert Gas Setup: Because this aldehyde oxidizes, prepare an Argon or Nitrogen line before opening the container.

  • Physical State Management:

    • Observation: If the material is solid/paste, do not scrape vigorously (generates dust/aerosol).

    • Action: Gently warm the container in a water bath (max 40°C) to liquefy for volumetric transfer. This reduces particulate exposure and improves accuracy.

Phase 2: Active Handling (The "Transfer Logic")[1]
  • Don PPE: Apply double nitrile gloves. Inspect for micro-tears by inflating them with air.

  • Open Container: Under inert gas flow.

  • Transfer:

    • Liquids: Use a glass syringe with a wide-bore needle (to handle viscosity) or a positive-displacement pipette.[1]

    • Solids: Use a disposable anti-static spatula.

  • Immediate Reseal: Purge the headspace with Argon for 10 seconds before recapping. This prevents the formation of the benzoic acid derivative crust on the cap threads.

Phase 3: Decontamination & Waste[1]
  • Solvent Rinse: Rinse all contacting glassware (syringes, spatulas) with Acetone or Ethyl Acetate inside the hood.

  • Waste Stream: Collect rinsate in "Organic Waste - Non-Halogenated" (unless halogenated solvents were used).[1]

  • Glove Removal: Remove outer gloves first, dispose as contaminated solid waste. Remove inner gloves only after leaving the immediate work zone.

Part 4: Visualization of Safety Workflow

The following diagram illustrates the logical flow of handling, emphasizing the decision points for physical state management (Solid vs. Liquid).

SafetyProtocol Start Start: Risk Assessment (CAS 29668-44-8) PPE PPE: Double Nitrile Gloves + Splash Goggles Start->PPE CheckState Check Physical State Solid State: Solid/Paste CheckState->Solid Liquid State: Liquid/Oil CheckState->Liquid Melt Action: Gentle Warm (<40°C) Avoid Dust Generation Solid->Melt Liquefy for Safety Handling Handling: Transfer under Argon (Prevent Oxidation) Liquid->Handling Melt->Handling PPE->CheckState SpillCheck Spill Occurred? Handling->SpillCheck Cleanup Emergency: Absorb with Vermiculite Neutralize & Dispose SpillCheck->Cleanup Yes Waste Disposal: Organic Waste Stream (Rinse with Acetone) SpillCheck->Waste No Cleanup->Waste

Figure 1: Decision-matrix for handling 2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde, prioritizing physical state management to minimize exposure.

Part 5: Emergency Response Data

In Case of Skin Contact:

  • Immediate Action: Do not use solvents (ethanol/acetone) to wash skin; this enhances absorption.

  • Protocol: Wash with lukewarm water and non-abrasive soap for 15 minutes.

  • Medical: If redness persists (dermatitis), seek medical attention.

In Case of Spill:

  • Isolate: Evacuate immediate area (10 ft radius).

  • Absorb: Use vermiculite or sand. Do not use combustible materials (sawdust) as aldehydes can lower the auto-ignition temperature of porous organics.

  • Disposal: Scoop into a sealed container labeled "Hazardous Waste - Aldehyde Debris."

Part 6: References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 1548943, 1,4-Benzodioxan-6-carboxaldehyde. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection Chart. Retrieved from [Link]

Sources

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Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde
Reactant of Route 2
2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde
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